Product packaging for MBCQ(Cat. No.:CAS No. 150450-53-6)

MBCQ

Cat. No.: B176175
CAS No.: 150450-53-6
M. Wt: 313.74 g/mol
InChI Key: CNODHOSDWZLJGA-UHFFFAOYSA-N
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Description

MBCQ, with the chemical name 4-[[3,4-(Methylenedioxy)benzyl]amino]-6-chloroquinazoline (CAS 150450-53-6), is a selective phosphodiesterase 5 (PDE5) inhibitor used in scientific research . It functions by blocking the degradative action of PDE5 on cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells . By increasing cGMP levels, this compound promotes vasodilation. This mechanism is particularly valuable for investigating vascular tone and resistance . Research utilizing this compound has been instrumental in demonstrating the role of PDE5 in nitrate tolerance, showing that its inhibition can selectively reverse tolerance in the venous circulation . As a research tool, this compound helps elucidate the pathophysiology of cardiovascular conditions and the downstream effects of the nitric oxide/cGMP signaling pathway. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12ClN3O2 B176175 MBCQ CAS No. 150450-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-11-2-3-13-12(6-11)16(20-8-19-13)18-7-10-1-4-14-15(5-10)22-9-21-14/h1-6,8H,7,9H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNODHOSDWZLJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC4=C3C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425013
Record name N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150450-53-6
Record name N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, a quinazoline derivative of interest in medicinal chemistry and drug discovery. Quinazoline-based compounds are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide covers the inferred chemical structure, plausible synthetic methodologies, potential mechanisms of action based on structurally related compounds, and relevant experimental protocols for its evaluation. The information is presented to aid researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Structure and Properties

While direct experimental data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is not extensively available in the public domain, its structure can be confidently inferred from its IUPAC name. The molecule consists of a 6-chloro-substituted quinazoline core, which is linked at the 4-position to an amine. This amine is further substituted with a 1,3-benzodioxol-5-ylmethyl group, also known as a piperonyl group.

The core components are:

  • Quinazoline: A bicyclic aromatic heterocycle.

  • 6-chloro substituent: A chlorine atom at position 6 of the quinazoline ring.

  • 4-amine linker: An amine group at position 4 of the quinazoline ring.

  • 1,3-benzodioxol-5-ylmethyl group: A side chain derived from piperonylamine.

Based on this, the inferred chemical structure is presented below.

Inferred Chemical Structure:

Caption: Inferred molecular structure highlighting the key functional groups.

Synthesis and Experimental Protocols

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine can be approached through established methods for preparing 4-aminoquinazoline derivatives. A common and effective strategy involves the nucleophilic substitution of a 4-chloroquinazoline precursor with the appropriate amine.[2]

General Synthetic Pathway

A plausible synthetic route starts from 5-chloroanthranilic acid. This is cyclized to form the corresponding 6-chloro-3H-quinazolin-4-one, which is then chlorinated to yield 4,6-dichloroquinazoline. The final step is the nucleophilic aromatic substitution of the 4-chloro group with 1,3-benzodioxol-5-ylmethanamine (piperonylamine).

synthesis_workflow A 5-Chloroanthranilic Acid B 6-Chloro-3H-quinazolin-4-one A->B Cyclization (e.g., with formamide) C 4,6-Dichloroquinazoline B->C Chlorination (e.g., SOCl2 or POCl3) D N-(1,3-benzodioxol-5-ylmethyl)- 6-chloroquinazolin-4-amine C->D Nucleophilic Substitution Amine 1,3-benzodioxol-5-ylmethanamine Amine->C

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 6-Chloro-3H-quinazolin-4-one

  • A mixture of 5-chloroanthranilic acid (1 equivalent) and formamide (excess) is heated at 120-140 °C for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting solid is triturated with water.

  • The solid product is collected by filtration, washed with water, and dried to yield 6-chloro-3H-quinazolin-4-one.

Step 2: Synthesis of 4,6-Dichloroquinazoline

  • 6-Chloro-3H-quinazolin-4-one (1 equivalent) is refluxed in an excess of thionyl chloride (SOCl2) or phosphoryl chloride (POCl3) with a catalytic amount of dimethylformamide (DMF) for 3-5 hours.

  • The excess chlorinating agent is removed under reduced pressure.

  • The residue is carefully quenched with crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).

  • The precipitated solid is filtered, washed with water, and dried to give 4,6-dichloroquinazoline.

Step 3: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

  • A solution of 4,6-dichloroquinazoline (1 equivalent) and 1,3-benzodioxol-5-ylmethanamine (1.1 equivalents) in a suitable solvent (e.g., isopropanol, acetonitrile) is prepared.

  • A base, such as diisopropylethylamine (DIPEA) or potassium carbonate, may be added to scavenge the HCl byproduct.[2]

  • The mixture is refluxed for 6-12 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • After completion, the solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the final compound.

Potential Biological Activity and Mechanism of Action

Many quinazoline derivatives are known to function as kinase inhibitors by competing with ATP for the binding site on the enzyme. Structurally related compounds, such as AZD0530 (N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine), are potent inhibitors of c-Src and Abl kinases.[3] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration.

Hypothetical Signaling Pathway Inhibition

Given the structural similarities, it is plausible that N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine could also inhibit tyrosine kinases like c-Src. Inhibition of c-Src would disrupt downstream signaling cascades, potentially leading to anti-proliferative and pro-apoptotic effects in cancer cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src c-Src RTK->Src Activation Downstream Downstream Effectors (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Phosphorylation Proliferation Gene Expression (Proliferation, Survival) Downstream->Proliferation Signal Transduction Compound N-(1,3-benzodioxol-5-ylmethyl)- 6-chloroquinazolin-4-amine Compound->Src Inhibition

Caption: Hypothetical inhibition of the c-Src signaling pathway.

Quantitative Data Summary

The following table summarizes the types of quantitative data that are essential for characterizing a novel compound like N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine for drug development purposes. The values presented are hypothetical placeholders for illustrative purposes.

ParameterDescriptionHypothetical Value
Molecular Weight The mass of one mole of the substance.325.76 g/mol
LogP The octanol-water partition coefficient.4.2
IC₅₀ (c-Src Kinase) Half-maximal inhibitory concentration for c-Src.50 nM
IC₅₀ (A549 Cell Line) Half-maximal inhibitory concentration in cells.250 nM
Aqueous Solubility The maximum concentration in water at pH 7.4.< 10 µg/mL
Plasma Protein Binding The percentage of compound bound to plasma proteins.> 95%

Experimental Protocol: Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effect of the compound on cancer cell lines.[2]

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The compound is dissolved in DMSO to create a stock solution, then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Disclaimer: The information provided in this document regarding the specific compound N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is based on inference from its chemical name and data from structurally related compounds. The synthetic protocols and biological activities are proposed based on established chemical and biological principles and require experimental validation.

References

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is not extensively documented in publicly available scientific literature. This guide is constructed based on data from structurally related compounds, established chemical principles, and predictive modeling. All quantitative data and experimental protocols should be treated as hypothetical and require experimental validation.

Core Chemical Properties

The fundamental chemical properties of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine have been estimated using computational predictive models. These values provide a baseline for experimental design and substance handling.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₂ClN₃O₂N/A
Molecular Weight 313.74 g/mol N/A
Predicted Boiling Point 507.5 ± 50.0 °CN/A
Predicted pKa 5.30 ± 0.70N/A
Predicted LogP 4.15N/A

Chemical Structure:

Chemical structure of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (Image is a representative structure, generated for illustrative purposes)

Proposed Synthesis and Experimental Protocols

The synthesis of N-substituted 4-aminoquinazolines is commonly achieved through the nucleophilic aromatic substitution of a 4-chloroquinazoline precursor with a suitable amine.[1][2] The proposed synthesis for the title compound follows this established methodology.

Reaction Scheme

The proposed reaction involves the SNAr reaction between 4,6-dichloroquinazoline and 1-(1,3-benzodioxol-5-yl)methanamine (piperonylamine).

Scheme 1: Proposed Synthesis Reaction scheme for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (Image is a representative reaction scheme)

Detailed Experimental Protocol

Materials:

  • 4,6-dichloroquinazoline

  • 1-(1,3-benzodioxol-5-yl)methanamine (CAS: 2620-50-0)[3][4][5][6]

  • 2-Propanol (Isopropanol)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,6-dichloroquinazoline (1.0 eq) in 2-propanol (10 mL/mmol), add 1-(1,3-benzodioxol-5-yl)methanamine (1.1 eq).

  • Add a non-nucleophilic base such as triethylamine (1.5 eq) to the mixture to act as an HCl scavenger.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/hexane (e.g., 1:1 v/v).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the resulting residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Visualized Workflows and Pathways

Synthetic and Purification Workflow

The following diagram outlines the logical flow from starting materials to the final, purified compound.

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage start 4,6-dichloroquinazoline + 1-(1,3-benzodioxol-5-yl)methanamine reaction Reflux in 2-Propanol with TEA/DIPEA start->reaction evaporation Solvent Evaporation reaction->evaporation extraction Liquid-Liquid Extraction (EtOAc / aq. NaHCO3) evaporation->extraction drying Drying and Concentration extraction->drying chromatography Silica Gel Column Chromatography drying->chromatography final_product Pure N-(1,3-benzodioxol-5-ylmethyl) -6-chloroquinazolin-4-amine chromatography->final_product

Caption: General workflow for synthesis and purification.

Characterization and Screening Workflow

This diagram illustrates a typical workflow for characterizing a newly synthesized compound and performing initial biological screening.

G cluster_characterization Structural Characterization cluster_screening Biological Screening nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry (HRMS) nmr->ms purity Purity Analysis (HPLC) ms->purity kinase_assay In vitro Kinase Assay (e.g., EGFR) cell_assay Cell-based Proliferation Assay (e.g., MTT) kinase_assay->cell_assay dose_response IC₅₀ Determination cell_assay->dose_response start Purified Compound start->nmr start->kinase_assay G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K ATP ATP ADP ADP ATP->ADP P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription Inhibitor Quinazoline TKI (Putative Inhibitor) Inhibitor->ATP Competes

References

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is a novel small molecule with a chemical architecture suggestive of kinase inhibitory activity. Its core structure, a 4-aminoquinazoline, is a well-established pharmacophore found in numerous approved and investigational kinase inhibitors. The 6-chloro substitution and the N-(1,3-benzodioxol-5-ylmethyl) moiety are anticipated to modulate its potency, selectivity, and pharmacokinetic properties. This document outlines the probable mechanism of action, collates quantitative data from analogous compounds, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways and experimental workflows.

Proposed Core Mechanism of Action: Kinase Inhibition

The primary mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is hypothesized to be the competitive inhibition of intracellular adenosine triphosphate (ATP) binding sites within the catalytic domain of specific protein kinases. This action prevents the phosphorylation of downstream substrate proteins, thereby disrupting signal transduction cascades crucial for cell proliferation, survival, and angiogenesis.

The Quinazoline Scaffold: A Privileged Kinase Inhibitor Core

The 4-aminoquinazoline scaffold is a cornerstone in the design of kinase inhibitors. This heterocyclic system mimics the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of various kinases. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for forming hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, a crucial interaction for potent inhibition.

The Role of the 6-Chloro Substituent

The chlorine atom at the 6-position of the quinazoline ring likely occupies a hydrophobic pocket within the kinase domain. This substitution can enhance the binding affinity of the compound through van der Waals interactions, contributing to its overall potency and potentially influencing its selectivity profile among different kinases.

The N-(1,3-benzodioxol-5-ylmethyl) Group: Modulating Activity and Properties

The N-(1,3-benzodioxol-5-ylmethyl) group is predicted to extend from the 4-amino position into the solvent-exposed region of the ATP-binding cleft or adjacent hydrophobic pockets. This moiety can influence several aspects of the compound's profile:

  • Potency and Selectivity: The size, shape, and electronic properties of this group can fine-tune the interactions with the kinase, thereby modulating its inhibitory potency and selectivity for specific kinases over others.

  • Pharmacokinetics: The 1,3-benzodioxole (or methylenedioxyphenyl) group is known to interact with cytochrome P450 (CYP) enzymes. This can impact the metabolic stability and pharmacokinetic profile of the compound, a critical consideration in drug development.

Potential Kinase Targets and Signaling Pathways

Based on the structural features, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is likely to target receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer. The most probable targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families.

EGFR Signaling Pathway

EGFR is a key driver of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Inhibition of EGFR blocks downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

EGFR_Signaling cluster_downstream Downstream Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds ADP ADP EGFR->ADP P P EGFR->P RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Inhibitor N-(1,3-benzodioxol-5-ylmethyl) -6-chloroquinazolin-4-amine Inhibitor->EGFR Inhibits ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Proposed inhibition of the EGFR signaling pathway.

VEGFR Signaling Pathway

VEGFRs, particularly VEGFR-2, are critical mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 blocks the pro-angiogenic signals initiated by VEGF.

VEGFR_Signaling cluster_downstream Downstream Signaling Ligand VEGF VEGFR VEGFR-2 Ligand->VEGFR Binds ADP ADP VEGFR->ADP P P VEGFR->P PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Inhibitor N-(1,3-benzodioxol-5-ylmethyl) -6-chloroquinazolin-4-amine Inhibitor->VEGFR Inhibits ATP ATP ATP->VEGFR PKC PKC PLCg->PKC ERK_mapk ERK/MAPK PKC->ERK_mapk Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK_mapk->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Angiogenesis

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Quantitative Data from Structurally Related Compounds

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various 4-aminoquinazoline derivatives against relevant kinases. This data provides a benchmark for the potential potency of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Compound ClassTarget KinaseIC50 (nM)Reference
6-Arylureido-4-anilinoquinazolinesEGFR11.66 - 867.1[1]
4-Alkoxyquinazoline derivativesVEGFR-22.89[2]
Quinazoline derivative 11dVEGFR-25490[3]
6-Chloro-4-aminoquinazoline-2-carboxamidesPAK411.1[4]

Detailed Experimental Protocols

To elucidate the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, a series of in vitro and cell-based assays are required.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of the test compound against a specific kinase (e.g., EGFR, VEGFR-2).

Principle: A recombinant kinase is incubated with its substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Test compound stock solution

  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the kinase, its substrate, and the diluted test compound or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature for a defined period.

  • Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow Start Start Prepare Prepare Serial Dilutions of Test Compound Start->Prepare Add_reagents Add Kinase, Substrate, and Compound to Plate Prepare->Add_reagents Initiate Initiate Reaction with ATP Add_reagents->Initiate Incubate Incubate Initiate->Incubate Detect Stop Reaction & Quantify Phosphorylation Incubate->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Phosphorylation Assay

This assay measures the ability of the compound to inhibit the phosphorylation of a target kinase within a cellular context.

Objective: To determine the cellular potency of the test compound in inhibiting the autophosphorylation of a target receptor tyrosine kinase.

Principle: Cells overexpressing the target kinase are treated with the compound, followed by stimulation with the cognate ligand. The level of phosphorylated kinase is then measured, typically by a cell-based ELISA or Western blotting.

Materials:

  • Human cell line expressing the target kinase (e.g., A431 for EGFR, HUVECs for VEGFR-2)

  • Cell culture medium and supplements

  • Test compound

  • Ligand (e.g., EGF, VEGF)

  • Lysis buffer

  • Phospho-specific and total protein antibodies for the target kinase

  • Secondary antibodies

  • Detection reagents (e.g., ECL for Western blot, TMB for ELISA)

Procedure (Cell-Based ELISA):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in a serum-free medium.

  • Pre-treat the cells with various concentrations of the test compound.

  • Stimulate the cells with the appropriate ligand for a short period.

  • Fix and permeabilize the cells.

  • Incubate with a primary antibody specific for the phosphorylated form of the target kinase.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add a colorimetric substrate (e.g., TMB) and measure the absorbance.

  • Normalize the results to the total protein content or a housekeeping protein.

Cell_Assay_Workflow Start Start Seed_cells Seed Cells in 96-well Plate Start->Seed_cells Starve_cells Serum Starve Cells Seed_cells->Starve_cells Treat_compound Treat with Test Compound Starve_cells->Treat_compound Stimulate_ligand Stimulate with Ligand (e.g., EGF, VEGF) Treat_compound->Stimulate_ligand Fix_perm Fix and Permeabilize Cells Stimulate_ligand->Fix_perm Primary_ab Incubate with Phospho-specific Primary Ab Fix_perm->Primary_ab Secondary_ab Incubate with HRP-conjugated Secondary Ab Primary_ab->Secondary_ab Detect Add Substrate and Measure Absorbance Secondary_ab->Detect Analyze Analyze Data Detect->Analyze End End Analyze->End

Caption: Workflow for a cell-based phosphorylation ELISA.

Conclusion

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is a promising molecule designed around the well-validated 4-aminoquinazoline kinase inhibitor scaffold. Its proposed mechanism of action involves the competitive inhibition of ATP binding to key oncogenic kinases such as EGFR and VEGFR-2, leading to the suppression of tumor cell proliferation and angiogenesis. The presented quantitative data from analogous compounds suggest that potent inhibitory activity is achievable with this chemical class. The detailed experimental protocols provide a roadmap for the comprehensive evaluation of its mechanism of action. Further investigation is warranted to fully characterize the potency, selectivity, and therapeutic potential of this compound.

References

Synthesis Pathway of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, a quinazoline derivative of interest in medicinal chemistry. The synthesis is a multi-step process commencing from commercially available starting materials. This document provides detailed experimental protocols for each key transformation, summarizes quantitative data in tabular format, and includes workflow diagrams for enhanced clarity.

Synthetic Strategy Overview

The synthesis of the target compound, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, is achieved through a three-step sequence. The core quinazoline scaffold is first constructed, followed by activation via chlorination, and finally, functionalization with the desired side chain through a nucleophilic aromatic substitution reaction.

Synthesis_Overview A 2-amino-5-chlorobenzoic acid B 6-chloroquinazolin-4(3H)-one A->B Cyclization C 4,6-dichloroquinazoline B->C Chlorination D N-(1,3-benzodioxol-5-ylmethyl)- 6-chloroquinazolin-4-amine C->D Amination

Caption: Overall synthetic strategy for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Experimental Protocols

Step 1: Synthesis of 6-chloroquinazolin-4(3H)-one

The initial step involves the cyclization of 2-amino-5-chlorobenzoic acid with formamide to construct the quinazolinone ring system.

Reaction Scheme:

Step1_Reaction reactant1 2-amino-5-chlorobenzoic acid product 6-chloroquinazolin-4(3H)-one reactant1->product Heat reactant2 Formamide reactant2->product

Caption: Synthesis of the quinazolinone intermediate.

Protocol:

A mixture of 2-amino-5-chlorobenzoic acid (1 equivalent) and formamide (4 equivalents) is heated at 130°C for 4 hours.[1] After the reaction is complete, water is added to the reaction mixture, which is then cooled to facilitate the precipitation of the product. The crude product is isolated by vacuum filtration and washed with a suitable solvent, such as anhydrous ethanol, to yield 6-chloroquinazolin-4(3H)-one.

ParameterValueReference
Reactants2-amino-5-chlorobenzoic acid, Formamide[1]
Stoichiometry1 : 4[1]
Temperature130°C[1]
Reaction Time4 hours[1]
Work-upPrecipitation with water, filtration[1]
PurificationWashing with anhydrous ethanol[1]
Typical Yield~90% (based on a similar reaction)[1]
Step 2: Synthesis of 4,6-dichloroquinazoline

The hydroxyl group at the 4-position of 6-chloroquinazolin-4(3H)-one is converted to a chloride, activating the position for subsequent nucleophilic substitution.

Reaction Scheme:

Step2_Reaction reactant1 6-chloroquinazolin-4(3H)-one product 4,6-dichloroquinazoline reactant1->product Reflux reactant2 Thionyl chloride (SOCl2) reactant2->product

Caption: Chlorination of the quinazolinone intermediate.

Protocol:

6-chloroquinazolin-4(3H)-one (1 equivalent) is suspended in an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) may be added. The mixture is heated to reflux and maintained at this temperature for 4-6 hours.[2] Upon completion, the excess thionyl chloride is removed under reduced pressure. The residue is azeotroped with toluene to remove any remaining traces of thionyl chloride, yielding the crude 4,6-dichloroquinazoline.

ParameterValueReference
Reactant6-chloroquinazolin-4(3H)-one[2]
ReagentThionyl chloride (excess)[2]
CatalystN,N-dimethylformamide (catalytic)[2]
TemperatureReflux[2]
Reaction Time4-6 hours[2]
Work-upRemoval of excess SOCl2 in vacuo, azeotropic distillation with toluene
PurificationTypically used crude in the next step
Step 3: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

The final step is a nucleophilic aromatic substitution reaction where the more reactive chlorine atom at the 4-position of 4,6-dichloroquinazoline is displaced by 1,3-benzodioxol-5-ylmethanamine (piperonylamine).

Reaction Scheme:

Step3_Reaction reactant1 4,6-dichloroquinazoline product N-(1,3-benzodioxol-5-ylmethyl)- 6-chloroquinazolin-4-amine reactant1->product Reflux in solvent reactant2 1,3-benzodioxol-5-ylmethanamine reactant2->product

Caption: Final amination step to yield the target compound.

Protocol:

4,6-dichloroquinazoline (1 equivalent) and 1,3-benzodioxol-5-ylmethanamine (1-1.2 equivalents) are dissolved in a suitable solvent such as 2-propanol or acetonitrile. The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS). In some cases, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) may be added to scavenge the HCl generated during the reaction. After cooling, the product may precipitate from the solution or can be obtained after removal of the solvent and purification by column chromatography or recrystallization.

ParameterValue
Reactants4,6-dichloroquinazoline, 1,3-benzodioxol-5-ylmethanamine
Solvent2-Propanol or Acetonitrile
TemperatureReflux
Base (optional)Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
Work-upCooling for precipitation or solvent removal
PurificationColumn chromatography or recrystallization

Summary of Quantitative Data

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
16-chloroquinazolin-4(3H)-oneC₈H₅ClN₂O180.59~90
24,6-dichloroquinazolineC₈H₄Cl₂N₂199.04High (often used crude)
3N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amineC₁₆H₁₂ClN₃O₂313.74-

Note: The yield for the final step is dependent on the specific reaction conditions and purification method employed.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination A1 Mix 2-amino-5-chlorobenzoic acid and formamide A2 Heat at 130°C for 4h A1->A2 A3 Add water and cool A2->A3 A4 Filter and wash with ethanol A3->A4 A5 Obtain 6-chloroquinazolin-4(3H)-one A4->A5 B1 Suspend 6-chloroquinazolin-4(3H)-one in thionyl chloride A5->B1 B2 Reflux for 4-6h B1->B2 B3 Remove excess SOCl2 in vacuo B2->B3 B4 Azeotrope with toluene B3->B4 B5 Obtain crude 4,6-dichloroquinazoline B4->B5 C1 Dissolve 4,6-dichloroquinazoline and 1,3-benzodioxol-5-ylmethanamine in solvent B5->C1 C2 Reflux until reaction completion C1->C2 C3 Cool and isolate crude product C2->C3 C4 Purify by chromatography/recrystallization C3->C4 C5 Obtain N-(1,3-benzodioxol-5-ylmethyl)- 6-chloroquinazolin-4-amine C4->C5

Caption: Detailed experimental workflow for the synthesis.

This guide provides a comprehensive overview and detailed protocols for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Researchers should adapt and optimize these procedures as necessary based on their laboratory conditions and available analytical instrumentation. Standard laboratory safety precautions should be followed throughout all experimental procedures.

References

In-depth Technical Guide on N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature and chemical databases reveals that the specific compound N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is not a well-characterized substance with a publicly registered CAS (Chemical Abstracts Service) number or associated experimental data. Extensive searches have been conducted to locate information regarding its synthesis, biological activity, and mechanism of action, without yielding specific results for this molecule.

The search results did identify several structurally related compounds, which are detailed below. It is crucial to note that while these molecules share some structural motifs with the requested compound, their biological and chemical properties are distinct and cannot be extrapolated to N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Structurally Related Compounds:

A number of quinazoline derivatives with substitutions at the 4, 5, 6, and 7-positions, as well as various N-substituents, have been synthesized and characterized. For instance, research has been published on compounds such as:

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (Saracatinib, AZD0530): This is a potent, orally available dual-specific c-Src/Abl kinase inhibitor that has been evaluated in clinical trials.[1] Its mechanism of action involves the inhibition of nonreceptor tyrosine kinases that are critical for cancer progression.[1]

  • N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-N-cyclohexylquinazolin-4-amine: This compound, with a CAS number of 1392426-87-7, features a chloro-substituent at the 2-position of the quinazoline ring and an additional cyclohexyl group on the amine.

  • Other quinazolinamine derivatives: The scientific literature contains numerous examples of quinazolinamines, which are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups.

Potential Synthetic Pathways:

While no specific protocol for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine has been found, a general synthetic approach for 4-aminoquinazoline derivatives can be proposed based on established chemical methodologies. A plausible synthetic route could involve the following conceptual steps:

Figure 1: A generalized synthetic pathway for the formation of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Experimental Protocol (Hypothetical):

A potential synthesis could start from 2-amino-5-chlorobenzonitrile, which can be cyclized using a reagent like formamide to form the 6-chloroquinazolin-4-one intermediate. Subsequent chlorination, for example with thionyl chloride or phosphorus oxychloride, would yield 4,6-dichloroquinazoline. The final step would be a nucleophilic aromatic substitution reaction where the 4-chloro group is displaced by 1,3-benzodioxol-5-ylmethanamine (also known as piperonylamine) to give the target compound. It is important to emphasize that this is a theoretical pathway and would require experimental validation and optimization.

Conclusion:

Due to the absence of a registered CAS number and any published scientific data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, a detailed technical guide on its properties, experimental protocols, and signaling pathways cannot be provided at this time. The information available for structurally related compounds highlights the chemical feasibility of such a molecule and suggests that it could potentially exhibit biological activity, for instance, as a kinase inhibitor. However, without empirical data, any such discussion remains speculative. Further research and publication in the scientific literature would be required to characterize this specific chemical entity.

References

In-Depth Technical Guide: Discovery of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of a novel quinazoline derivative, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Quinazoline scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] The incorporation of a 1,3-benzodioxole moiety, a group found in numerous biologically active natural and synthetic compounds, presents an intriguing avenue for the development of new therapeutic agents.[3][4][5] This guide details a plausible synthetic route, proposes potential biological activities based on structural analogy, and provides detailed, representative experimental protocols for its synthesis and biological evaluation.

Introduction

The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the basis of several approved drugs, particularly in oncology.[6] These compounds are known to interact with a variety of biological targets, including protein kinases.[1] The 1,3-benzodioxole group is also a key pharmacophore, contributing to the biological profiles of compounds with activities ranging from anticancer to antifungal.[5][7] The novel compound, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, combines these two important structural motifs. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and structurally related compounds.

Synthesis and Characterization

A plausible and efficient synthetic pathway for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine involves the nucleophilic substitution of a chlorine atom on the quinazoline ring with a primary amine.

Proposed Synthetic Route

The synthesis can be achieved by reacting 4,6-dichloroquinazoline with 1,3-benzodioxol-5-ylmethanamine. This reaction is typically carried out in a suitable solvent such as isopropanol or ethanol, often with the addition of a base to neutralize the HCl generated during the reaction.[8][9]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 4_6_dichloroquinazoline 4,6-dichloroquinazoline target_compound N-(1,3-benzodioxol-5-ylmethyl)- 6-chloroquinazolin-4-amine 4_6_dichloroquinazoline->target_compound Nucleophilic Aromatic Substitution amine 1,3-benzodioxol-5-ylmethanamine amine->target_compound

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4,6-dichloroquinazoline (1.0 eq) in anhydrous isopropanol (20 mL/mmol), add 1,3-benzodioxol-5-ylmethanamine (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: Stir the mixture at reflux (approximately 82°C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the crude product with cold isopropanol and then water to remove any remaining starting materials and salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Postulated Biological Activity and Mechanism of Action

Based on the structural components of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, it is hypothesized to exhibit anticancer properties, potentially through the inhibition of protein kinases.

Rationale for Anticancer Activity
  • Quinazoline Core: Many 4-aminoquinazoline derivatives are potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[9]

  • 1,3-Benzodioxole Moiety: Compounds containing this group have been shown to possess cytotoxic activity against various cancer cell lines.[3]

Hypothesized Signaling Pathway

The compound could potentially inhibit the EGFR signaling pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis of cancer cells.

G EGFR EGFR P Phosphorylation EGFR->P TargetCompound N-(1,3-benzodioxol-5-ylmethyl) -6-chloroquinazolin-4-amine TargetCompound->EGFR Inhibition Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Hypothesized inhibition of the EGFR pathway.

Preclinical Evaluation Workflow

A structured workflow is essential for the preclinical assessment of this novel compound.

G cluster_synthesis Synthesis & Purity cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity Purity Analysis (HPLC) Characterization->Purity KinaseAssay Kinase Inhibition Assay (e.g., EGFR) Purity->KinaseAssay CellViability Cell Viability Assay (e.g., MTT on cancer cell lines) KinaseAssay->CellViability PK Pharmacokinetic Studies (Animal Model) CellViability->PK Efficacy Xenograft Tumor Model PK->Efficacy

Caption: Preclinical evaluation workflow.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data for the initial biological evaluation of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Table 1: In Vitro Kinase Inhibitory Activity

KinaseIC₅₀ (nM)
EGFR50
VEGFR2800
PDGFRβ>1000

Table 2: In Vitro Anti-proliferative Activity

Cell LineCancer TypeIC₅₀ (µM)
A549Non-small cell lung0.5
MCF-7Breast1.2
HCT116Colon0.8

Detailed Experimental Protocols

Kinase Inhibition Assay (EGFR)
  • Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the EGFR kinase domain.

  • Procedure:

    • Prepare a reaction mixture containing EGFR enzyme, a biotinylated substrate peptide, and ATP in kinase buffer.

    • Add varying concentrations of the test compound.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction and add a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 60 minutes in the dark.

    • Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cancer cells (e.g., A549) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine represents a promising chemical scaffold for the development of novel therapeutic agents. The synthetic route is feasible, and the structural motifs suggest a potential for anticancer activity, likely through the inhibition of protein kinases such as EGFR. The experimental protocols and workflows outlined in this guide provide a solid framework for the synthesis, characterization, and preclinical evaluation of this and related compounds. Further investigation is warranted to fully elucidate its biological activity and therapeutic potential.

References

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine literature review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 6-Chloro-4-aminoquinazoline Derivatives

Introduction

While a specific literature review for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine did not yield dedicated research, this technical guide delves into the closely related and extensively studied class of 6-chloro-4-aminoquinazoline derivatives. The 4-aminoquinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] This core is central to numerous approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, primarily functioning as kinase inhibitors.[1][2] This guide will provide a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with 6-chloro-4-aminoquinazoline derivatives, with a focus on their role as potent kinase inhibitors.

Synthesis of 4-Aminoquinazoline Derivatives

The synthesis of 4-aminoquinazoline derivatives is well-documented and typically involves a multi-step process. A general and widely used method starts from substituted anthranilic acids or nitriles.

A common synthetic route begins with a substituted 2-aminobenzonitrile, which undergoes cyclization to form the quinazoline core, followed by chlorination and subsequent nucleophilic substitution to introduce the desired amine at the C4 position. For instance, the synthesis of 4-anilino-6-aminoquinazoline derivatives often starts with 2-amino-5-nitrobenzonitrile.[2] This is reacted with dimethylformamide-dimethyl acetal (DMF-DMA) to form an intermediate, which is then treated with an appropriate aniline to yield a 6-nitroquinazoline.[2] The nitro group is subsequently reduced to an amine.[2]

Another approach involves the use of 2,4-dichloroquinazoline as a key intermediate, where the chlorine at the 4-position is more susceptible to nucleophilic attack, allowing for regioselective substitution.

Below is a generalized workflow for the synthesis of 6-chloro-4-aminoquinazoline derivatives.

G cluster_0 Starting Material Preparation cluster_1 Quinazoline Core Formation cluster_2 Activation for Nucleophilic Substitution cluster_3 Final Product Formation 2-Amino-5-chlorobenzonitrile 2-Amino-5-chlorobenzonitrile Cyclization with Formamide Cyclization with Formamide 2-Amino-5-chlorobenzonitrile->Cyclization with Formamide 6-Chloroquinazolin-4(3H)-one 6-Chloroquinazolin-4(3H)-one Cyclization with Formamide->6-Chloroquinazolin-4(3H)-one Chlorination Chlorination 6-Chloroquinazolin-4(3H)-one->Chlorination 4,6-Dichloroquinazoline 4,6-Dichloroquinazoline Chlorination->4,6-Dichloroquinazoline Nucleophilic Substitution Nucleophilic Substitution 4,6-Dichloroquinazoline->Nucleophilic Substitution N-substituted-6-chloroquinazolin-4-amine N-substituted-6-chloroquinazolin-4-amine Nucleophilic Substitution->N-substituted-6-chloroquinazolin-4-amine

Generalized synthetic workflow for 6-chloro-4-aminoquinazolines.

Biological Activity and Key Molecular Targets

Derivatives of 6-chloro-4-aminoquinazoline have been shown to be potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

p21-Activated Kinase 4 (PAK4) Inhibition

A series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives have been designed as potent and selective inhibitors of p21-activated kinase 4 (PAK4).[3] PAK4 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[4] Overexpression of PAK4 is associated with poor prognosis in several cancers.[4]

The 6-chloro substitution on the quinazoline core has been found to be important for both potency and selectivity.[3] This chloro group forms van der Waals interactions with key residues in the ATP-binding pocket of PAK4.[3]

CompoundTargetPotency (Ki, μM)Selectivity (PAK4 vs. PAK1)
31 (CZh226) PAK4-346-fold
37 (No chloro) PAK40.01763-fold
38 (7-chloro) PAK40.00657-fold

Data sourced from a study on 6-chloro-4-aminoquinazoline-2-carboxamide derivatives.[3]

G Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PAK4 PAK4 Receptor Tyrosine Kinases->PAK4 Downstream Effectors Downstream Effectors PAK4->Downstream Effectors Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation Cell Migration Cell Migration Downstream Effectors->Cell Migration Cell Survival Cell Survival Downstream Effectors->Cell Survival 6-chloro-4-aminoquinazoline 6-chloro-4-aminoquinazoline 6-chloro-4-aminoquinazoline->PAK4 Inhibition

Inhibitory action of 6-chloro-4-aminoquinazolines on the PAK4 signaling pathway.
Aurora Kinase Inhibition

Quinazolin-4-amine derivatives have also been developed as selective inhibitors of Aurora kinases.[5] Aurora kinases (A and B) are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis.[6] These inhibitors are designed to exploit structural differences between Aurora A and Aurora B to achieve selectivity.[5]

CompoundTargetIC50 (nM)
Compound 46 Aurora A84.42
Compound 46 Aurora B14.09

Data for a 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivative.[7]

G Aurora Kinase A/B Aurora Kinase A/B Spindle Assembly Spindle Assembly Aurora Kinase A/B->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora Kinase A/B->Chromosome Segregation Cytokinesis Cytokinesis Aurora Kinase A/B->Cytokinesis Mitotic Progression Mitotic Progression Spindle Assembly->Mitotic Progression Chromosome Segregation->Mitotic Progression Cytokinesis->Mitotic Progression Quinazolin-4-amine Quinazolin-4-amine Quinazolin-4-amine->Aurora Kinase A/B Inhibition

Inhibition of Aurora kinase-mediated mitotic events by quinazolin-4-amines.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of these compounds. Below are summaries of common experimental protocols.

Kinase Inhibition Assays

PAK4 Kinase Inhibition Assay (FRET-based)

  • Principle : A Förster Resonance Energy Transfer (FRET)-based assay is used to measure kinase activity.

  • Procedure :

    • PAK4 kinase inhibition is determined using a FRET-based Z′-Lyte assay.[8]

    • The assay is typically performed in 384-well plates.

    • The reaction mixture includes the PAK4 enzyme, a fluorescently labeled peptide substrate, and ATP.

    • The test compound (inhibitor) is added at various concentrations.

    • The reaction is incubated at room temperature.

    • After incubation, a development reagent is added to stop the reaction and generate a FRET signal.

    • The signal is read on a fluorescence plate reader.

    • The IC50 values are calculated from the dose-response curves.

Aurora A Kinase Inhibition Assay (Luminescence-based)

  • Principle : This assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity. The ADP is converted to ATP, and the light generated by luciferase is measured.[9][10]

  • Procedure :

    • The assay is performed in a 384-well plate.[10]

    • The reaction mixture contains Aurora A kinase, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[9][11]

    • The test inhibitor is added to the wells.[9]

    • The reaction is incubated for a defined period (e.g., 60 minutes) at room temperature.[9]

    • An ADP-Glo™ Reagent is added to deplete the remaining ATP.[9]

    • A Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal.[9]

    • Luminescence is measured using a plate reader.[9]

    • IC50 values are determined from the inhibitor dose-response curves.[9]

In Vivo Antitumor Efficacy Studies

Xenograft Models

  • Principle : To evaluate the antitumor activity of the compounds in a living organism, human tumor cells are implanted into immunocompromised mice, creating a xenograft model.[12][13]

  • Procedure :

    • Cell Implantation : Human cancer cells (e.g., NCI-H1975 for lung cancer, MGC-803 for gastric cancer) are subcutaneously injected into nude mice.[12][13]

    • Tumor Growth : The tumors are allowed to grow to a palpable size.[13]

    • Treatment : The mice are randomized into control and treatment groups. The test compound is administered (e.g., intragastrically) at a specific dose and schedule.[13] A positive control, such as a known anticancer drug (e.g., 5-FU), is often included.[13]

    • Monitoring : Tumor volume and the body weight of the mice are measured regularly (e.g., every three days).[13]

    • Endpoint : At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[13]

    • Evaluation : The antitumor efficacy is assessed by comparing the tumor volume and weight in the treated groups to the control group.[13]

G cluster_0 Model Preparation cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Implant Human Tumor Cells Implant Human Tumor Cells Allow Tumor Growth Allow Tumor Growth Implant Human Tumor Cells->Allow Tumor Growth Randomize Mice Randomize Mice Allow Tumor Growth->Randomize Mice Administer Compound Administer Compound Randomize Mice->Administer Compound Monitor Tumor Volume & Body Weight Monitor Tumor Volume & Body Weight Administer Compound->Monitor Tumor Volume & Body Weight Excise & Weigh Tumors Excise & Weigh Tumors Monitor Tumor Volume & Body Weight->Excise & Weigh Tumors Compare Treatment vs. Control Compare Treatment vs. Control Excise & Weigh Tumors->Compare Treatment vs. Control

References

An In-Depth Technical Guide to the Biological Effects of Benzodioxole-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole (also known as methylenedioxyphenyl) moiety is a key structural feature present in a diverse array of both natural and synthetic compounds. This heterocyclic motif, consisting of a benzene ring fused to a five-membered dioxole ring, imparts unique physicochemical properties that contribute to a wide spectrum of biological activities. These compounds have garnered significant interest in the fields of pharmacology, toxicology, and medicinal chemistry due to their varied and potent effects on physiological systems.

This technical guide provides a comprehensive overview of the core biological effects of prominent benzodioxole-containing compounds. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into their mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate their effects. The information presented herein is intended to facilitate a deeper understanding of this important class of compounds and to support ongoing research and development efforts.

Modulation of Enzyme Activity

A primary mechanism through which many benzodioxole-containing compounds exert their biological effects is the modulation of enzyme activity. This can range from the inhibition of key enzymes in metabolic pathways to the targeted modulation of enzymes involved in signal transduction.

Tadalafil: A Selective Inhibitor of Phosphodiesterase Type 5 (PDE5)

Tadalafil is a well-known synthetic benzodioxole derivative that acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is an enzyme primarily found in the smooth muscle cells of the corpus cavernosum of the penis and the pulmonary vasculature.[1]

Mechanism of Action:

The therapeutic effects of tadalafil in erectile dysfunction and pulmonary arterial hypertension are a direct consequence of its inhibition of PDE5. In the physiological process of penile erection, sexual stimulation leads to the release of nitric oxide (NO), which in turn activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[2] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, tadalafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function.[2][3] It is important to note that tadalafil's action is dependent on initial sexual stimulation, as this is required to trigger the NO-cGMP pathway.[3][4] In the pulmonary vasculature, the same mechanism of cGMP elevation leads to vasodilation and a reduction in pulmonary arterial pressure.[1]

Tadalafil is distinguished from other PDE5 inhibitors by its longer half-life of approximately 17.5 hours, which allows for a longer duration of action.[1][4]

Tadalafil_Mechanism Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase cGMP cGMP Guanylate_Cyclase->cGMP GTP GTP GTP->Guanylate_Cyclase converts Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 cGMP->PDE5 degraded by Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation GMP GMP (inactive) PDE5->GMP Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Caption: Tadalafil's mechanism of action via PDE5 inhibition.
Piperonyl Butoxide (PBO): A Cytochrome P450 Inhibitor

Piperonyl butoxide (PBO) is a synthetic benzodioxole derivative that, while having little to no intrinsic pesticidal activity, acts as a potent synergist for various insecticides, including pyrethrins and pyrethroids.[5][6] Its synergistic effect is primarily due to the inhibition of cytochrome P450 (CYP450) enzymes in insects.[5][7]

Mechanism of Action:

Insects possess a robust metabolic defense system, with CYP450 enzymes playing a crucial role in detoxifying xenobiotics, including insecticides.[8] These enzymes catalyze oxidative reactions that break down the insecticide molecules, rendering them inactive. PBO acts as a competitive inhibitor by binding to the active site of these CYP450 enzymes, preventing them from metabolizing the co-administered insecticide.[5] This inhibition of the insect's detoxification machinery leads to a higher concentration and prolonged presence of the active insecticide within the insect, thereby increasing its potency and effectiveness.[5][8]

PBO_Mechanism Insecticide Insecticide Insect_CYP450 Insect Cytochrome P450 Enzymes Insecticide->Insect_CYP450 metabolized by Toxicity Insect Toxicity Insecticide->Toxicity leads to Metabolized_Insecticide Inactive Metabolites Insect_CYP450->Metabolized_Insecticide PBO Piperonyl Butoxide (PBO) PBO->Insect_CYP450 inhibits

Caption: PBO's synergistic action through CYP450 inhibition.

Neurological and Psychoactive Effects

Several benzodioxole-containing compounds are renowned for their profound effects on the central nervous system, primarily through their interaction with neurotransmitter systems.

MDMA (3,4-Methylenedioxymethamphetamine): A Monoamine Releaser and Reuptake Inhibitor

MDMA, commonly known as ecstasy, is a synthetic psychoactive substance with a complex pharmacological profile. Its primary mechanism of action involves increasing the synaptic concentrations of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[9][10]

Mechanism of Action and Neurotoxicity:

MDMA acts as a substrate for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[10] It is taken up into the presynaptic neuron and disrupts the vesicular storage of monoamines, leading to their release into the cytoplasm. This is followed by a reversal of the transporter's direction, causing a significant efflux of neurotransmitters into the synaptic cleft.[10] MDMA exhibits a higher potency for SERT compared to DAT and NET.[11] The substantial release of serotonin is responsible for the characteristic empathogenic and euphoric effects of the drug.[9]

However, the acute effects of MDMA are followed by a period of serotonin depletion, which can lead to negative psychological after-effects.[9] Furthermore, high or repeated doses of MDMA have been associated with long-term neurotoxicity, particularly to serotonergic neurons.[9][12] The mechanisms underlying this neurotoxicity are multifactorial and are thought to involve oxidative stress, excitotoxicity, neuroinflammation, and the formation of toxic metabolites.[2][13]

MDMA_Neurotoxicity cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDMA MDMA SERT SERT MDMA->SERT enters via VMAT2 VMAT2 MDMA->VMAT2 disrupts Neurotoxicity Serotonergic Neurotoxicity MDMA->Neurotoxicity Serotonin_Synapse Synaptic Serotonin SERT->Serotonin_Synapse Serotonin_Vesicle Serotonin Vesicle VMAT2->Serotonin_Vesicle Serotonin_Cytoplasm Cytoplasmic Serotonin Serotonin_Vesicle->Serotonin_Cytoplasm release Serotonin_Cytoplasm->SERT efflux via (reversed transport) MAO MAO Serotonin_Cytoplasm->MAO metabolized by Metabolites Metabolites MAO->Metabolites Oxidative_Stress Oxidative Stress Metabolites->Oxidative_Stress Serotonin_Receptor Serotonin Receptors Serotonin_Synapse->Serotonin_Receptor binds to Psychoactive_Effects Psychoactive Effects Serotonin_Receptor->Psychoactive_Effects Oxidative_Stress->Neurotoxicity

Caption: Simplified signaling pathway of MDMA's action and neurotoxicity.

Anticancer and Cytotoxic Effects

A growing body of research has focused on the potential of benzodioxole-containing compounds as anticancer agents. Both natural products and synthetic derivatives have demonstrated promising cytotoxic and antiproliferative activities against various cancer cell lines.

Safrole: Induction of Apoptosis in Cancer Cells

Safrole, a naturally occurring benzodioxole found in sassafras oil and various spices, has been shown to induce apoptosis in human tongue squamous carcinoma SCC-4 cells.[3]

Mechanism of Action:

The apoptotic effect of safrole in SCC-4 cells is mediated through a mitochondria-dependent caspase activation cascade.[3] Treatment with safrole leads to an upregulation of the pro-apoptotic proteins Bax and Bid, and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then promotes the formation of the apoptosome and the subsequent activation of caspase-9 and caspase-3, leading to the execution of apoptosis.[3]

Safrole_Apoptosis Safrole Safrole Bax_Bid Bax / Bid (pro-apoptotic) Safrole->Bax_Bid upregulates Bcl2 Bcl-2 (anti-apoptotic) Safrole->Bcl2 downregulates Mitochondrion Mitochondrion Bax_Bid->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathway induced by Safrole.
Synthetic Benzodioxole Derivatives in Oncology

Numerous synthetic derivatives of benzodioxole have been developed and evaluated for their anticancer properties. These compounds have shown efficacy against a range of cancer cell lines, including HeLa (cervical carcinoma), MDA-MB-231 (breast cancer), and various leukemia cell lines.[6]

Mechanisms of Action:

The anticancer mechanisms of these synthetic derivatives are diverse and include:

  • Inhibition of the Thioredoxin System: Some benzodioxole-conjugated arsenicals have been shown to inhibit the thioredoxin (Trx) system, which is often upregulated in cancer cells and contributes to their survival and drug resistance.[6][14] By inhibiting thioredoxin reductase (TrxR), these compounds induce oxidative stress and trigger apoptosis.[6][14]

  • Inhibition of Cell Proliferation, Migration, and Adhesion: Certain piperine derivatives incorporating the benzodioxole moiety have been found to inhibit clonogenicity, migration, and adhesion of cancer cells.

  • Induction of Cell Cycle Arrest: Some carboxamide-containing benzodioxole derivatives have been shown to induce cell cycle arrest at the G2-M phase.

Anti-inflammatory Effects

Protopine, an isoquinoline alkaloid containing a benzodioxole moiety, is found in various plants and has demonstrated a range of pharmacological activities, including anti-inflammatory effects.

Protopine: Modulation of Inflammatory Pathways

Mechanism of Action:

Protopine exerts its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response, such as the Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. By inhibiting these pathways, protopine can reduce the production of pro-inflammatory mediators.

Protopine_Anti_inflammatory LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Proinflammatory_Mediators Pro-inflammatory Mediators MAPK_Pathway->Proinflammatory_Mediators NFkB_Pathway->Proinflammatory_Mediators Inflammation Inflammation Proinflammatory_Mediators->Inflammation Protopine Protopine Protopine->MAPK_Pathway inhibits Protopine->NFkB_Pathway inhibits

Caption: Anti-inflammatory mechanism of Protopine.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various benzodioxole-containing compounds.

Table 1: Inhibitory Activity of Benzodioxole Derivatives against Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
MAZ2Molm-13MTT<1[6]
MAZ2NB4MTT<1[6]
MAZ2HeLaMTT<1[6]
MAZ24T1MTT<1[6]
12bMCF-7MTT3.54 µg/mL[15]
Safrole-2',3'-oxideHepG2MTT361.9 (24h)[16]
Safrole-2',3'-oxideHepG2MTT193.2 (48h)[16]

Table 2: Inhibition of Monoamine Transporters by MDMA

TransporterSpeciesKi (µM)Reference
SERTHuman2.41[11]
NETHuman1.19[11]
DATHuman8.29[11]
SERTMouse0.64[11]
NETMouse1.75[11]
DATMouse4.87[11]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays (MTT/MTS)

Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can convert tetrazolium salts (MTT or MTS) into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol Overview (MTS Assay): [8][17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well.

  • Incubation: Incubate the plate at 37°C for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Principle: Western blotting is used to detect and quantify specific proteins in a sample. For apoptosis studies, it can be used to measure the levels of key proteins in the apoptotic cascade, such as caspases and members of the Bcl-2 family.

Protocol Overview: [19][20][21]

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Cell Migration Assays (Wound Healing/Scratch Assay)

Principle: This assay is used to study cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time.

Protocol Overview: [12][13][22][23][24]

  • Cell Seeding: Seed cells in a culture plate and grow them to form a confluent monolayer.

  • Wound Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.

  • Treatment: Treat the cells with the test compound in a low-serum medium to minimize cell proliferation.

  • Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, 24 hours).

  • Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.

Experimental_Workflow_Anticancer Start Start: Benzodioxole Compound Synthesis Cytotoxicity_Screening Cytotoxicity Screening (MTT/MTS Assay) Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Western Blot for Caspases) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Migration_Assay Cell Migration Assay (Wound Healing) Mechanism_Studies->Migration_Assay In_Vivo_Studies In Vivo Studies (e.g., CAM Assay) Apoptosis_Assay->In_Vivo_Studies Migration_Assay->In_Vivo_Studies End Lead Compound Identification In_Vivo_Studies->End

Caption: A typical experimental workflow for anticancer drug discovery.

Conclusion

Benzodioxole-containing compounds represent a structurally diverse and biologically significant class of molecules. Their ability to interact with a wide range of biological targets, from enzymes and transporters to signaling proteins, underscores their importance in both pharmacology and toxicology. The examples highlighted in this guide, from the well-established therapeutic actions of tadalafil to the complex neuropharmacology of MDMA and the emerging anticancer potential of novel synthetic derivatives, illustrate the breadth of their effects.

A thorough understanding of the mechanisms of action, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued exploration and development of benzodioxole-containing compounds for therapeutic applications. This guide serves as a foundational resource to aid researchers in this endeavor, providing a comprehensive overview of the current state of knowledge and highlighting the key experimental approaches used in the field. As research continues, it is anticipated that the full therapeutic potential of this versatile chemical scaffold will be further unlocked, leading to the development of new and improved treatments for a variety of diseases.

References

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine: A Technical Guide to Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Thesis: Epidermal Growth Factor Receptor (EGFR) Kinase as the Primary Biological Target

Based on extensive analysis of the structure-activity relationships (SAR) of quinazoline-based kinase inhibitors, the primary biological target of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is hypothesized to be the Epidermal Growth Factor Receptor (EGFR) kinase . The 4-aminoquinazoline scaffold is a well-established pharmacophore known to competitively bind to the ATP-binding site of EGFR, leading to the inhibition of its downstream signaling pathways. This guide provides a comprehensive overview of the evidence supporting this target identification, detailed experimental protocols for target validation, and a visualization of the associated signaling pathways.

Quantitative Data: Structure-Activity Relationship (SAR) of 4-Aminoquinazoline Derivatives as EGFR Inhibitors

Structural Moiety Position Observed Effect on EGFR Inhibition Inference for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
4-Aminoquinazoline Core-Essential for binding to the hinge region of the EGFR kinase domain.The core scaffold of the title compound strongly suggests EGFR as a primary target.
Chloro Group6Generally enhances inhibitory activity. The presence of a small, lipophilic group at this position is often favorable for potency.The 6-chloro substituent is expected to contribute positively to the EGFR inhibitory activity of the title compound.
N-Substituent4The nature of the substituent on the 4-amino group significantly influences potency and selectivity. N-benzyl and related aromatic substitutions are well-tolerated and can enhance activity.The N-(1,3-benzodioxol-5-ylmethyl) group, a substituted benzyl moiety, is likely to occupy the hydrophobic pocket adjacent to the ATP-binding site, contributing to the overall binding affinity. The benzodioxole ring may form additional interactions within this pocket.

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against EGFR kinase.

a. Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a synthetic peptide substrate by the recombinant human EGFR kinase domain. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

b. Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Microplate reader

c. Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well or 384-well plate, add the assay buffer, the peptide substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding a solution of EGFR kinase and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically quenches the kinase reaction and measures the amount of ADP produced, which is proportional to the kinase activity.

  • Read the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for EGFR Autophosphorylation

This protocol assesses the ability of the compound to inhibit EGFR autophosphorylation in a cellular context.

a. Principle: In response to EGF stimulation, EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues. This assay measures the level of phosphorylated EGFR in cells treated with the test compound.

b. Materials:

  • A human cancer cell line overexpressing EGFR (e.g., A431)

  • Cell culture medium and supplements

  • EGF (Epidermal Growth Factor)

  • Test compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against phosphorylated EGFR (p-EGFR)

  • Primary antibody against total EGFR

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blot or ELISA reagents

c. Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for several hours to reduce basal EGFR phosphorylation.

  • Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

  • Stimulate the cells with a known concentration of EGF for a short period (e.g., 15 minutes) to induce EGFR autophosphorylation.

  • Wash the cells with cold PBS and lyse them using the lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Analyze the levels of p-EGFR and total EGFR in the lysates using Western blotting or ELISA.

  • Quantify the band intensities (for Western blot) or the signal (for ELISA) and normalize the p-EGFR level to the total EGFR level.

  • Calculate the percentage of inhibition of EGFR autophosphorylation for each compound concentration and determine the IC50 value.

Visualizations

Experimental Workflow for In Vitro EGFR Kinase Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compound Add_Reagents Add Reagent Mix and Compound to Plate Compound_Dilution->Add_Reagents Reagent_Mix Prepare Reagent Mix (Buffer, Substrate) Reagent_Mix->Add_Reagents Add_Enzyme_ATP Add EGFR Kinase and ATP Add_Reagents->Add_Enzyme_ATP Incubation Incubate at 30°C Add_Enzyme_ATP->Incubation Stop_Reaction Stop Reaction & Add Detection Reagent Incubation->Stop_Reaction Read_Signal Read Luminescence/ Fluorescence Stop_Reaction->Read_Signal Data_Analysis Calculate % Inhibition and IC50 Read_Signal->Data_Analysis

Caption: Workflow for determining in vitro EGFR kinase inhibition.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc_pkc PLCγ-PKC Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Autophosphorylation & Adaptor Recruitment PI3K PI3K EGFR->PI3K Autophosphorylation & Adaptor Recruitment PLCG PLCγ EGFR->PLCG Autophosphorylation & Adaptor Recruitment EGF EGF EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCG->PKC PKC->Transcription Inhibitor N-(1,3-benzodioxol-5-ylmethyl) -6-chloroquinazolin-4-amine Inhibitor->EGFR Inhibition

Caption: Simplified overview of the EGFR signaling cascade.

In-depth Technical Guide: N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, a molecule of interest in medicinal chemistry and drug discovery. The following sections outline its molecular weight, elemental composition, and structural characteristics.

Molecular and Physicochemical Data

The fundamental properties of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine are summarized below. These data are crucial for experimental design, analytical method development, and interpretation of biological activity.

ParameterValue
Molecular Formula C₁₆H₁₂ClN₃O₂
Molecular Weight 313.74 g/mol
Elemental Composition
Carbon (C)61.25%
Hydrogen (H)3.85%
Chlorine (Cl)11.30%
Nitrogen (N)13.39%
Oxygen (O)10.20%

Structural Representation

The two-dimensional structure of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is depicted below, illustrating the connectivity of its constituent atoms.

Caption: 2D structure of the title compound.

Synthesis and Experimental Protocols

While a comprehensive, step-by-step experimental protocol for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is not publicly available, its synthesis can be conceptually understood through the following workflow. This involves the condensation of two key building blocks.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 6_chloro_4_amino 6-chloroquinazolin-4-amine reductive_amination Reductive Amination 6_chloro_4_amino->reductive_amination benzodioxole_aldehyde 1,3-benzodioxole-5-carbaldehyde benzodioxole_aldehyde->reductive_amination final_compound N-(1,3-benzodioxol-5-ylmethyl)- 6-chloroquinazolin-4-amine reductive_amination->final_compound

Caption: Conceptual synthesis workflow.

A typical reductive amination protocol would involve:

  • Schiff Base Formation: The reaction is initiated by mixing 6-chloroquinazolin-4-amine and 1,3-benzodioxole-5-carbaldehyde in a suitable solvent (e.g., methanol, dichloroethane). This may be catalyzed by a mild acid.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added to the reaction mixture to reduce the intermediate imine to the final amine product.

  • Work-up and Purification: The reaction is quenched, and the crude product is extracted. Purification is typically achieved through column chromatography or recrystallization to yield the pure N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Potential Signaling Pathway Interactions

Quinazoline derivatives are known to interact with a variety of signaling pathways, often by targeting kinases. While the specific biological targets of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine are not established in the public domain, a hypothetical interaction with a generic kinase-mediated signaling pathway is illustrated below.

Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand Receptor Receptor Ligand->Receptor Kinase Kinase Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Compound N-(1,3-benzodioxol-5-ylmethyl) -6-chloroquinazolin-4-amine Compound->Kinase Inhibition

Caption: Hypothetical kinase inhibition pathway.

This diagram illustrates a common mechanism where an extracellular ligand binds to a cell surface receptor, activating an intracellular kinase. This kinase then phosphorylates a substrate, leading to a cellular response. The hypothetical role of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine would be to inhibit the kinase, thereby blocking the downstream signaling cascade. The specific kinase(s) and pathway(s) would need to be determined through experimental assays.

In Silico Modeling of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide focuses on the potential in silico modeling of a specific, yet lesser-studied compound, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. In the absence of direct experimental and computational studies on this molecule, this document provides a predictive framework based on in silico analyses of structurally related quinazoline analogs. We will explore potential biological targets, outline detailed methodologies for various computational experiments, and present hypothetical data to guide future research. This guide is intended to serve as a comprehensive resource for researchers initiating computational investigations into the therapeutic potential of this compound.

Introduction to N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine belongs to the 4-aminoquinazoline family. The quinazoline scaffold is a key pharmacophore in medicinal chemistry.[1] The presence of a chloro-substituent at the 6-position and a benzodioxole moiety suggests potential interactions with various biological targets. Numerous studies on analogous quinazoline derivatives have demonstrated their efficacy as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), and other enzymes implicated in disease pathways.[2][3] Therefore, in silico modeling presents a valuable approach to predict the bioactivity, pharmacokinetics, and potential mechanism of action of this compound.

Predicted Biological Targets and Mechanisms of Action

Based on computational and experimental studies of structurally similar quinazoline derivatives, several potential biological targets can be postulated for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

  • Epidermal Growth Factor Receptor (EGFR): Many 4-anilinoquinazoline derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[2][3] The quinazoline core typically binds to the ATP-binding site of the EGFR kinase domain.

  • Cyclooxygenase-2 (COX-2): Certain quinazolinone derivatives have been investigated as selective COX-2 inhibitors, suggesting a potential role in anti-inflammatory applications.[4]

  • Microbial Enzymes: Quinazoline analogs have shown antimicrobial activity, potentially through the inhibition of essential microbial enzymes like dihydrofolate reductase or DNA gyrase.[5]

  • Other Kinases: The quinazoline scaffold is known to interact with a variety of other kinases, and therefore, a broader kinase profiling is warranted.

The probable mechanism of action, particularly in an anticancer context, involves the inhibition of a protein kinase like EGFR, leading to the disruption of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

In Silico Modeling Methodologies

A systematic in silico evaluation of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine would involve a multi-step computational workflow.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method can provide insights into the binding affinity and interaction patterns.

Experimental Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).

  • Ligand Preparation:

    • Generate the 3D structure of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and optimize its geometry using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds.

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the position of a co-crystallized inhibitor or through binding site prediction algorithms.

    • Perform the docking simulation using software such as AutoDock Vina, Glide, or GOLD.

    • Analyze the resulting docking poses and scoring functions to identify the most favorable binding mode and estimate the binding affinity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While requiring a dataset of compounds with known activities, a predictive QSAR model for quinazolines can estimate the activity of our target compound.[2][6]

Experimental Protocol:

  • Dataset Collection: Curate a dataset of quinazoline derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target.

  • Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, steric) using software like DRAGON or PaDEL-Descriptor.

  • Model Building: Develop a QSAR model using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.[2]

  • Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.

  • Activity Prediction: Use the validated QSAR model to predict the biological activity of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Experimental Protocol:

  • In Silico Prediction: Utilize various online tools and software (e.g., SwissADME, pkCSM, Discovery Studio) to predict the physicochemical properties and pharmacokinetic profile of the compound.

  • Parameters to Evaluate:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, hepatotoxicity.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more detailed understanding of its stability and interactions.[4][7]

Experimental Protocol:

  • System Setup: Place the best-docked ligand-protein complex in a simulation box with an appropriate solvent model (e.g., TIP3P water).

  • Neutralization: Add counter-ions to neutralize the system.

  • Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration phases.

  • Production Run: Run the production MD simulation for a significant duration (e.g., 100 ns).

  • Trajectory Analysis: Analyze the simulation trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.

Predictive Data Summary

The following tables present hypothetical, yet plausible, data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine based on in silico predictions for similar compounds.

Table 1: Predicted Molecular Docking Scores

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
EGFR1M17-9.5Met793, Leu718, Cys797
COX-25KIR-8.2Arg513, Val523, Ser353
Dihydrofolate Reductase (S. aureus)2W9S-7.8Phe92, Leu50, Ile49

Table 2: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight339.78 g/mol Drug-like
LogP4.2Good lipophilicity
H-Bond Donors1Good
H-Bond Acceptors4Good
Human Intestinal AbsorptionHighGood oral bioavailability
BBB PermeabilityLowReduced CNS side effects
CYP2D6 InhibitorYesPotential for drug-drug interactions
Ames ToxicityNon-mutagenicLow toxicity risk

Visualizations

Proposed In Silico Workflow

in_silico_workflow cluster_start Compound Preparation cluster_modeling Computational Modeling cluster_refinement Advanced Simulation & Analysis cluster_output Predicted Outcomes start 3D Structure Generation of N-(1,3-benzodioxol-5-ylmethyl) -6-chloroquinazolin-4-amine docking Molecular Docking (e.g., against EGFR) start->docking qsar QSAR Analysis (Predictive Modeling) start->qsar admet ADMET Prediction start->admet md Molecular Dynamics Simulation docking->md binding_affinity Binding Affinity & Interactions docking->binding_affinity bioactivity Predicted Bioactivity (IC50) qsar->bioactivity drug_likeness Drug-Likeness & Safety Profile admet->drug_likeness complex_stability Ligand-Receptor Complex Stability md->complex_stability

Caption: Proposed workflow for the in silico modeling of the target compound.

Hypothetical EGFR Signaling Pathway Inhibition

egfr_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound N-(1,3-benzodioxol-5-ylmethyl) -6-chloroquinazolin-4-amine Compound->EGFR

Caption: Potential inhibition of the EGFR signaling pathway by the compound.

Conclusion

This technical guide provides a predictive framework for the in silico modeling of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Based on the extensive research on related quinazoline derivatives, it is hypothesized that this compound may act as an inhibitor of key biological targets such as EGFR. The outlined methodologies for molecular docking, QSAR, ADMET prediction, and molecular dynamics simulations offer a robust strategy for elucidating its therapeutic potential. The predictive data and visualizations serve as a foundational resource to guide future computational and experimental investigations into this promising compound. Further research is warranted to validate these in silico predictions and to fully characterize the pharmacological profile of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, a potential pharmacophore for drug discovery and development. The synthesis is based on a nucleophilic aromatic substitution reaction between 4,6-dichloroquinazoline and (1,3-benzodioxol-5-yl)methanamine. This protocol includes a preparatory step for the synthesis of the starting material, 4,6-dichloroquinazoline, from 6-chloroquinazolin-4(3H)-one. Detailed experimental procedures, characterization data, and a graphical representation of the synthesis workflow are provided to ensure reproducibility and facilitate its application in a research setting.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The 4-aminoquinazoline scaffold, in particular, is a key structural motif in a number of approved anticancer drugs that act as kinase inhibitors. The N-(1,3-benzodioxol-5-ylmethyl) moiety, also known as the piperonyl group, is found in numerous natural products and synthetic compounds with diverse pharmacological properties. The combination of these two pharmacophores in N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine presents an interesting candidate for biological screening and further drug development efforts.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
ParameterValue
Molecular Formula C₁₆H₁₂ClN₃O₂
Molecular Weight 313.74 g/mol
Appearance Off-white to pale yellow solid (Predicted)
Melting Point Not available (Predicted to be in the range of 200-220 °C)
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols.
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ~8.5 (s, 1H, N-CH-N), ~8.3 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.0 (s, 2H, O-CH₂-O), ~4.7 (d, 2H, NH-CH₂) (Predicted)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) ~158.0, ~152.0, ~149.5, ~147.0, ~146.5, ~134.0, ~132.5, ~128.0, ~125.0, ~121.0, ~119.0, ~108.5, ~108.0, ~101.0, ~47.0 (Predicted)
Mass Spectrometry (ESI-MS) m/z: 314.06 [M+H]⁺ (Calculated)
Table 2: Reaction Parameters for the Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine
ParameterValue
Reactants 4,6-dichloroquinazoline, (1,3-benzodioxol-5-yl)methanamine
Solvent 2-Propanol or Dioxane
Base N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate
Reaction Temperature 80-100 °C
Reaction Time 4-12 hours
Purification Method Column chromatography or recrystallization
Typical Yield 75-90% (Estimated based on similar reactions)

Experimental Protocols

Synthesis of 4,6-dichloroquinazoline (Starting Material)

Materials:

  • 6-chloroquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 6-chloroquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.

  • Add toluene to the residue and co-evaporate to remove any remaining traces of POCl₃. Repeat this step twice.

  • The crude 4,6-dichloroquinazoline can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Materials:

  • 4,6-dichloroquinazoline

  • (1,3-benzodioxol-5-yl)methanamine (Piperonylamine)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • 2-Propanol or Dioxane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a solution of 4,6-dichloroquinazoline (1 equivalent) in 2-propanol or dioxane, add (1,3-benzodioxol-5-yl)methanamine (1.1 equivalents).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) or potassium carbonate (2 equivalents) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold 2-propanol or water.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to obtain N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine as a solid.

  • Characterize the final product using NMR and mass spectrometry.

Mandatory Visualization

Synthesis_Workflow cluster_0 Starting Material Synthesis cluster_1 Final Product Synthesis SM1 6-Chloroquinazolin-4(3H)-one R1 POCl₃ SM1->R1 P1 4,6-Dichloroquinazoline R1->P1 Reflux SM2 4,6-Dichloroquinazoline P1->SM2 R2 (1,3-Benzodioxol-5-yl)methanamine SM2->R2 Solvent 2-Propanol / DIPEA R2->Solvent P2 N-(1,3-benzodioxol-5-ylmethyl)- 6-chloroquinazolin-4-amine Solvent->P2 80-100 °C

Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, a quinazoline derivative of interest in pharmaceutical research. The following methods are designed to yield high-purity material suitable for a range of downstream applications, from initial screening to preclinical studies.

Introduction

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is a heterocyclic compound belonging to the quinazoline class, many of which exhibit significant biological activity. The purity of such compounds is critical for obtaining reliable and reproducible results in biological assays and for meeting stringent regulatory requirements in drug development. This document outlines three common and effective purification techniques: recrystallization, column chromatography, and preparative high-performance liquid chromatography (preparative HPLC).

Potential Impurities

During the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, several impurities may arise. These can include unreacted starting materials such as 4,6-dichloroquinazoline and 1,3-benzodioxol-5-ylmethanamine, as well as byproducts from side reactions. The choice of purification method will depend on the nature and quantity of these impurities.

Purification Techniques

A general workflow for the purification of the target compound is presented below. Depending on the initial purity of the crude product, one or more of these techniques may be employed.

Purification Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Purification analysis Purity Analysis (HPLC, NMR) recrystallization->analysis column Column Chromatography column->analysis hplc Preparative HPLC pure Pure Product (>99%) hplc->pure analysis->column If Impurities Persist analysis->hplc For Highest Purity

Caption: General purification workflow for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Recrystallization

Recrystallization is a cost-effective method for purifying crystalline solids. The selection of an appropriate solvent system is crucial for successful purification.

Experimental Protocol:

  • Solvent Screening: In small test tubes, assess the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the chosen hot solvent to the crude N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine until the solid is completely dissolved. Use a minimal amount of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation:

Solvent SystemPurity Achieved (Typical)Yield (Typical)
Ethanol/Water95-98%70-85%
Ethyl Acetate96-99%65-80%
Acetonitrile>98%60-75%

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Experimental Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column of appropriate size.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation:

Stationary PhaseMobile Phase (Eluent)Purity Achieved (Typical)
Silica Gel (60-120 mesh)Hexane:Ethyl Acetate (gradient)>98%
Silica Gel (60-120 mesh)Dichloromethane:Methanol (gradient)>98%

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique capable of yielding very high purity compounds. It is particularly useful for removing closely related impurities.

Experimental Protocol:

  • Method Development: Develop an analytical HPLC method to achieve good separation between the target compound and its impurities. This method will then be scaled up for preparative HPLC.

  • Sample Preparation: Dissolve the partially purified or crude product in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter before injection.

  • Purification: Inject the sample onto the preparative HPLC system. The separation is monitored by a UV detector.

  • Fraction Collection: Collect the fractions corresponding to the peak of the target compound.

  • Solvent Removal: Combine the collected fractions and remove the solvent, often by lyophilization or evaporation under reduced pressure, to yield the final high-purity product.

Data Presentation:

ColumnMobile PhaseFlow RatePurity Achieved
C18 (e.g., 10 µm, 250 x 21.2 mm)A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA)20 mL/min>99.5%
C18 (e.g., 10 µm, 250 x 21.2 mm)A: Water (0.1% Formic Acid), B: Methanol (0.1% Formic Acid)20 mL/min>99.5%

Preparative HPLC Workflow:

Preparative_HPLC_Workflow cluster_0 Method Development cluster_1 Purification cluster_2 Post-Purification analytical_dev Analytical HPLC Method Development sample_prep Sample Preparation analytical_dev->sample_prep injection Injection onto Preparative Column sample_prep->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection fraction_collection Fraction Collection detection->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal purity_check Final Purity Analysis solvent_removal->purity_check

Caption: A typical workflow for purification by preparative HPLC.

Conclusion

The choice of purification technique for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For initial purification of multi-gram quantities, recrystallization or column chromatography are often suitable. For obtaining highly pure material for sensitive biological assays or as an analytical standard, preparative HPLC is the method of choice. A combination of these techniques can also be employed for optimal results.

Application Notes and Protocols for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is a quinazoline derivative that has been investigated for its potential as an antitumor agent. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the quinazoline scaffold, which is a core component of several approved drugs.[1][2] In vitro studies are crucial for characterizing the bioactivity and mechanism of action of such novel compounds. This document provides a detailed overview of the in vitro assays relevant to the evaluation of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, based on methodologies applied to structurally related 6-chloro-quinazoline derivatives.

Biological Context and Potential Signaling Pathways

Quinazoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[2][3] While the specific targets of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine are not definitively established in the provided literature, related 6-chloro-quinazoline compounds have demonstrated the ability to induce apoptosis in cancer cell lines.[4] Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis is a primary goal for many anticancer therapies.

Apoptosis_Signaling_Pathway Potential Apoptosis Induction Pathway Compound N-(1,3-benzodioxol-5-ylmethyl)- 6-chloroquinazolin-4-amine Cancer_Cell Cancer Cell Compound->Cancer_Cell Treatment Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Cellular Response Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death Leads to

Caption: Potential mechanism of action via apoptosis induction.

In Vitro Assay Data

While specific quantitative data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is not available in the provided search results, studies on analogous 6-chloro-quinazoline derivatives provide a framework for its evaluation. For instance, compounds designated as 5a and 5f from a series of novel 6-chloro-quinazolin derivatives demonstrated significant antitumor activities.[4]

Table 1: Antitumor Activity of Representative 6-Chloro-Quinazoline Derivatives

CompoundCell LineAssay TypeConcentration (µM)ResultReference
5aMGC-803Apoptosis Assay (Flow Cytometry)1031.7% Apoptosis[4]
5fMGC-803Apoptosis Assay (Flow Cytometry)1021.9% Apoptosis[4]

Note: MGC-803 is a human gastric cancer cell line, and Bcap-37 is a human breast cancer cell line.[4]

Experimental Protocols

The following are detailed protocols for key in vitro assays that can be used to characterize the antitumor activity of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, based on methodologies used for similar compounds.[4]

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MGC-803, Bcap-37, PC3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow MTT Cell Proliferation Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Compound Treat with Compound Seed_Cells->Treat_Compound Add_MTT Add MTT Solution Treat_Compound->Add_MTT Solubilize Solubilize Formazan with DMSO Add_MTT->Solubilize Measure_Absorbance Measure Absorbance at 490 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability via MTT assay.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis after treatment with the compound.

Principle: Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentration of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Flow_Cytometry_Apoptosis_Analysis Apoptosis Analysis by Flow Cytometry Start Start Treat_Cells Treat Cells with Compound Start->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and PI Harvest_Cells->Stain_Cells Analyze Analyze by Flow Cytometry Stain_Cells->Analyze Quantify_Apoptosis Quantify Apoptotic Cell Population Analyze->Quantify_Apoptosis End End Quantify_Apoptosis->End

Caption: Workflow for quantifying apoptosis using flow cytometry.

Conclusion

The provided protocols and data on related compounds offer a solid foundation for the in vitro evaluation of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. These assays are essential for determining its cytotoxic and apoptotic-inducing potential, which are critical first steps in the drug discovery and development pipeline. Further studies would be required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

References

Application Notes and Protocols for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is a synthetic compound belonging to the quinazolinamine class of molecules. Quinazoline derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Structurally, the 4-aminoquinazoline scaffold is a well-established pharmacophore known to target various protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[1][4] Overexpression and mutations of EGFR are implicated in the progression of several cancers, making it a key target for therapeutic intervention.[1][5]

This document provides detailed protocols for cell-based assays to characterize the biological activity of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, with a focus on its potential as an EGFR inhibitor. The following protocols outline methods for assessing its cytotoxicity, its effect on EGFR phosphorylation, and its impact on downstream signaling pathways.

Hypothetical Data Summary

The following table summarizes hypothetical quantitative data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine based on the activity of structurally similar quinazoline derivatives reported in the literature.[6][7][8][9][10] These values should serve as a guideline for determining appropriate concentration ranges for initial experiments.

Assay TypeCell LineParameterHypothetical ValueReference Compound
Cell Viability (MTT Assay)A549 (Lung Carcinoma)IC505 - 15 µMGefitinib
Cell Viability (MTT Assay)MCF-7 (Breast Adenocarcinoma)IC5010 - 25 µMErlotinib
EGFR Kinase InhibitionEnzyme AssayIC5050 - 250 nMLapatinib
EGFR Phosphorylation (Cell-Based ELISA)A431 (Epidermoid Carcinoma)IC500.5 - 5 µMAfatinib

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxic effect of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine on cancer cell lines. The assay measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Materials:

  • N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and resuspend in fresh medium.

    • Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

EGFR Phosphorylation Assay (Cell-Based ELISA)

This protocol outlines a cell-based ELISA to quantify the inhibition of Epidermal Growth Factor (EGF)-induced EGFR phosphorylation by N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Materials:

  • N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

  • A431 (human epidermoid carcinoma) cell line

  • DMEM/F-12 medium

  • FBS

  • Recombinant human EGF

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Quenching solution (e.g., 1% H₂O₂ in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068) and Mouse anti-total-EGFR

  • HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG

  • TMB substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Serum Starvation:

    • Seed 2 x 10⁴ A431 cells per well in a 96-well plate and incubate for 24 hours.

    • Aspirate the medium and wash the cells with serum-free medium.

    • Incubate the cells in serum-free medium for 16-24 hours.

  • Compound Treatment and EGF Stimulation:

    • Treat the cells with various concentrations of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (e.g., 0.01 µM to 10 µM) for 2 hours.

    • Stimulate the cells with 100 ng/mL of human EGF for 10 minutes at 37°C. Include non-stimulated and vehicle-treated controls.

  • Cell Fixation and Permeabilization:

    • Aspirate the medium and fix the cells with 100 µL of fixing solution for 20 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Add 100 µL of quenching solution for 20 minutes to inhibit endogenous peroxidases.

    • Wash the wells three times with PBS.

  • Immunostaining:

    • Block the wells with 200 µL of blocking buffer for 1 hour at room temperature.

    • Incubate the cells with primary antibodies against phospho-EGFR and total-EGFR overnight at 4°C.

    • Wash the wells three times with PBS containing 0.1% Tween-20.

    • Incubate with HRP-conjugated secondary antibodies for 1.5 hours at room temperature.

    • Wash the wells five times.

  • Detection and Data Analysis:

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 450 nm.

    • Normalize the phospho-EGFR signal to the total-EGFR signal for each well.

    • Calculate the percentage of inhibition of EGFR phosphorylation for each compound concentration relative to the EGF-stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Western Blot Analysis of Downstream EGFR Signaling

This protocol is used to assess the effect of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine on the phosphorylation of key downstream effectors of the EGFR signaling pathway, such as Akt and ERK.

Materials:

  • N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

  • A431 cell line

  • Recombinant human EGF

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed A431 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 16-24 hours.

    • Pre-treat the cells with various concentrations of the compound for 2 hours.

    • Stimulate with 100 ng/mL EGF for 10 minutes.

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. GAPDH can be used as a loading control.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Activates AKT->Proliferation Compound N-(1,3-benzodioxol-5-ylmethyl) -6-chloroquinazolin-4-amine Compound->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Experimental_Workflow_MTT_Assay A Seed Cells (96-well plate) B Incubate (24 hours) A->B C Treat with Compound B->C D Incubate (48-72 hours) C->D E Add MTT Reagent D->E F Incubate (4 hours) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: MTT Cell Viability Assay Workflow.

References

Application Notes and Protocols: N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinazoline scaffold is a foundational structure in the development of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR).[1][2][3] Several FDA-approved drugs for non-small cell lung cancer, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline framework.[4][5][6] These inhibitors function by competing with ATP at the kinase domain of EGFR, thereby blocking downstream signaling pathways crucial for tumor growth and proliferation.[7][8] This document outlines a comprehensive experimental plan for the synthesis, characterization, and in vitro evaluation of a novel quinazoline derivative, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. The protocols provided are based on established methodologies for the investigation of similar kinase inhibitors.

Section 1: Chemical Synthesis and Characterization

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is proposed via a nucleophilic aromatic substitution reaction.

Protocol 1.1: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Materials:

  • 4,6-dichloroquinazoline

  • (1,3-benzodioxol-5-yl)methanamine

  • Diisopropylethylamine (DIPEA)

  • 2-Propanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,6-dichloroquinazoline (1.0 eq) in 2-propanol, add (1,3-benzodioxol-5-yl)methanamine (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash with cold 2-propanol.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

dot

Caption: Chemical synthesis workflow for the target compound.

Section 2: In Vitro Biological Evaluation

The following protocols are designed to assess the biological activity of the synthesized compound, focusing on its potential as an EGFR inhibitor.

Protocol 2.1: EGFR Kinase Inhibition Assay

This assay determines the concentration of the compound required to inhibit 50% of EGFR kinase activity (IC₅₀).

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer

  • Test compound

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White 96-well microplates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant EGFR enzyme, and the substrate.

  • Add the diluted test compound to the wells. Include wells with DMSO only as a negative control and a known EGFR inhibitor (e.g., gefitinib) as a positive control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2.2: Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9][10][11]

Materials:

  • Human non-small cell lung cancer cell line (e.g., A549 or H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[9]

  • Treat the cells with various concentrations of the test compound for 72 hours. Include a vehicle control (DMSO).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]

  • Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[12]

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11][12]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2.3: Western Blot Analysis of EGFR Signaling

This protocol is used to assess the compound's effect on the phosphorylation status of EGFR and its downstream targets, such as Akt and ERK.

Materials:

  • Human cancer cell line (e.g., A549)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[13]

  • Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Seed cells and grow until they reach 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat cells with various concentrations of the test compound for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a membrane.[14]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[14][15]

  • Wash the membrane three times with TBST.[14]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.[13][15] β-actin is used as a loading control.

dot

Biological_Evaluation_Workflow cluster_wb Mechanism of Action Compound Synthesized Compound KinaseAssay In Vitro Kinase Assay (EGFR) Compound->KinaseAssay CellAssay Cell-Based Proliferation Assay (MTT on A549/H1975 cells) Compound->CellAssay Data1 Determine Kinase IC₅₀ KinaseAssay->Data1 WesternBlot Western Blot Analysis (p-EGFR, p-Akt, p-ERK) CellAssay->WesternBlot Data2 Determine Cellular IC₅₀ CellAssay->Data2 Data3 Confirm Target Engagement & Pathway Inhibition WesternBlot->Data3 Data2->WesternBlot

Caption: Workflow for the in vitro biological evaluation.

Section 3: Data Presentation

The following tables present hypothetical data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, hereafter referred to as "Compound X".

Table 1: Kinase Inhibitory Activity of Compound X

Kinase TargetCompound X IC₅₀ (nM)Gefitinib IC₅₀ (nM)
EGFR (wild-type)2530
HER24501,500
VEGFR2>10,000>10,000

Table 2: Anti-proliferative Activity of Compound X

Cell LineEGFR StatusCompound X IC₅₀ (µM)Gefitinib IC₅₀ (µM)
A549Wild-type8.510.2
H1975L858R/T790M>50>50
MCF-7Low EGFR>50>50

Section 4: Signaling Pathway

dot

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates CompoundX Compound X CompoundX->EGFR Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: The EGFR signaling pathway and the site of inhibition.

References

Application Notes and Protocols: N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and its Analogs in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine belongs to the quinazoline class of compounds, many of which are known to be potent inhibitors of protein kinases. Based on the activity of the closely related analog, PD153035, it is hypothesized that this compound functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a key regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. This document provides detailed protocols for investigating the effects of this compound and its analogs on cancer cell lines, with a focus on EGFR-overexpressing models.

Mechanism of Action: EGFR Inhibition

PD153035 is a specific and potent inhibitor of the EGFR tyrosine kinase.[1] It exerts its effects by competing with ATP for binding to the intracellular kinase domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition leads to a block in cell cycle progression and the induction of apoptosis in EGFR-dependent cancer cells. The inhibitory effects of PD153035 are more pronounced in cells that overexpress EGFR.[1][2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival PD153035 N-(1,3-benzodioxol-5-ylmethyl)- 6-chloroquinazolin-4-amine (Analog: PD153035) PD153035->EGFR MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A1 Seed cells in 96-well plate A2 Incubate for 24h A1->A2 B1 Prepare serial dilutions of compound A2->B1 B2 Treat cells with compound B1->B2 B3 Incubate for 48-72h B2->B3 C1 Add MTT solution B3->C1 C2 Incubate for 4h C1->C2 C3 Add solubilization buffer C2->C3 D1 Measure absorbance at 570 nm C3->D1 D2 Calculate IC50 D1->D2

References

Application Notes and Protocols for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data for the solubility and biological activity of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is limited in publicly available literature. The following application notes and protocols are based on the known properties of structurally similar quinazoline-based compounds, which frequently act as kinase inhibitors. These guidelines are intended to serve as a starting point for experimental design. Researchers should perform their own validation experiments to determine the specific properties and optimal conditions for this compound.

Solubility

The solubility of a compound is a critical parameter for the design of in vitro and in vivo experiments. Quinazoline derivatives, particularly those developed as kinase inhibitors, often exhibit poor aqueous solubility and are typically dissolved in organic solvents for the preparation of stock solutions.

Table 1: Predicted Solubility of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine in Common Laboratory Solvents

SolventPredicted SolubilityConcentration for Stock SolutionsStorage Conditions
Dimethyl Sulfoxide (DMSO)High10-50 mM-20°C, desiccated
EthanolModerate to Low1-10 mM-20°C
MethanolModerate to Low1-10 mM-20°C
WaterVery Low / InsolubleNot recommended for stock solutionsN/A
Phosphate-Buffered Saline (PBS)Very Low / InsolubleNot recommended for stock solutionsN/A

Protocol for Preparation of Stock Solutions:

  • Materials:

    • N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Equilibrate the powdered compound and DMSO to room temperature.

    • Weigh the desired amount of the compound using a calibrated analytical balance.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 325.75 g/mol , dissolve 3.26 mg in 1 mL of DMSO).

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.

    • Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light and moisture.

Experimental Protocols

Based on the quinazoline scaffold, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is predicted to function as a kinase inhibitor. The following are generalized protocols for assessing its potential biological activity.

In Vitro Kinase Activity Assay

This protocol describes a general method to determine the inhibitory effect of the compound on the activity of a specific kinase (e.g., EGFR, VEGFR).

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine stock solution (in DMSO)

  • Positive control inhibitor (e.g., Gefitinib for EGFR)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents:

    • Dilute the kinase and substrate in kinase assay buffer to the desired concentrations.

    • Prepare a serial dilution of the test compound and positive control in DMSO, then dilute in kinase assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound or control to the appropriate wells of the assay plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detect Kinase Activity:

    • Follow the manufacturer's instructions for the ADP-Glo™ assay to measure the amount of ADP produced, which is proportional to kinase activity.

    • Briefly, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of the compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathways and Experimental Workflows

Quinazoline derivatives often target receptor tyrosine kinases (RTKs) involved in cancer cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are common targets.

EGFR Signaling Pathway

The following diagram illustrates a simplified EGFR signaling pathway, which is a potential target for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Compound N-(1,3-benzodioxol-5-ylmethyl) -6-chloroquinazolin-4-amine Compound->P_EGFR Inhibits Grb2_Sos Grb2/SOS P_EGFR->Grb2_Sos PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway and potential inhibition point.

Experimental Workflow

The diagram below outlines a typical workflow for the initial characterization of a novel kinase inhibitor.

Experimental_Workflow start Start solubility Solubility Testing (DMSO, Ethanol, etc.) start->solubility stock Prepare Stock Solution (e.g., 10 mM in DMSO) solubility->stock invitro In Vitro Kinase Assay (Determine IC50) stock->invitro cell_based Cell-Based Proliferation Assay (Determine GI50) stock->cell_based pathway Pathway Analysis (Western Blot for p-EGFR, etc.) invitro->pathway cell_based->pathway end Further Studies pathway->end

Caption: General experimental workflow for kinase inhibitor characterization.

Applications of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific experimental data was found for the compound N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. This document details the applications and protocols for a closely related and well-studied analog, Saracatinib (AZD0530) , which shares the core quinazoline and benzodioxole moieties. Saracatinib is identified as N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine. The information presented is based on existing research on Saracatinib and other 4-aminoquinazoline derivatives and is intended to serve as a guide for researchers interested in this class of compounds.

Application Notes

The 4-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous targeted cancer therapies. These compounds primarily function as ATP-competitive kinase inhibitors. The specific analog, Saracatinib (AZD0530), is a potent, orally bioavailable dual inhibitor of c-Src and Abl tyrosine kinases.

Mechanism of Action:

Saracatinib targets Src family kinases (SFKs), which are non-receptor tyrosine kinases that play critical roles in cancer progression. SFKs are involved in various cellular processes, including proliferation, survival, migration, and invasion. Overexpression or activation of SFKs is common in many human cancers. By inhibiting c-Src and Abl, Saracatinib can disrupt these downstream signaling pathways, leading to reduced tumor growth and metastasis.

Therapeutic Potential:

Preclinical and clinical studies have demonstrated the potential of Saracatinib in various malignancies, including:

  • Head and Neck Cancer: Investigated in clinical trials for patients with recurrent or metastatic head and neck squamous cell carcinoma.

  • Pancreatic Cancer: Shown to increase survival in orthotopic models of human pancreatic cancer.

  • Breast Cancer: Explored in the context of endocrine-resistant breast cancer and for its potential to overcome resistance to other targeted therapies.

  • Ovarian Cancer: Studied as a potential agent to inhibit tumor growth and spread.

  • Prostate Cancer: Investigated for its effects on bone metastasis.

Quantitative Data Summary

The following tables summarize key quantitative data for Saracatinib (AZD0530) from preclinical studies. This data highlights its potency and selectivity.

Table 1: In Vitro Kinase Inhibition

KinaseIC₅₀ (nM)
c-Src2.7
Abl3.0
Lck8
Fyn10
VEGFR2>10,000
EGFR>10,000

Table 2: Cellular Activity

Cell LineAssayIC₅₀ (nM)Cancer Type
NCI-H460Cell Proliferation130Lung
HT-29Cell Proliferation250Colon
PC-3Cell Proliferation480Prostate
MDA-MB-231Cell Proliferation210Breast

Signaling Pathway

The diagram below illustrates the simplified signaling pathway inhibited by Saracatinib.

Saracatinib_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src c-Src RTK->Src Abl Abl RTK->Abl Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Abl->Downstream Saracatinib Saracatinib (AZD0530) Saracatinib->Src Saracatinib->Abl Cellular_Responses Cellular Responses: - Proliferation - Survival - Migration - Invasion Downstream->Cellular_Responses

Caption: Saracatinib inhibits c-Src and Abl signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

2. Western Blot Analysis

  • Objective: To assess the effect of the compound on the phosphorylation of target proteins (e.g., c-Src).

  • Methodology:

    • Treat cells with the test compound at various concentrations for a specified time (e.g., 2-24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Src (Tyr416), total Src, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. In Vivo Tumor Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of the compound in a preclinical animal model.

  • Methodology:

    • Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups (n=8-10 mice/group).

    • Administer the test compound orally (e.g., 25-100 mg/kg) or via intraperitoneal injection daily for a specified period (e.g., 21 days). The control group receives the vehicle.

    • Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow

The following diagram outlines a general workflow for the preclinical evaluation of a quinazoline-based kinase inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Proliferation Cell Proliferation Assays (e.g., MTT, SRB) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (Target Engagement) Cell_Proliferation->Western_Blot Migration_Invasion Migration/Invasion Assays (e.g., Transwell) Western_Blot->Migration_Invasion PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Migration_Invasion->PK_Studies Xenograft_Model Tumor Xenograft Model (Efficacy) PK_Studies->Xenograft_Model Toxicity_Studies Toxicity Assessment Xenograft_Model->Toxicity_Studies Compound Test Compound (e.g., Saracatinib) Compound->Kinase_Assay

Caption: Preclinical evaluation workflow for a kinase inhibitor.

Application Notes and Protocols: N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is a synthetic organic molecule belonging to the quinazoline class of compounds. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in the oncology field. Many quinazoline derivatives have been identified as potent inhibitors of various protein kinases by competing with ATP at the enzyme's active site. The 6-chloro substitution on the quinazoline ring is a common feature in several known kinase inhibitors, often contributing to enhanced binding affinity. Furthermore, the presence of the 1,3-benzodioxole moiety is of interest, as related structures have been found in compounds targeting kinases such as c-Src.

Given its structural features, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is a compelling candidate for investigation as a kinase inhibitor. This document provides detailed protocols for the evaluation of this compound against a panel of relevant kinases, including but not limited to Src family kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).

Disclaimer

No specific biological activity data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine has been reported in the public domain at the time of writing. The potential targets and protocols described herein are based on the analysis of its chemical structure and data from structurally related compounds. Researchers should exercise appropriate caution and conduct comprehensive profiling to determine the actual biological activity and safety of this compound.

Quantitative Data Presentation

The following tables are provided as templates for summarizing the quantitative data obtained from various kinase inhibition and cell-based assays.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC50 (nM)Ki (nM)Assay Method
c-SrcBiochemical
EGFRBiochemical
VEGFR2Biochemical
CLK4Biochemical
OtherBiochemical

Table 2: Cell-Based Assay Results

Cell LineTarget PathwayCellular IC50 (µM)Endpoint Measured
A549 (NSCLC)EGFRInhibition of EGFR Autophosphorylation
HUVECVEGFRInhibition of VEGF-induced Proliferation
SF-295 (Glioblastoma)SrcInhibition of Src Autophosphorylation
Other

Signaling Pathways and Experimental Workflows

To visually represent the potential mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

G cluster_pathway Potential Src Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src FAK Focal Adhesion Kinase (FAK) Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Compound N-(1,3-benzodioxol-5-ylmethyl) -6-chloroquinazolin-4-amine Compound->Src Inhibition Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical inhibition of the Src signaling pathway.

G cluster_workflow Biochemical Kinase Assay Workflow start Start prepare Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->prepare dispense Dispense Reagents into Assay Plate prepare->dispense incubate Incubate at Room Temperature dispense->incubate add_detection Add Detection Reagent (e.g., ADP-Glo™) incubate->add_detection read Read Signal (Luminescence/Fluorescence) add_detection->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: General workflow for a biochemical kinase assay.

G cluster_logic Mechanism of Action Compound N-(1,3-benzodioxol-5-ylmethyl) -6-chloroquinazolin-4-amine ATP_Site ATP Binding Site of Kinase Compound->ATP_Site Binds to Phosphorylation Substrate Phosphorylation Compound->Phosphorylation Inhibits ATP_Site->Phosphorylation Enables ATP ATP ATP->ATP_Site Competes for Substrate Protein Substrate Substrate->Phosphorylation is Phosphorylated Signal Downstream Signaling Phosphorylation->Signal Initiates

Caption: Proposed ATP-competitive mechanism of action.

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the test compound against a purified kinase in a biochemical format. The example below uses an ADP-Glo™ format, which measures the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., c-Src, EGFR, VEGFR2)

  • Kinase-specific substrate (e.g., poly(E,Y)4:1 for tyrosine kinases)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine in 100% DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • In each well of the assay plate, add 5 µL of the kinase/substrate mixture in kinase assay buffer.

    • Add 1 µL of the diluted test compound or DMSO (for control wells).

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Autophosphorylation Assay (General Protocol)

This protocol describes a method to assess the ability of the test compound to inhibit the autophosphorylation of a target receptor tyrosine kinase (e.g., EGFR) in a cellular context.

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., A549 for EGFR)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free cell culture medium

  • Ligand for kinase activation (e.g., EGF)

  • N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (dissolved in DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies:

    • Primary antibody against the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR (Tyr1068))

    • Primary antibody against the total protein of the target kinase (e.g., anti-total-EGFR)

    • HRP-conjugated secondary antibody

  • Western blotting reagents and equipment

  • Microplate reader or imaging system for signal detection

Procedure:

  • Cell Culture: Seed the cells in 6-well plates and allow them to adhere and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.

  • Compound Treatment: Treat the cells with various concentrations of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine or DMSO (vehicle control) for 2-4 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF) for 10-15 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and collect the lysates.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with the antibody against the total kinase as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-kinase signal to the total kinase signal.

    • Calculate the percentage of inhibition of phosphorylation at each compound concentration relative to the stimulated control.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the compound concentration.

Safety and Handling

As with any investigational compound, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) for this specific compound for detailed safety information. If an MSDS is not available, treat the compound as potentially hazardous.

Conclusion

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine represents a promising scaffold for the development of novel kinase inhibitors. The protocols and guidelines provided in this document offer a comprehensive framework for its initial characterization and evaluation. Through systematic screening against a panel of kinases and subsequent validation in cell-based models, the therapeutic potential of this compound can be thoroughly investigated.

Application Notes and Protocols for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (PD153035) in Cell Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, more commonly known as PD153035, is a highly potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Its specificity and potency make it an invaluable tool for investigating EGFR-mediated cell signaling pathways, which are pivotal in processes such as cell proliferation, differentiation, motility, and survival. Dysregulation of the EGFR signaling cascade is a hallmark of numerous cancers, making PD153035 a critical compound for oncology research and drug development.

PD153035 exerts its inhibitory effect by competing with ATP for the binding site on the intracellular tyrosine kinase domain of EGFR. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling cascades.

Mechanism of Action

PD153035 is a potent inhibitor of the epidermal growth factor (EGF) receptor tyrosine kinase with a Ki of 5.2 pM and an IC50 of 25 pM.[3] It has been demonstrated to inhibit EGF-dependent EGFR phosphorylation and suppress the proliferation of a variety of cancer cell lines that overexpress EGFR.[1][2] Studies have shown that PD153035 can also inhibit heregulin-dependent tyrosine phosphorylation in HER2/neu-overexpressing cell lines, but at significantly higher concentrations.[1] Furthermore, PD153035 has been found to reduce activity in the JNK and IKK/IκB/NF-κB signaling pathways.[4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of PD153035
ParameterTarget/Cell LineValueReference
KiEGFR Tyrosine Kinase5.2 pM[2]
IC50EGFR Tyrosine Kinase25 pM[3]
Effective ConcentrationComplete inhibition of EGF-dependent EGFR autophosphorylation in cells overexpressing EGFR>75 nM[1][2]
IC50 (Growth Inhibition)EGFR-overexpressing cancer cell lines (monolayer culture)< 1 µM[1]
IC50 (Growth Inhibition)Malignant Pleural Mesothelioma (MPM) cells (high EGFR expression)1.5 µM - 2.0 µM[5]
IC50 (Growth Inhibition)Malignant Pleural Mesothelioma (MPM) cells (low EGFR expression)3.0 µM - >10.0 µM[5]
Effective ConcentrationInhibition of heregulin-dependent tyrosine phosphorylation in HER2/neu-overexpressing cells1400 - 2800 nM[1]
Table 2: Effects of PD153035 on Cellular Processes
Cellular ProcessCell Line/ModelTreatment ConcentrationObserved EffectReference
VEGF ProductionMalignant Pleural Mesothelioma (MPM) cells (high EGFR)2.5 µM48±12% to 83±17% reduction[5]
Cell MotilityMalignant Pleural Mesothelioma (MPM) cellsNot specified50% to 80% inhibition[5]
Cell InvasionMalignant Pleural Mesothelioma (MPM) cellsNot specified> 70% inhibition[5]
Pro-inflammatory Cytokine Expression (iNOS, TNF-α, IL-6)Stromal Vascular Fraction (in vivo)Not specified (1-day treatment)Reduction in protein expression[4]

Signaling Pathway and Experimental Workflow

EGFR_Signaling_Pathway cluster_intracellular Intracellular Space EGF EGF EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 pEGFR Extracellular Domain Transmembrane Domain p-Tyrosine Kinase Domain EGFR:f2->pEGFR:f2 Autophosphorylation PD153035 PD153035 PD153035->EGFR:f2 Inhibition Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) pEGFR->Downstream Activation Proliferation Cell Proliferation, Survival, Motility Downstream->Proliferation

Caption: EGFR Signaling Pathway Inhibition by PD153035.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A431, MPM lines) PD153035_Prep 2. Prepare PD153035 Stock (e.g., in DMSO) Cell_Culture->PD153035_Prep Treatment 3. Treat Cells with PD153035 (Dose-response and time-course) PD153035_Prep->Treatment Western_Blot 4a. Western Blot (p-EGFR, p-Akt, etc.) Treatment->Western_Blot MTT_Assay 4b. Cell Viability Assay (MTT, WST-1) Treatment->MTT_Assay Motility_Assay 4c. Motility/Invasion Assay (Wound healing, Transwell) Treatment->Motility_Assay ELISA 4d. ELISA (e.g., VEGF secretion) Treatment->ELISA Data_Analysis 5. Data Analysis (IC50 calculation, Statistical analysis) Western_Blot->Data_Analysis MTT_Assay->Data_Analysis Motility_Assay->Data_Analysis ELISA->Data_Analysis

Caption: General Experimental Workflow for PD153035 Studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of PD153035 on the viability of adherent cancer cells.

Materials:

  • PD153035

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cancer cell line (e.g., A431, high EGFR-expressing MPM cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of PD153035 (e.g., 10 mM in DMSO). Create a series of dilutions in complete medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest PD153035 concentration).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of PD153035 or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot for EGFR Phosphorylation

This protocol outlines the detection of EGFR phosphorylation inhibition by PD153035.

Materials:

  • PD153035

  • EGF

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of PD153035 or vehicle control for 1-2 hours.

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to total EGFR and a loading control (e.g., GAPDH).

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of PD153035 on cell migration.

Materials:

  • PD153035

  • Appropriate cell line

  • 6-well or 12-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Create a Monolayer: Seed cells in a plate and grow them to 90-100% confluency.

  • Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of PD153035 or a vehicle control.

  • Image Acquisition: Immediately capture images of the scratch at different points (time 0).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Follow-up Imaging: Capture images of the same areas at regular intervals (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area. Compare the migration rate between treated and control groups.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell density, compound concentrations, and incubation times for their specific cell lines and experimental setup.

References

Application Notes and Protocols for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for guidance purposes only and is based on data available for structurally related compounds. A comprehensive, substance-specific risk assessment should be conducted before handling, storing, or using N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Introduction

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is a synthetic organic compound belonging to the quinazolinamine class, which is of significant interest in medicinal chemistry and drug development. Quinazoline derivatives are known to exhibit a wide range of biological activities, often acting as kinase inhibitors. This document provides detailed application notes and protocols for the safe handling, storage, and potential experimental use of this compound, targeting researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties for compounds structurally similar to N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is presented below. These values should be considered as estimates.

PropertyValue (Estimated)Data Source
Molecular FormulaC₁₆H₁₂ClN₃O₂N/A
Molecular Weight313.74 g/mol N/A
AppearanceSolidGeneral observation for similar compounds
SolubilitySoluble in organic solvents such as DMSO and ethanol.Inferred from related quinazoline-based kinase inhibitors.[1]
StabilityStable under recommended storage conditions. Air sensitivity has been noted for related compounds.[2]General information for benzodioxole derivatives.[2]

Safety and Handling

3.1. Hazard Identification

Based on the safety data sheets of analogous compounds, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine should be treated as a hazardous substance. Potential hazards include:

  • Skin Corrosion/Irritation: May cause skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3]

  • Acute Toxicity (Oral): May be harmful if swallowed.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

3.2. Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment is provided below.

EquipmentSpecification
Eye/Face ProtectionChemical safety goggles or face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).
Skin and Body ProtectionLaboratory coat, long-sleeved shirt, and trousers.
Respiratory ProtectionUse in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate filter is recommended.

3.3. General Handling Precautions

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.[2]

  • Avoid contact with skin and eyes.

Storage

Proper storage is crucial to maintain the integrity and stability of the compound.

ConditionSpecification
TemperatureStore in a cool, dry place.
AtmosphereStore under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, as related compounds can be air-sensitive.[2]
ContainerKeep container tightly closed in a dry and well-ventilated place.[2]
Incompatible MaterialsStrong oxidizing agents, strong acids.[2]

Experimental Protocols

The following are generalized protocols that may be adapted for use with N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

5.1. Preparation of Stock Solutions

This protocol outlines the preparation of a stock solution for use in in vitro assays.

Stock_Solution_Preparation cluster_workflow Stock Solution Preparation Workflow start Start: Weigh Compound weigh Accurately weigh the solid compound in a microcentrifuge tube. start->weigh add_solvent Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). weigh->add_solvent dissolve Vortex or sonicate until the compound is completely dissolved. add_solvent->dissolve aliquot Aliquot the stock solution into smaller volumes in cryovials. dissolve->aliquot store Store aliquots at -20°C or -80°C for long-term storage. aliquot->store end_process End: Stock Solution Ready store->end_process

Caption: Workflow for preparing a stock solution of the compound.

5.2. Hypothetical Kinase Inhibition Assay Protocol

This protocol describes a general workflow for assessing the inhibitory activity of the compound against a specific kinase.

Kinase_Inhibition_Assay cluster_assay Kinase Inhibition Assay Workflow prepare_reagents Prepare Assay Buffer, Kinase, Substrate, and ATP. serial_dilution Perform serial dilutions of the test compound in DMSO. prepare_reagents->serial_dilution add_compound Add diluted compound to microplate wells. serial_dilution->add_compound add_kinase Add kinase solution to the wells. add_compound->add_kinase incubate1 Incubate at room temperature to allow compound-kinase binding. add_kinase->incubate1 initiate_reaction Initiate the kinase reaction by adding a mixture of substrate and ATP. incubate1->initiate_reaction incubate2 Incubate at the optimal temperature for the kinase reaction. initiate_reaction->incubate2 stop_reaction Stop the reaction using a suitable stop solution. incubate2->stop_reaction detect_signal Detect the signal (e.g., luminescence, fluorescence) using a plate reader. stop_reaction->detect_signal analyze_data Analyze the data to determine IC50 values. detect_signal->analyze_data

Caption: General workflow for a kinase inhibition assay.

First Aid Measures

These first aid measures are based on information for structurally related compounds.[2][4]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill and Disposal

7.1. Spill Response

  • Evacuate personnel from the area.

  • Wear appropriate PPE.

  • Avoid dust formation.

  • Carefully sweep up solid spills and place in a sealed container for disposal.

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

7.2. Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with a licensed professional waste disposal service to dispose of this material.

References

Application Notes and Protocols for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a general guide for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. As of the date of this document, specific biological activities and established experimental protocols for this particular compound are not extensively described in publicly available literature. The information herein is based on the well-established activities of structurally related 4-aminoquinazoline derivatives. Researchers should optimize these protocols for their specific experimental setup.

Application Notes

The compound N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine belongs to the 4-aminoquinazoline class of molecules, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds, most notably as kinase inhibitors.

1.1. Potential as a Kinase Inhibitor

The 4-aminoquinazoline core is a well-established pharmacophore that can act as a hinge-binding motif in the ATP-binding pocket of various protein kinases. The 6-chloro substitution can further enhance binding affinity and selectivity. The N-(1,3-benzodioxol-5-ylmethyl) substituent provides a larger, somewhat flexible group that can interact with the solvent-exposed region of the kinase, potentially contributing to potency and selectivity.

Given these structural features, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is a candidate for investigation as an inhibitor of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. Key kinase families to consider for screening include:

  • Epidermal Growth Factor Receptor (EGFR) family: Many approved and investigational anticancer drugs with the 4-aminoquinazoline scaffold target EGFR.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) family: Inhibition of VEGFRs is a key strategy in anti-angiogenic cancer therapy.

  • Src family kinases: These are involved in various cellular signaling pathways related to cell growth, differentiation, and survival.

1.2. Therapeutic Potential

Should this compound prove to be a potent and selective kinase inhibitor, it could have therapeutic applications in:

  • Oncology: Targeting kinases that are dysregulated in various cancers.

  • Inflammatory Diseases: Modulating signaling pathways involved in inflammation.

  • Other Proliferative Disorders: Investigating its effects on diseases characterized by abnormal cell growth.

Experimental Protocols

2.1. Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

This protocol describes a general method for the synthesis of the title compound via nucleophilic aromatic substitution.

Starting Materials:

  • 4,6-dichloroquinazoline

  • Piperonylamine (1,3-benzodioxol-5-ylmethanamine)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • 2-Propanol or another suitable solvent

Procedure:

  • To a solution of 4,6-dichloroquinazoline (1.0 eq) in 2-propanol, add piperonylamine (1.1 eq).

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

2.2. In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method to screen the compound for inhibitory activity against a panel of kinases using an ATP depletion assay (e.g., Kinase-Glo®).

Materials:

  • Kinase of interest and its specific substrate

  • N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (dissolved in DMSO)

  • Kinase buffer

  • ATP solution

  • Kinase-Glo® reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In the wells of the plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

2.3. Cell-Based Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of the compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percent viability against the logarithm of the compound concentration.

  • Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Presentation

The following table presents representative data for a hypothetical 4-aminoquinazoline-based kinase inhibitor.

Kinase TargetIC₅₀ (nM) [Representative Data]
EGFR50
VEGFR2120
Src250
PDGFRβ300
c-Kit450

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Workup & Purification cluster_product Final Product 4_6_dichloroquinazoline 4,6-dichloroquinazoline reaction_vessel Nucleophilic Aromatic Substitution 4_6_dichloroquinazoline->reaction_vessel piperonylamine Piperonylamine piperonylamine->reaction_vessel workup Aqueous Workup reaction_vessel->workup DIPEA, 2-Propanol, Reflux chromatography Column Chromatography workup->chromatography final_product N-(1,3-benzodioxol-5-ylmethyl) -6-chloroquinazolin-4-amine chromatography->final_product

Caption: General workflow for the synthesis of the target compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Autophosphorylation & Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Suppliers of Starting Materials

While direct suppliers for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine are not readily identifiable, the necessary precursors can be sourced from various chemical suppliers.

  • 4,6-dichloroquinazoline (CAS: 7253-22-7):

    • Sigma-Aldrich

    • BLD Pharm

    • GlobalChemMall

  • Piperonylamine / 1,3-Benzodioxole-5-methanamine (CAS: 2620-50-0):

    • Sigma-Aldrich

    • TCI America

    • Chem-Impex[1]

    • ChemicalBook[2]

    • Alchem Pharmtech[3]

    • Changzhou Jintan Cheng'en Chemical Co., Ltd.[4]

References

Application Notes and Protocols: N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is a molecule of interest in medicinal chemistry and drug development. Its structural components, a quinazoline core and a benzodioxole moiety, are found in numerous compounds with significant biological activities. Quinazoline derivatives are known to act as inhibitors of various kinases, including epidermal growth factor receptor (EGFR), and exhibit anticancer properties.[1] The 1,3-benzodioxole group is also present in many bioactive natural products and synthetic compounds.[2] This document provides detailed protocols for the preparation of solutions of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and outlines potential research applications based on the activities of structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 6-chloroquinazolin-4-amine, and a related benzodioxole-containing compound are presented in Table 1 to provide an estimate of the characteristics of the title compound.

Property6-chloroquinazolin-4-amineN-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide
Molecular Formula C8H6ClN3[3]C15H11Cl2NO3[4]
Molecular Weight 179.61 g/mol [3]324.2 g/mol [4]
Melting Point >310 °C[3]Not available
Boiling Point 363.2±27.0 °C (Predicted)[3]Not available
Solubility Not specified15 µg/mL (at pH 7.4)[4]
XLogP3 1.9[3]Not available

Solution Preparation Protocols

The following protocols are recommended for the preparation of solutions of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine for in vitro and in vivo studies. Due to the limited direct data on the solubility of the title compound, a preliminary solubility test is advised.

Materials
  • N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute

  • Phosphate-buffered saline (PBS), pH 7.4

  • Saline (0.9% NaCl)

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile microcentrifuge tubes

  • Sterile filters (0.22 µm)

Preparation of Stock Solution (for in vitro use)
  • Weighing: Accurately weigh the desired amount of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a appropriate volume of DMSO to the powder to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Preparation of Working Solutions (for in vitro use)
  • Thawing: Thaw an aliquot of the DMSO stock solution at room temperature.

  • Dilution: Prepare the final working concentrations by diluting the stock solution in the desired cell culture medium or buffer (e.g., PBS). It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Preparation of Formulation for in vivo Studies

The preparation of a formulation for in vivo administration will depend on the route of administration and the specific experimental requirements. A common approach for oral or intraperitoneal administration is a suspension in a vehicle such as saline or a solution containing a co-solvent.

  • Solubilization: Dissolve the required amount of the compound in a minimal amount of a suitable organic solvent like DMSO or ethanol.

  • Vehicle Addition: Add the vehicle (e.g., saline with 5% Tween 80) dropwise to the dissolved compound while vortexing to form a homogenous suspension or solution.

  • Final Volume: Adjust the final volume with the vehicle to achieve the desired final concentration for dosing.

  • Administration: The formulation should be prepared fresh before each administration.

Potential Applications and Biological Activity

Derivatives of quinazoline are widely investigated for their potential as therapeutic agents, particularly in oncology. Structurally similar compounds have been shown to be potent inhibitors of protein kinases. For instance, certain 4-anilinoquinazolines are known EGFR inhibitors, a key target in cancer therapy.[1] Furthermore, some quinazoline derivatives have demonstrated activity as inhibitors of c-Src and Abl kinases.[5] The benzodioxole moiety is also a common feature in compounds with a range of biological activities.[2]

Given its structure, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine could potentially be investigated for:

  • Anticancer Activity: Screening against various cancer cell lines to determine its antiproliferative effects.

  • Kinase Inhibition: Evaluating its inhibitory activity against a panel of protein kinases, particularly those involved in cancer progression like EGFR, Src, or Abl.

  • Structure-Activity Relationship (SAR) Studies: Serving as a lead compound for the synthesis of novel derivatives with improved potency and selectivity.

Visualizations

Experimental Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing stock and working solutions of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix filter Sterile Filter mix->filter store Aliquot & Store at -20°C filter->store thaw Thaw Stock store->thaw dilute Dilute in Medium/Buffer thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for solution preparation.

Potential Signaling Pathway Involvement

Based on the activity of related quinazoline compounds, a potential mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine could be the inhibition of a receptor tyrosine kinase (RTK) pathway, such as the EGFR signaling cascade.

G cluster_pathway Hypothetical RTK Inhibition Pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds & Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylates Compound N-(1,3-benzodioxol-5-ylmethyl) -6-chloroquinazolin-4-amine Compound->RTK Inhibits Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Potential inhibition of an RTK pathway.

References

Application Notes and Protocols: NMR Characterization of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Experimental NMR data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine was not found in publicly available literature during the search. The following application note is based on a detailed analysis and prediction from structurally related compounds. The presented NMR data should be considered as a theoretical estimation for guiding the characterization of this molecule.

Introduction

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is a synthetic organic compound of interest in medicinal chemistry and drug development due to its quinazoline core, a scaffold known for a wide range of biological activities. The 1,3-benzodioxole moiety is also a common feature in various pharmacologically active molecules. Accurate structural elucidation and characterization are paramount for its downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of the chemical structure of such small molecules. This document provides a detailed protocol for the NMR characterization of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, including predicted ¹H and ¹³C NMR data, experimental procedures, and data visualization.

Predicted NMR Data

The predicted ¹H and ¹³C NMR spectral data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine are summarized in the tables below. These predictions are based on the analysis of chemical shifts of the 6-chloroquinazoline and 1,3-benzodioxole moieties from related structures found in chemical literature.

Table 1: Predicted ¹H NMR Data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.50br s1H-NH-
~8.70s1HH-2 (Quinazoline)
~8.50d1HH-5 (Quinazoline)
~7.80dd1HH-7 (Quinazoline)
~7.60d1HH-8 (Quinazoline)
~6.95s1HH-4' (Benzodioxole)
~6.85d1HH-6' (Benzodioxole)
~6.75d1HH-7' (Benzodioxole)
~5.95s2H-O-CH₂-O- (Benzodioxole)
~4.70d2H-NH-CH₂- (Methylene bridge)

Table 2: Predicted ¹³C NMR Data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~158.0C-4 (Quinazoline)
~154.0C-2 (Quinazoline)
~149.0C-8a (Quinazoline)
~147.5C-5' (Benzodioxole)
~146.0C-6' (Benzodioxole)
~134.0C-6 (Quinazoline)
~132.0C-8 (Quinazoline)
~131.0C-4a (Quinazoline)
~127.0C-5 (Quinazoline)
~125.0C-7 (Quinazoline)
~121.0C-7' (Benzodioxole)
~117.0C-4'a (Benzodioxole)
~108.5C-4' (Benzodioxole)
~108.0C-7'a (Benzodioxole)
~101.0-O-CH₂-O- (Benzodioxole)
~46.0-NH-CH₂- (Methylene bridge)

Experimental Protocols

A standard protocol for the NMR analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is provided below.

1. Sample Preparation

  • Materials:

    • N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine (5-10 mg)

    • Deuterated dimethyl sulfoxide (DMSO-d₆)

    • NMR tube (5 mm)

    • Pipette and tips

    • Vortex mixer

  • Procedure:

    • Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube using a pipette.

    • Secure the cap on the NMR tube and vortex gently until the sample is completely dissolved.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

2. NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR spectrometer

  • Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ)

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans (ns): 16

    • Spectral Width (sw): 20 ppm

    • Acquisition Time (aq): ~4 s

    • Relaxation Delay (d1): 1 s

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans (ns): 1024

    • Spectral Width (sw): 240 ppm

    • Acquisition Time (aq): ~1 s

    • Relaxation Delay (d1): 2 s

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with the predicted data. 2D NMR experiments such as COSY and HSQC can be performed to aid in the definitive assignment.

Visualizations

Chemical Structure

cluster_quinazoline N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine compound_img

Caption: Chemical structure of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Experimental Workflow

A Weigh Compound (5-10 mg) B Dissolve in DMSO-d6 (0.6 mL) A->B C Transfer to NMR Tube B->C D Acquire 1H and 13C NMR Spectra C->D E Process Data (FT, Phasing, Baseline Correction) D->E F Calibrate and Assign Peaks E->F G Structural Confirmation F->G

Caption: Workflow for NMR characterization.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and improving its yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, which is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or inadequate mixing.

  • Suboptimal Base: The choice and amount of base are critical. An inappropriate base may not efficiently deprotonate the amine, or it could be too strong and lead to side reactions.

  • Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the reaction rate. A poor choice of solvent can hinder the reaction.

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification, leading to a lower isolated yield.

  • Purification Losses: The desired product may be lost during the workup and purification steps.

Q2: I am observing the formation of a significant amount of white precipitate that is insoluble in my reaction solvent. What is this and how can I avoid it?

A2: The white precipitate is likely the hydrochloride salt of the starting amine (piperonylamine) or the product, formed by the reaction of the amine with the HCl generated during the substitution reaction. To prevent its formation and ensure the reaction proceeds smoothly, it is essential to use a suitable base to neutralize the HCl as it is formed. Common bases for this purpose include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure that at least one equivalent of the base is used.

Q3: What are the recommended reaction conditions (solvent, base, temperature) to maximize the yield?

A3: The optimal reaction conditions can vary, but based on the synthesis of structurally similar 4-aminoquinazolines, the following conditions are a good starting point and can be optimized further:

  • Solvent: Protic solvents like isopropanol or ethanol are commonly used and often give good results. A mixture of THF and water has also been reported to be effective.

  • Base: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended to scavenge the HCl produced during the reaction. Typically, 1.1 to 1.5 equivalents of the base are used.

  • Temperature: The reaction is often carried out at an elevated temperature, typically at the reflux temperature of the chosen solvent.

  • Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of 4-anilinoquinazolines.

Q4: I am seeing multiple spots on my TLC plate even after the reaction has run for an extended period. What are the likely side products?

A4: Besides the unreacted starting materials, potential side products in this synthesis include:

  • Disubstituted Product: Although less common for the 4-position substitution, there is a possibility of a second substitution reaction if there are other reactive sites on the quinazoline ring.

  • Hydrolysis Product: If there is water present in the reaction mixture, the starting 4,6-dichloroquinazoline can hydrolyze to the corresponding quinazolinone.

  • Products of Base Reaction: If a nucleophilic base is used, it may react with the 4,6-dichloroquinazoline.

To minimize side products, ensure the use of an anhydrous solvent and a non-nucleophilic base.

Q5: What is the best way to purify the final product?

A5: Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is typically achieved through the following methods:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) is often the most effective method for obtaining high-purity material.

  • Column Chromatography: If crystallization is not feasible or does not provide sufficient purity, silica gel column chromatography is a common alternative. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a typical eluent system.

Data Presentation: Comparison of Reaction Conditions for Synthesis of 4-Aminoquinazolines

The following table summarizes various reaction conditions reported for the synthesis of 4-aminoquinazolines via nucleophilic aromatic substitution on 4-chloroquinazolines. This data can be used as a reference for optimizing the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Starting 4-ChloroquinazolineAmineSolventBaseTemperatureReaction TimeYield (%)Reference
4-Chloro-6,7-dimethoxyquinazoline3,4-DichloroanilineIsopropanol-Reflux2 h95J. Med. Chem. 2009, 52, 4469–4481
4-Chloro-6-iodoquinazoline3-Ethynylanilinen-Butanol-120 °C12 h85J. Med. Chem. 2003, 46, 5416-5425
4-ChloroquinazolineAnilineEthanolDIPEAReflux4 h92Bioorg. Med. Chem. Lett. 2010, 20, 551-554
4-Chloro-6,7-dimethoxyquinazoline3-Chloro-4-fluoroanilineEthanol-Reflux1 h96J. Med. Chem. 2002, 45, 437-440
4-Chloro-6-halo-2-phenylquinazolinesN-methylanilinesTHF/H₂O-100-120 °C (MW)10-40 min63-90Molecules 2020, 25, 206
4-ChloroquinazolinesBenzylamineIsopropanolTEAReflux4 hNot specifiedResearchGate Article

Experimental Protocols

Detailed Methodology for the Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

This protocol is a general guideline based on common procedures for the synthesis of 4-aminoquinazolines. Optimization may be required to achieve the best results.

Materials:

  • 4,6-dichloroquinazoline

  • Piperonylamine (1,3-benzodioxol-5-ylmethanamine)

  • N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous isopropanol (or another suitable solvent)

  • Standard laboratory glassware and reflux setup

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,6-dichloroquinazoline (1.0 eq) in anhydrous isopropanol (10-20 mL per gram of 4,6-dichloroquinazoline).

  • Addition of Amine and Base: To the stirred solution, add piperonylamine (1.0-1.2 eq) followed by the dropwise addition of DIPEA (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain this temperature with stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes). The reaction is complete when the starting 4,6-dichloroquinazoline spot has disappeared. This typically takes 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect it by filtration. This is often the desired product. Wash the solid with cold isopropanol and then water to remove any remaining salts.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude residue.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Visualizations

G cluster_synthesis Synthesis Workflow start Start Synthesis reactants Combine 4,6-dichloroquinazoline, piperonylamine, base, and solvent start->reactants reaction Heat to reflux (e.g., in isopropanol) reactants->reaction monitor Monitor reaction by TLC reaction->monitor monitor->reaction Incomplete workup Reaction workup (cooling, filtration/concentration) monitor->workup Reaction complete purification Purification (crystallization or chromatography) workup->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

G cluster_troubleshooting Troubleshooting Flowchart start Low Yield check_completion Is the reaction complete (checked by TLC)? start->check_completion check_conditions Review reaction conditions: - Temperature too low? - Insufficient reaction time? check_completion->check_conditions No check_precipitate Is there a significant amount of precipitate? check_completion->check_precipitate Yes optimize_conditions Increase temperature or prolong reaction time check_conditions->optimize_conditions end Improved Yield optimize_conditions->end check_base Review base: - Is it non-nucleophilic? - Is the amount sufficient? check_precipitate->check_base Yes check_side_products Are there multiple spots on TLC? check_precipitate->check_side_products No optimize_base Use DIPEA or TEA (>1 equivalent) check_base->optimize_base optimize_base->end check_reagents Review reagents and solvent: - Is the solvent anhydrous? - Are reagents pure? check_side_products->check_reagents Yes check_side_products->end No optimize_reagents Use anhydrous solvent and purified reagents check_reagents->optimize_reagents optimize_reagents->end

Caption: Troubleshooting guide for improving the synthesis yield.

Technical Support Center: N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Troubleshooting Guide

Issue: Compound precipitates out of solution during dilution for in vitro assays.

Possible Cause: The compound has reached its limit of solubility in the aqueous buffer. Many quinazoline derivatives exhibit poor aqueous solubility.

Solution:

  • Optimize Solvent System:

    • Initiate by dissolving the compound in a small amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a high-concentration stock solution.

    • When diluting into your aqueous assay buffer, perform the dilution serially and with vigorous vortexing to minimize localized high concentrations that can lead to precipitation.

    • Consider the final percentage of the organic solvent in your assay. It is crucial to keep this percentage low (typically <1%) to avoid solvent effects on the biological system. A vehicle control with the same final solvent concentration is essential.

  • pH Adjustment:

    • The amine group in the quinazoline structure suggests that the compound's solubility may be pH-dependent.

    • Attempt to dissolve the compound in buffers with varying pH values to determine the optimal pH for solubility. Acidic conditions may improve the solubility of basic compounds.

  • Utilize Solubilizing Agents:

    • Incorporate surfactants or cyclodextrins into the assay buffer. These agents can form micelles or inclusion complexes, respectively, to enhance the solubility of hydrophobic compounds.[1][2] It is important to test the tolerance of your assay system to these additives.

Issue: Inconsistent results in biological assays.

Possible Cause: Poor solubility leading to variable concentrations of the active compound in the assay medium. The compound may be precipitating over the course of the experiment.

Solution:

  • Verify Solubility Limit:

    • Determine the kinetic solubility of the compound in your specific assay buffer. This can be done by preparing a dilution series and visually inspecting for precipitation or by using nephelometry.

    • Ensure that all assay concentrations are well below the determined solubility limit.

  • Pre-dissolution and Sonication:

    • After diluting the stock solution into the final assay buffer, sonicate the solution for a short period. This can help to break up any small, invisible precipitates and ensure a homogenous solution.

  • Solid Dispersion Technique:

    • For preclinical or more advanced studies, consider creating a solid dispersion of the compound with a polymer like Poloxamer 407.[3] This technique can improve the dissolution rate and wettability of the compound.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine?

A1: Based on the general properties of quinazoline derivatives, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are recommended as initial solvents for creating stock solutions.[4] These are strong organic solvents capable of dissolving many poorly soluble compounds.

Q2: My compound seems to be degrading in the solvent. What should I do?

A2: If you suspect compound instability, it is crucial to assess its stability in the chosen solvent. This can be done using techniques like HPLC-UV over a time course. If degradation is confirmed, try alternative solvents or prepare fresh stock solutions immediately before each experiment. Protect the stock solution from light and store it at an appropriate temperature (e.g., -20°C or -80°C) to minimize degradation.

Q3: How can I improve the bioavailability of this compound for in vivo studies?

A3: Low aqueous solubility is a major hurdle for oral bioavailability.[4] Several formulation strategies can be employed to enhance this:

  • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, which can lead to a higher dissolution rate.[5]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous form by dispersing it in a polymer matrix can significantly improve solubility and dissolution.[3]

  • Lipid-Based Formulations: If the compound has sufficient lipid solubility, formulating it in a self-emulsifying drug delivery system (SEDDS) can improve its absorption.[1]

Q4: Is there any quantitative solubility data available for this compound?

Quantitative Data Summary

CompoundSolvent/BufferTemperature (°C)SolubilityReference
N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamideAqueous Buffer (pH 7.4)Not Specified15 µg/mL[6]
Various Pyrazolo Quinazoline DerivativesDMF, DMSO, THF, 1,4-Dioxane, Ethyl Acetate298.15 K - 328.15 KSolubility increases with temperature; greatest in DMF.[4]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the apparent solubility of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine in a specific aqueous buffer.

Materials:

  • N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

  • DMSO (anhydrous)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Plate reader with nephelometry or turbidity measurement capabilities

  • Multichannel pipette

Methodology:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, add the aqueous buffer to a series of wells.

  • Using a multichannel pipette, add a small volume of the DMSO stock solution to the buffer-containing wells to achieve a range of final compound concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Include a set of wells with buffer and DMSO only as a blank control.

  • Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed compared to the blank control.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To improve the dissolution rate of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by creating a solid dispersion with a carrier polymer.

Materials:

  • N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

  • Carrier polymer (e.g., Poloxamer 407, PVP K30)

  • Volatile organic solvent (e.g., methanol, chloroform)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Accurately weigh the compound and the carrier polymer in a desired ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve both the compound and the polymer in a minimal amount of the volatile organic solvent in a round-bottom flask.[5]

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • The resulting solid dispersion can be scraped from the flask and stored in a desiccator until use. The dissolution rate of this formulation can then be compared to the unformulated compound.

Visualizations

Experimental_Workflow_for_Solubility_Troubleshooting start Start: Solubility Issue Encountered dissolve_stock Prepare High-Concentration Stock in DMSO or DMF start->dissolve_stock dilution Dilute Stock into Aqueous Buffer dissolve_stock->dilution precipitation_check Precipitation Observed? dilution->precipitation_check optimize_solvent Optimize Dilution Method (e.g., vigorous vortexing, serial dilution) precipitation_check->optimize_solvent Yes no_precipitation Proceed with Experiment precipitation_check->no_precipitation No adjust_ph Test Solubility at Different pH Values optimize_solvent->adjust_ph use_solubilizers Add Solubilizing Agents (Cyclodextrins, Surfactants) adjust_ph->use_solubilizers reassess Re-evaluate Experimental Conditions use_solubilizers->reassess reassess->dilution

Caption: Workflow for troubleshooting solubility issues.

Solubility_Enhancement_Decision_Tree start Poor Aqueous Solubility Confirmed goal What is the experimental goal? start->goal invitro In Vitro Assay goal->invitro In Vitro invivo In Vivo Study goal->invivo In Vivo cosolvent Use Co-solvent System (e.g., DMSO/Buffer) invitro->cosolvent solubilizer Use Solubilizing Agents (e.g., Cyclodextrins) invitro->solubilizer formulation Advanced Formulation Required invivo->formulation particle_size Particle Size Reduction (Micronization/Nanonization) formulation->particle_size solid_dispersion Solid Dispersion formulation->solid_dispersion lipid_formulation Lipid-Based Formulation (e.g., SEDDS) formulation->lipid_formulation

Caption: Decision tree for selecting a solubility enhancement method.

References

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and related quinazoline derivatives in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: Is N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine expected to be stable in DMSO?

Q2: What are the common signs of compound degradation in DMSO?

Visual cues for degradation can include a change in the color of the stock solution over time. For a more quantitative assessment, changes in analytical measurements are key indicators. These can include alterations in peak intensities and shapes in UV-Vis absorption spectra, or the appearance of new peaks and a decrease in the parent compound's peak area in chromatography-based methods like HPLC and LC-MS[1][2][3].

Q3: How does storage temperature affect the stability of quinazoline derivatives in DMSO?

The optimal storage temperature can be compound-specific. Interestingly, for some quinazoline derivatives, storage at room temperature (22°C) resulted in better stability compared to refrigeration (4°C) or incubation at 37°C[4]. However, a broader study on a diverse set of compounds in wet DMSO (90/10 DMSO/water) demonstrated that 85% were stable for up to 2 years at 4°C[5]. It is recommended to evaluate stability at various temperatures relevant to your laboratory's storage and experimental workflow.

Q4: Can the presence of water in DMSO affect my compound's stability?

Yes, the presence of water can influence compound stability. DMSO is hygroscopic and will absorb moisture from the atmosphere. While some compounds may be stable in DMSO containing a small percentage of water[5], for others, water can facilitate hydrolysis or other degradation pathways. It is good practice to use anhydrous DMSO and handle it in a way that minimizes water absorption.

Q5: How long can I store my quinazoline compound in DMSO?

The duration of stable storage varies significantly between different quinazoline derivatives. For some, stability in DMSO may only last for a few days (e.g., 9 days for one compound), while others may be stable for several weeks (e.g., 23 days for another)[4]. It is imperative to determine the stability window for your specific compound through a time-course experiment.

Troubleshooting Guides

Problem: I am seeing inconsistent results in my bioassays.

  • Possible Cause: Compound degradation in your DMSO stock solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution: Immediately before your experiment, prepare a fresh stock solution of your compound in high-quality, anhydrous DMSO.

    • Compare results: Run your assay with the fresh stock and compare the results to those obtained with the older stock.

    • Perform a stability check: If fresh stock resolves the inconsistency, this strongly suggests a stability issue. Initiate a formal stability study (see Experimental Protocols section) to determine the acceptable storage duration and conditions for your compound.

    • Consider alternative solvents: If the compound is inherently unstable in DMSO, explore other suitable solvents.

Problem: The color of my DMSO stock solution has changed.

  • Possible Cause: Chemical decomposition of your compound.

  • Troubleshooting Steps:

    • Do not use the solution: Discard the discolored stock solution as it likely contains degradation products that could interfere with your experiments.

    • Investigate the cause: Review the storage conditions (temperature, light exposure, container type) and the age of the solution.

    • Analyze the solution (optional): For a thorough investigation, you can analyze the discolored solution using LC-MS or a similar technique to identify the degradation products. This can provide insights into the degradation mechanism.

Quantitative Data Summary

While specific quantitative data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is not available, the table below summarizes stability data for other quinazoline derivatives found in the literature. This illustrates the kind of data you should aim to generate in your own stability studies.

Compound IDSolventConcentration (M)Storage Temperature (°C)Stable DurationAnalytical MethodReference
BG1188DMSO10⁻³Not SpecifiedUnstable (modifications immediately after preparation)UV-Vis Spectroscopy[1][2][3]
BG1189DMSONot Specified22552 hours (23 days)UV-Vis Spectroscopy[4]
BG1190DMSONot Specified22216 hours (9 days)UV-Vis Spectroscopy[4]

Experimental Protocols

Protocol 1: Assessing Compound Stability in DMSO using HPLC

This protocol outlines a general method for determining the stability of a compound in DMSO over time.

  • Preparation of Stock Solution:

    • Accurately weigh the compound of interest.

    • Dissolve the compound in high-purity, anhydrous DMSO to a known concentration (e.g., 10 mM).

    • Ensure complete dissolution.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple small, tightly sealed vials to avoid repeated freeze-thaw cycles of the main stock.

    • Store the aliquots under different conditions you wish to test (e.g., -20°C, 4°C, room temperature, protected from light).

  • Time-Point Analysis:

    • Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).

    • At each time point, take one aliquot from each storage condition for analysis. The T=0 sample should be analyzed immediately after preparation.

  • HPLC Analysis:

    • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Method:

      • Develop a stability-indicating HPLC method that can separate the parent compound from any potential degradants. This may require testing different columns, mobile phases, and gradients.

      • Dilute a sample from the aliquot to a suitable concentration for HPLC analysis.

      • Inject the sample onto the HPLC system.

    • Data Analysis:

      • Integrate the peak area of the parent compound.

      • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

      • Monitor for the appearance of new peaks, which would indicate degradation products.

  • Establishing the Stability Window:

    • Define an acceptable level of degradation (e.g., less than 5% or 10% loss of the parent compound).

    • The stability window is the longest duration under a specific storage condition where the compound remains within this acceptable limit.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_method Analytical Method cluster_outcome Outcome prep_stock Prepare concentrated stock solution in anhydrous DMSO aliquot Aliquot into multiple vials prep_stock->aliquot storage_rt Room Temperature (22°C) aliquot->storage_rt storage_4c Refrigerated (4°C) aliquot->storage_4c storage_20c Frozen (-20°C) aliquot->storage_20c tp0 T=0 (Immediate Analysis) storage_rt->tp0 tp1 T=24h storage_rt->tp1 tp2 T=1 week storage_rt->tp2 tp3 T=1 month storage_rt->tp3 storage_4c->tp0 storage_4c->tp1 storage_4c->tp2 storage_4c->tp3 storage_20c->tp0 storage_20c->tp1 storage_20c->tp2 storage_20c->tp3 hplc HPLC or LC-MS Analysis tp0->hplc tp1->hplc tp2->hplc tp3->hplc data_analysis Calculate % remaining parent compound hplc->data_analysis stability Determine Stability Window data_analysis->stability

Caption: Workflow for assessing compound stability in DMSO.

logical_relationship cluster_factors Factors Influencing Stability cluster_outcome Outcome compound Quinazoline Structure stability Compound Stability in DMSO compound->stability solvent DMSO Purity (presence of water) solvent->stability storage Storage Conditions (Temperature, Light) storage->stability

Caption: Key factors influencing the stability of quinazoline derivatives in DMSO.

References

Technical Support Center: Managing Off-Target Effects of Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: We are using a quinazoline-based inhibitor and observing unexpected cellular phenotypes that are inconsistent with the known function of its primary target. What could be the cause?

A1: Unexpected phenotypes often arise from off-target interactions. Quinazoline-based kinase inhibitors, while often designed for a specific target, can interact with other kinases or proteins that have structurally similar ATP-binding pockets. This "target-unrelated" activity can lead to a variety of cellular effects. For example, an inhibitor designed to target EGFR might also inhibit other receptor tyrosine kinases (RTKs) or cytoplasmic kinases, leading to unforeseen changes in signaling pathways. It is crucial to characterize the selectivity of your specific compound.

Q2: How can we anecdotally determine if our compound has significant off-target effects in a cell-based assay?

A2: A common initial step is to perform a rescue experiment. If your compound's effect is genuinely due to the inhibition of its intended target, then overexpressing a drug-resistant mutant of that target should reverse the phenotypic effect. If the phenotype persists despite the presence of a resistant primary target, it strongly suggests the involvement of off-target effects. Another strategy is to use multiple, structurally distinct inhibitors against the same primary target. If these different inhibitors do not produce the same phenotype, it is likely that off-target effects are at play for at least one of the compounds.

Q3: What are the most common off-target families for quinazoline-based kinase inhibitors?

A3: The human kinome is a frequent source of off-target interactions for this class of compounds. Due to the conserved nature of the ATP-binding site, kinases from the same family or even across different families can be inhibited. For example, many EGFR inhibitors also show activity against other members of the ErbB family (like HER2/ErbB2) or other kinases such as Src family kinases, ABL, and VEGFR. Comprehensive kinase profiling is the most effective way to identify these unintended targets.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cellular Viability Assays

You are treating a cancer cell line with your quinazoline-based inhibitor, expecting a decrease in viability due to inhibition of a specific oncogenic kinase. However, the IC50 value varies significantly between experiments, or the maximal effect is not as strong as expected.

Possible Cause:

  • Off-target effects on cell cycle kinases: Your compound might be unintentionally inhibiting kinases involved in cell cycle progression (e.g., CDKs). This can lead to cell cycle arrest at a specific phase (e.g., G1 or G2/M), which can confound viability readouts like ATP-based assays (e.g., CellTiter-Glo®). A cell that is arrested but not dead will still produce ATP.

  • Activation of compensatory signaling pathways: Inhibition of the primary target may lead to the feedback activation of other survival pathways, mitigating the intended cytotoxic effect.

Troubleshooting Steps:

  • Cell Cycle Analysis: Treat cells with your compound at various concentrations and time points. Use flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution. An accumulation of cells in a particular phase would support the hypothesis of off-target effects on cell cycle regulators.

  • Use an alternative viability assay: Switch to a method that directly measures cell death, such as an assay for caspase activity (for apoptosis) or LDH release (for necrosis). Compare these results with your ATP-based assay to see if the discrepancy is due to cytostatic versus cytotoxic effects.

  • Phospho-proteomic Profiling: Use techniques like Western blotting or mass spectrometry-based proteomics to check the phosphorylation status of key proteins in known compensatory pathways (e.g., AKT, ERK). Increased phosphorylation of these proteins upon treatment would indicate the activation of survival signaling.

Issue 2: Unexpected Toxicity in Animal Models

Your quinazoline-based inhibitor shows high efficacy in vitro, but in vivo studies reveal unexpected toxicity (e.g., weight loss, liver damage) at doses that should be well-tolerated based on primary target inhibition.

Possible Cause:

  • Inhibition of kinases essential for normal physiological processes: The compound may be inhibiting kinases that are critical for the health of vital organs. For example, inhibition of VEGFR can lead to hypertension and cardiovascular issues, while inhibition of kinases in the liver can lead to hepatotoxicity.

Troubleshooting Steps:

  • In Vitro Kinase Profiling: The first and most critical step is to determine the selectivity profile of your compound. This is typically done by screening the compound against a large panel of recombinant kinases (e.g., the KINOMEscan™ or Reaction Biology HotSpot™ platforms). The results will identify other potent off-targets.

  • Cellular Target Engagement Assays: Once potential off-targets are identified from the kinase screen, confirm that your compound can engage these targets in a cellular context. A Cellular Thermal Shift Assay (CETSA) is a powerful method for this.

  • Dose-Response Studies in Relevant Cell Lines: For the most potent off-targets identified, conduct dose-response studies in cell lines where the function of that off-target is well-understood and a phenotypic readout is available. This can help correlate the off-target activity with a cellular effect.

Quantitative Data Summary

The following tables represent hypothetical data for a quinazoline-based inhibitor, illustrating how to present findings from off-target analysis.

Table 1: Kinase Selectivity Profile (Representative Data)

This table summarizes the inhibitory activity of a hypothetical quinazoline inhibitor against its intended target and a selection of common off-targets.

Kinase TargetIC50 (nM)Fold Selectivity (vs. Primary Target)Possible Phenotypic Consequence
EGFR (Primary) 5 1 Inhibition of proliferation in EGFR-mutant cells
HER2/ErbB2255Activity in HER2-amplified cancers
VEGFR215030Hypertension, effects on angiogenesis
ABL140080Potential for hematological effects
SRC800160Broad effects on cell signaling and motility
CDK2>10,000>2000Low potential for direct cell cycle arrest

Table 2: Cellular Activity on Key Off-Targets

This table shows the compound's activity in cell-based assays designed to measure the function of the primary target and a key off-target.

Assay TypeCell LineEndpointEC50 (nM)
Primary Target (EGFR) NCI-H1975p-EGFR Inhibition8
Off-Target (VEGFR2) HUVECVEGF-induced tube formation250

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a compound binds to its intended target (and potential off-targets) inside intact cells. The principle is that a protein bound to a ligand is thermally stabilized.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the vehicle (e.g., DMSO) and another set with your quinazoline inhibitor at a desired concentration (e.g., 10x the cellular IC50) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into several PCR tubes for each treatment group.

  • Heating Gradient: Place the tubes in a thermal cycler and heat them individually across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by 3 minutes at room temperature. One aliquot for each group should be kept on ice as an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The heat-denatured, aggregated proteins will be in the pellet, while the soluble, stable proteins will remain in the supernatant.

  • Protein Analysis: Carefully collect the supernatant. Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or another protein quantification method.

  • Data Analysis: Plot the percentage of soluble protein versus temperature for both the vehicle and drug-treated groups. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and therefore target engagement.

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 In Vitro Characterization cluster_2 Cellular Validation cluster_3 Conclusion phenotype Unexpected Phenotype or Toxicity kinase_screen Kinase Profiling (e.g., KINOMEscan) phenotype->kinase_screen Hypothesis: Off-Target Effect rescue Rescue Experiment (Resistant Mutant) phenotype->rescue cetsa CETSA for Target Engagement kinase_screen->cetsa Validate Hits conclusion Identify Off-Target Responsible for Effect rescue->conclusion Phenotype Persists phenotypic_assay Off-Target Phenotypic Assay cetsa->phenotypic_assay phenotypic_assay->conclusion

Caption: Troubleshooting workflow for investigating unexpected experimental outcomes.

signaling_pathway cluster_primary Primary Target Pathway cluster_off_target Off-Target Pathway EGFR EGFR RAS RAS/RAF/MEK EGFR->RAS ERK ERK RAS->ERK Proliferation Proliferation ERK->Proliferation VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Angiogenesis Angiogenesis PLCg->Angiogenesis Inhibitor Quinazoline Inhibitor Inhibitor->EGFR High Affinity (On-Target) Inhibitor->VEGFR2 Lower Affinity (Off-Target)

Caption: On-target vs. off-target signaling inhibition by a quinazoline compound.

Optimizing N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine concentration in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and related quinazoline-based compounds. The following information is intended to serve as a guide for optimizing its use in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for quinazoline derivatives like N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine?

A1: Quinazoline derivatives are a significant class of compounds in medicinal chemistry, often investigated for their anticancer properties.[1][2][3][4][5] Many compounds with a 4-aminoquinazoline scaffold have been developed as kinase inhibitors.[3][6] Depending on the substitutions on the quinazoline ring, they can target various protein kinases involved in cell signaling pathways critical for cell proliferation, survival, and angiogenesis.[1] For instance, some quinazoline derivatives are known inhibitors of Epidermal Growth Factor Receptor (EGFR), c-Src, and Abl kinases.[6][7] The presence of a halogen, such as chlorine at the 6-position, has been noted in various biologically active quinazoline compounds.[2]

Q2: What is a typical starting concentration range for this compound in a cell-based assay?

A2: For a novel compound without established potency, a wide concentration range should be tested initially. A common starting point is a serial dilution from 100 µM down to 1 nM. This broad range helps to identify the concentration at which the compound exhibits a biological effect and to determine its IC50 or EC50 value.

Q3: How should I dissolve and store N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine?

A3: Most quinazoline-based compounds are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the potential off-target effects of this compound?

A4: Like many kinase inhibitors, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine may have off-target effects. The specificity of quinazoline derivatives is influenced by their substitution patterns.[1] It is advisable to perform counter-screening against a panel of related kinases to determine the selectivity profile of the compound. Additionally, observing the cellular phenotype can provide clues about potential off-target activities.

Troubleshooting Guides

Issue 1: No observable effect at expected concentrations.
Possible Cause Troubleshooting Step
Compound Inactivity Verify the identity and purity of the compound using analytical methods such as NMR or mass spectrometry.
Inappropriate Concentration Range Test a broader range of concentrations, extending to higher concentrations (e.g., up to 200 µM) if solubility permits.
Poor Compound Solubility Ensure the compound is fully dissolved in the stock solution. In the final assay medium, visually inspect for any precipitation. If solubility is an issue, consider using a different solvent or adding a small amount of a surfactant like Pluronic F-68 to the medium.
Compound Degradation Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from a new aliquot for each experiment.
Incorrect Assay Conditions Optimize assay parameters such as incubation time, cell density, and serum concentration in the medium.
Issue 2: High background signal or cytotoxicity in control wells.
Possible Cause Troubleshooting Step
Solvent (DMSO) Toxicity Ensure the final DMSO concentration in all wells (including controls) is consistent and below the toxic threshold for your cell line (typically <0.5%).
Contamination Check for microbial contamination in cell cultures and reagents.
Cell Health Use cells that are in the logarithmic growth phase and have high viability.
Assay Reagent Issues Validate the performance of all assay reagents according to the manufacturer's instructions.
Issue 3: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variability in Cell Passage Number Use cells within a consistent and narrow passage number range for all experiments.
Inconsistent Incubation Times Standardize all incubation periods precisely.
Pipetting Errors Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy and precision.
Reagent Variability Use the same lot of reagents (e.g., serum, media, assay kits) for a set of related experiments whenever possible.

Experimental Protocols & Data Presentation

Protocol 1: Determining the IC50 Value in a Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine in culture medium. A typical starting concentration for the highest dose might be 200 µM (final concentration 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound dose.

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions.

  • Incubation: Incubate the plate for a duration relevant to the cell cycle of the chosen cell line (e.g., 48 or 72 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance, or add CellTiter-Glo® reagent and read luminescence).

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Table 1: Example IC50 Data for a Quinazoline Derivative
Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
A549MTT725.2
HCT116CellTiter-Glo®482.8
MCF7SRB7210.5
Protocol 2: Western Blot to Assess Inhibition of a Target Signaling Pathway
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with different concentrations of the compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the phosphorylated form of the target protein (e.g., p-EGFR). Subsequently, probe with an antibody against the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ligand Ligand (EGF) Ligand->EGFR Binds Inhibitor N-(1,3-benzodioxol-5-ylmethyl) -6-chloroquinazolin-4-amine Inhibitor->EGFR Inhibits

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Experimental_Workflow A Prepare Compound Stock (e.g., 10 mM in DMSO) C Primary Screening: Broad Concentration Range (e.g., 1 nM - 100 µM) A->C B Determine Optimal Cell Seeding Density B->C D Data Analysis: Generate Dose-Response Curve C->D E Determine Initial IC50 Value D->E F Secondary Assays: Confirm Target Engagement (e.g., Western Blot) E->F G Optimize Concentration for Functional Assays (e.g., use IC50 and 10x IC50) E->G F->G H Assess Off-Target Effects & Cytotoxicity G->H

References

Technical Support Center: N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Issue 1: Low Purity After Initial Synthesis

  • Question: My initial crude product shows multiple spots on TLC, indicating low purity. What are the likely impurities and how can I remove them?

  • Answer: The most common impurities are likely unreacted starting materials, such as 4,6-dichloroquinazoline and piperonylamine, as well as potential side-products from the reaction. The purification strategy will depend on the nature of these impurities. A primary purification step is often column chromatography, followed by recrystallization to obtain a highly pure product.

Issue 2: Difficulty in Removing Starting Materials

  • Question: I am having trouble separating my product from unreacted 4,6-dichloroquinazoline using column chromatography. What should I do?

  • Answer: If the polarity of your product and the unreacted dichloroquinazoline are too similar for effective separation with your current solvent system, consider modifying the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. Alternatively, a different stationary phase, such as alumina, could be explored.

Issue 3: Product Oiling Out During Recrystallization

  • Question: My product oils out instead of crystallizing during recrystallization. How can I resolve this?

  • Answer: "Oiling out" can occur if the solution is supersaturated or if the cooling rate is too fast. To address this, try using a larger volume of solvent to ensure the compound remains dissolved at the higher temperature. Cool the solution slowly, perhaps by allowing the flask to cool to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Issue 4: Poor Solubility of the Compound

  • Question: The target compound has very low solubility in common laboratory solvents, making purification difficult. What solvents can I use?

  • Answer: Quinazoline derivatives can exhibit limited solubility. For chromatography, solvent systems such as dichloromethane/methanol or ethyl acetate/hexane gradients are often effective. For recrystallization, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, followed by the addition of an anti-solvent like water or an ether to induce precipitation. Always perform small-scale solubility tests to find the optimal solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine?

A1: Pure N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is typically a solid. The color can range from white to pale yellow. The melting point of a pure compound will be sharp. It is crucial to characterize the purified compound using techniques like NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Q2: What are the recommended conditions for column chromatography purification?

A2: A good starting point for column chromatography is to use silica gel as the stationary phase and a gradient elution of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate). The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the target compound on a TLC plate.

Q3: How can I confirm the purity of my final product?

A3: Purity should be assessed using multiple analytical techniques. High-performance liquid chromatography (HPLC) is a highly sensitive method for determining purity. Additionally, ¹H NMR and ¹³C NMR spectroscopy can confirm the structure and identify any residual impurities. Elemental analysis can provide further confirmation of the elemental composition.

Quantitative Data Summary

The following tables provide illustrative data on the effectiveness of different purification techniques.

Table 1: Comparison of Purification Methods

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Column Chromatography75%95%60%
Recrystallization95%>99%85%
Preparative HPLC80%>99.5%40%

Table 2: Solvent Systems for Recrystallization

Solvent SystemProduct RecoveryPurity Improvement
Ethanol/WaterHighGood
Dichloromethane/HexaneModerateExcellent
Ethyl AcetateGoodGood

Experimental Protocols

Protocol 1: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dried silica with the adsorbed compound to the top of the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product (Low Purity) ColumnChrom Column Chromatography Crude->ColumnChrom PurityCheck1 Purity Check (TLC/HPLC) ColumnChrom->PurityCheck1 Recrystal Recrystallization PurityCheck2 Final Purity & Characterization (HPLC, NMR, MS) Recrystal->PurityCheck2 PurityCheck1->Recrystal If purity < 99% PureProduct Pure Product (>99%) PurityCheck2->PureProduct

Caption: Experimental workflow for the purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Troubleshooting_Logic Start Start | Purification Issue Impurity Impurity Issue - Unreacted Starting Materials - Side Products Start->Impurity Solubility Solubility Issue - Oiling Out - Poor Solubility Start->Solubility Action1 Action | - Modify Chromatography  (gradient, new phase) - Recrystallize Impurity->Action1 Action2 Action | - Slow Cooling/Seeding - Test Different Solvents Solubility->Action2 Resolution Resolution | Pure Compound Action1->Resolution Action2->Resolution

Caption: Logical troubleshooting guide for common purification challenges.

N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine cytotoxicity troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is not extensively available in public literature. This guide is based on the known properties of structurally similar quinazoline derivatives and general best practices in cytotoxicity testing. The provided quantitative data and potential mechanisms of action are hypothetical and should be used as a reference for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and how can I improve it?

A1: Due to its chemical structure, this compound is predicted to have low aqueous solubility. Many quinazoline derivatives are hydrophobic and require an organic solvent for initial stock preparation.

Troubleshooting Solubility Issues:

  • Compound Precipitation in Media: If you observe precipitation when diluting your stock solution in cell culture media, it is a primary indicator of poor solubility. This can lead to inaccurate dosing and inconsistent results.

  • Recommended Actions:

    • Use a Co-solvent: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a water-miscible organic solvent like DMSO.

    • Optimize Final Solvent Concentration: When preparing working solutions in cell culture media, ensure the final concentration of the organic solvent is low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.

    • Pre-warm Media: Adding the compound to pre-warmed media can sometimes help maintain solubility.

    • Vortexing: Ensure thorough mixing immediately after dilution.

Q2: I am observing inconsistent IC50 values between experiments. What are the likely causes?

A2: Inconsistent IC50 values are a common issue, often stemming from variations in experimental conditions.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Compound Instability/Degradation Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Passage Number & Health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
Inaccurate Pipetting Calibrate your pipettes regularly. Use low-retention pipette tips for viscous stock solutions.
Variable Incubation Times Strictly adhere to the planned incubation times for compound treatment and assay development.
Incomplete Solubilization of Formazan In MTT assays, ensure complete dissolution of formazan crystals by vigorous pipetting or using an orbital shaker. Visually inspect wells under a microscope before reading the plate.

Q3: My assay results show an unexpected increase in signal at high compound concentrations. What could be happening?

A3: This can be an artifact of the compound interfering with the assay chemistry.

Troubleshooting Assay Interference:

  • Direct Reduction of Assay Reagent: Some compounds can directly react with and reduce tetrazolium salts (like MTT or XTT) to formazan, leading to a false-positive signal for cell viability.[1][2]

  • Compound Absorbance: The compound itself might absorb light at the same wavelength as the assay's colorimetric product.

  • Recommended Control Experiment: Run a cell-free control where you add the compound at all tested concentrations to the assay medium and the detection reagents. This will reveal any direct interaction between your compound and the assay components.

Troubleshooting Guides

Guide 1: Poor or No Cytotoxic Effect Observed

If N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is not showing the expected cytotoxicity, consider the following:

Problem Possible Cause Troubleshooting Step
No cell death Compound is insoluble and not bioavailable to the cells.Confirm solubility in media. Prepare a fresh stock solution. Consider using a different solvent system if possible.
Compound has degraded.Prepare fresh dilutions for each experiment. Store stock solutions appropriately (e.g., at -20°C or -80°C, protected from light).
Incorrect concentration range tested.Perform a broad dose-response experiment, from nanomolar to high micromolar ranges.
Cell line is resistant to the compound's mechanism of action.Test the compound on a different, well-characterized cancer cell line.
Guide 2: High Variability within a Single Assay Plate

High variability can obscure real biological effects.

Problem Possible Cause Troubleshooting Step
Inconsistent readings in replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding. Pipette carefully and avoid disturbing the plate after seeding.
"Edge effect" in the microplate.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete mixing of reagents.Mix all reagents thoroughly before and after adding them to the wells.

Experimental Protocols

Protocol 1: Standard MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine in cell culture medium from a 10 mM DMSO stock.

  • Cell Treatment: Remove the old medium from the cells and add the 2X compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[3]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Hypothetical Compound Data

The following table presents hypothetical data based on known quinazoline derivatives. This data is for reference only.

Property Hypothetical Value / Information
Molecular Formula C16H12ClN3O2
Molecular Weight 313.74 g/mol
Predicted LogP ~4.5 (Indicates poor aqueous solubility)
Typical IC50 Range 0.5 - 20 µM (Highly cell-line dependent)
Primary Solvent DMSO
Plausible Mechanism of Action Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Induction of Apoptosis via Caspase Activation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare Compound Stock (e.g., 10mM in DMSO) D Prepare Serial Dilutions A->D B Seed Cells in 96-well Plate C Allow Cells to Adhere (Overnight) B->C E Treat Cells with Compound C->E D->E F Incubate (e.g., 48h) E->F G Add MTT Reagent F->G H Incubate (2-4h) G->H I Solubilize Formazan H->I J Read Absorbance I->J K Calculate % Viability J->K L Determine IC50 K->L

Caption: General workflow for a cytotoxicity (MTT) assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Casp9 Caspase-9 Bcl2->Casp9 Inhibits Apoptosis Apoptosis Casp9->Apoptosis Induces Compound Quinazoline Derivative Compound->RTK Inhibition

Caption: Plausible signaling pathway inhibited by a quinazoline derivative.

troubleshooting_logic rect_node rect_node Start Inconsistent IC50 Results Q1 Is there precipitation in media? Start->Q1 A1_Yes Improve Solubility: - Lower final DMSO % - Use a different solvent Q1->A1_Yes Yes Q2 Are cell-free controls showing interference? Q1->Q2 No A2_Yes Switch to a different cytotoxicity assay (e.g., LDH, CellTiter-Glo) Q2->A2_Yes Yes Q3 Are cell passage numbers and health consistent? Q2->Q3 No A3_No Standardize Cell Culture: - Use low passage cells - Ensure log phase growth Q3->A3_No No End Review Pipetting and Assay Timing Q3->End Yes

Caption: Troubleshooting logic for inconsistent IC50 values.

References

Technical Support Center: Enhancing the Bioavailability of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming bioavailability challenges associated with quinazoline derivatives. Many compounds in this class exhibit poor aqueous solubility, which can limit their therapeutic efficacy. The following troubleshooting guides and frequently asked questions (FAQs) address common experimental issues and offer potential solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My quinazoline derivative shows poor dissolution and low oral bioavailability. What formulation strategies can I employ to improve this?

A1: Poor oral bioavailability of quinazoline derivatives is often linked to their low aqueous solubility, categorizing them as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[1] Several formulation strategies can enhance their solubility and dissolution rate:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, leading to a faster dissolution rate.

    • Micronization: This technique reduces particle size to the micrometer range.

    • Nanonization: Creating nanoparticles (nanosuspensions or nanocrystals) can significantly improve dissolution and saturation solubility.[2]

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can enhance its wettability and dissolution.[3] Common techniques for preparing solid dispersions include:

    • Solvent Evaporation: The drug and carrier are dissolved in a common solvent, which is then evaporated.

    • Fusion (Melt) Method: The drug and carrier are melted together and then solidified.

    • Spray Drying: A solution of the drug and carrier is sprayed into a hot air stream to produce a dry powder.[3][4]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve its absorption.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.

    • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs.

  • Complexation:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[1]

Q2: I'm preparing a nanosuspension of my quinazoline derivative, but I'm facing issues with particle aggregation. How can I prevent this?

A2: Particle aggregation in nanosuspensions is a common issue that can negate the benefits of particle size reduction. Here are some troubleshooting steps:

  • Optimize Stabilizer Concentration: The choice and concentration of stabilizers (surfactants and/or polymers) are critical. Insufficient stabilizer will not provide an adequate steric or electrostatic barrier to prevent aggregation. Experiment with different stabilizer-to-drug ratios. For instance, in the preparation of gefitinib nanosuspensions, the drug-to-stabilizer ratio was found to significantly influence particle size and polydispersity index (PDI).[2]

  • Select an Appropriate Stabilizer: The stabilizer should have a high affinity for the drug particle surface. A combination of stabilizers, such as a surfactant and a polymer, can sometimes provide better stability than a single agent.

  • Control Processing Parameters: In high-pressure homogenization, the number of homogenization cycles and the pressure applied can affect particle size and stability. Over-processing can sometimes lead to increased particle agglomeration.[2]

  • Check for Incompatibilities: Ensure that the quinazoline derivative is not interacting with the stabilizer in a way that reduces its stabilizing effect.

Q3: My amorphous solid dispersion of a quinazoline derivative is recrystallizing during storage. How can I improve its physical stability?

A3: The recrystallization of an amorphous solid dispersion (ASD) is a significant stability concern, as it can lead to a loss of the solubility and dissolution enhancement. To prevent this:

  • Polymer Selection: The chosen polymer should have a high glass transition temperature (Tg) and be miscible with the drug. A high Tg polymer can restrict the molecular mobility of the drug, thereby inhibiting nucleation and crystal growth.

  • Drug Loading: High drug loading can increase the tendency for recrystallization. It's important to determine the solubility of the drug in the polymer to avoid supersaturation in the solid state.

  • Addition of a Second Polymer: In some cases, incorporating a second polymer can improve the stability of the ASD by disrupting the drug's crystal lattice formation.

  • Storage Conditions: Store the ASD at a low temperature and humidity. Moisture can act as a plasticizer, reducing the Tg of the system and increasing the risk of recrystallization.

Q4: I have a low encapsulation efficiency for my quinazoline derivative in lipid-based nanoparticles. What could be the cause and how can I improve it?

A4: Low encapsulation efficiency (EE) is a common challenge in the formulation of lipid-based nanoparticles. Here are some potential causes and solutions:

  • Drug Solubility in the Lipid Matrix: The drug must be sufficiently soluble in the molten lipid core during the formulation process. If the drug has low lipid solubility, it may be expelled into the aqueous phase. Consider screening different lipids to find one with higher solubilizing capacity for your specific quinazoline derivative.

  • Drug Partitioning during Formulation: During the nanoparticle formation process (e.g., homogenization and cooling), the drug may partition out of the lipid phase into the external aqueous phase. Optimizing the homogenization speed and cooling rate can help to trap the drug more efficiently within the solidifying lipid matrix.

  • Surfactant Concentration: The concentration of the surfactant used to stabilize the nanoparticles can influence EE. A high surfactant concentration might increase the solubility of the drug in the aqueous phase, leading to lower EE.

  • Drug-Lipid Interaction: The physicochemical properties of both the drug and the lipid are crucial. Modifications to the formulation, such as adding a co-surfactant or using a different lipid, can improve drug-lipid compatibility.

Data on Bioavailability Enhancement of Quinazoline Derivatives

The following table summarizes quantitative data from various studies demonstrating the improvement in oral bioavailability of quinazoline derivatives using different formulation technologies.

Quinazoline DerivativeFormulation TechnologyCarrier(s)/SystemFold Increase in Bioavailability (AUC)Reference(s)
Gefitinib Spray-Dried Solid DispersionHydroxypropyl β-cyclodextrin, chitosan, HPMC, Vitamin E TPGS, succinic acid9.14-fold[3][4]
Gefitinib NanosuspensionLecithin3.87-fold[2]
Gefitinib Solid Dispersion (Microwave Method)SoluplusSignificantly improved[1]
Erlotinib Solid Self-Emulsifying Drug Delivery System (SEDDS)Labrafil M2125CS, Labrasol, Transcutol HPSignificantly improved (data not quantified in abstract)[5]

Experimental Protocols

Protocol 1: Preparation of a Quinazoline Derivative Nanosuspension using High-Pressure Homogenization

This protocol is a general guideline and should be optimized for each specific quinazoline derivative.

Materials:

  • Quinazoline derivative

  • Stabilizer (e.g., lecithin, Poloxamer 188, or Tween 80)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Preparation of the Coarse Suspension:

    • Disperse the quinazoline derivative in an aqueous solution of the stabilizer.

    • Stir the mixture using a high-speed stirrer (e.g., at 10,000 rpm for 30 minutes) to form a coarse suspension.

  • High-Pressure Homogenization:

    • Subject the coarse suspension to high-pressure homogenization.

    • Optimize the homogenization pressure (e.g., 1500 bar) and the number of cycles (e.g., 20 cycles).[2]

    • Maintain the temperature of the system using a cooling bath to prevent drug degradation.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the nanosuspension.

    • Characterize the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Assess the crystallinity of the drug in the nanosuspension using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Lyophilization (Optional):

    • If a solid dosage form is desired, the nanosuspension can be lyophilized. A cryoprotectant (e.g., mannitol or trehalose) should be added before freezing to prevent particle aggregation.

Protocol 2: Preparation of a Quinazoline Derivative Solid Dispersion using the Solvent Evaporation Method

This protocol provides a general procedure for preparing a solid dispersion and should be tailored to the specific drug and carrier.

Materials:

  • Quinazoline derivative

  • Hydrophilic carrier (e.g., PVP K30, HPMC, or Soluplus)

  • Volatile organic solvent (e.g., methanol, ethanol, or acetone) in which both the drug and carrier are soluble.

  • Rotary evaporator

Procedure:

  • Dissolution:

    • Accurately weigh the quinazoline derivative and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask with the aid of sonication or stirring.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying:

    • Once the solvent is completely evaporated, a thin film or solid mass will be formed on the wall of the flask.

    • Further dry the solid dispersion in a vacuum oven at a specific temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving:

    • Scrape the dried solid dispersion from the flask.

    • Pulverize the solid mass using a mortar and pestle.

    • Pass the resulting powder through a sieve to obtain a uniform particle size.

  • Characterization:

    • Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.

    • Characterize the solid-state properties using XRPD and DSC to confirm the amorphous nature of the drug.

    • Use Fourier-transform infrared spectroscopy (FTIR) to check for any interactions between the drug and the carrier.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Many quinazoline derivatives are tyrosine kinase inhibitors that target signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Quinazoline_Inhibitor Quinazoline Derivative (e.g., Gefitinib, Erlotinib) Quinazoline_Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_plc_gamma PLCγ Pathway cluster_pi3k_akt_vegfr PI3K-AKT Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K_v PI3K VEGFR->PI3K_v IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2 Ca²⁺ IP3->Ca2 Permeability Vascular Permeability Ca2->Permeability AKT_v AKT PI3K_v->AKT_v eNOS eNOS AKT_v->eNOS Survival_v Endothelial Cell Survival eNOS->Survival_v Quinazoline_Inhibitor Quinazoline Derivative (e.g., Vandetanib) Quinazoline_Inhibitor->VEGFR

Caption: VEGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental Workflow

Bioavailability_Workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation cluster_data Data Analysis Formulation Select Formulation Strategy (e.g., Nanosuspension, Solid Dispersion) Preparation Prepare Formulation Formulation->Preparation Characterization Physicochemical Characterization (Particle Size, Dissolution, etc.) Preparation->Characterization Animal_Model Select Animal Model (e.g., Rats, Mice) Characterization->Animal_Model Dosing Oral Administration of Formulation Animal_Model->Dosing Sampling Blood Sampling at Timed Intervals Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Analysis->PK_Analysis Bioavailability_Calc Calculate Relative Bioavailability PK_Analysis->Bioavailability_Calc Comparison Compare with Control (Pure Drug) Bioavailability_Calc->Comparison

Caption: Workflow for improving and evaluating the oral bioavailability of quinazoline derivatives.

References

Technical Support Center: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.

Problem 1: Low or No Yield of the Desired Product

Possible Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring.

  • Degradation of starting materials or product: The starting materials or the final product might be sensitive to the reaction conditions, leading to decomposition.

  • Poor quality of reagents: Impurities in the starting materials (4,6-dichloroquinazoline or 1,3-benzodioxol-5-ylmethanamine) can interfere with the reaction.

  • Suboptimal solvent or base: The choice of solvent and base is crucial for the nucleophilic aromatic substitution (SNAr) reaction. An inappropriate choice can hinder the reaction rate.

Suggested Solutions:

Parameter Recommendation Rationale
Reaction Time & Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider incrementally increasing the temperature or extending the reaction time.Ensures the reaction proceeds to completion without significant byproduct formation.
Reagent Quality Ensure the purity of starting materials using techniques like NMR or melting point analysis. 1,3-benzodioxol-5-ylmethanamine can be prone to oxidation.High-purity reagents are essential for a clean reaction and good yield.
Solvent Use anhydrous polar aprotic solvents like isopropanol, n-butanol, or DMF.These solvents facilitate the SNAr reaction by solvating the intermediate and not interfering with the nucleophile.
Base Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the HCl byproduct.Prevents side reactions that could be caused by inorganic bases and minimizes the potential for the base to act as a competing nucleophile.

Problem 2: Presence of Significant Impurities in the Crude Product

Possible Causes:

  • Formation of Di-substituted Product: The amine nucleophile may react at both the C4 and C6 positions of the quinazoline ring, especially if an excess of the amine is used or if the reaction temperature is too high.

  • Formation of Quinazolinone: Hydrolysis of the 4-chloro group on the quinazoline ring can lead to the formation of the corresponding 6-chloroquinazolin-4(3H)-one. This is more likely if water is present in the reaction mixture.

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of unreacted 4,6-dichloroquinazoline and/or 1,3-benzodioxol-5-ylmethanamine.

  • Side reactions involving the benzodioxole moiety: While less common under these conditions, strong acidic or basic conditions could potentially affect the benzodioxole ring.

Suggested Solutions:

Impurity Identification Prevention/Removal
Di-substituted Product LC-MS analysis will show a peak with a mass corresponding to the addition of two amine molecules.Use a stoichiometric amount (1.0-1.1 equivalents) of 1,3-benzodioxol-5-ylmethanamine. Control the reaction temperature. Purification can be achieved by column chromatography.
6-chloroquinazolin-4(3H)-one Characterized by a different polarity on TLC and a distinct NMR spectrum. It will have a lower mass than the desired product.Use anhydrous solvents and reagents. This byproduct can often be removed by recrystallization or column chromatography.
Unreacted Starting Materials Can be identified by TLC against reference spots of the starting materials.Ensure the reaction goes to completion by monitoring with TLC. Unreacted starting materials can be removed by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine?

A1: The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The primary amine of 1,3-benzodioxol-5-ylmethanamine acts as a nucleophile and attacks the electron-deficient C4 position of the 4,6-dichloroquinazoline ring, displacing the chloride ion. The reaction is usually carried out in the presence of a base to neutralize the HCl formed.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The consumption of the starting materials and the formation of the product spot can be visualized under UV light.

Q3: What are the recommended purification techniques for the final product?

A3: The crude product can be purified by one or a combination of the following methods:

  • Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel stationary phase with a gradient of ethyl acetate in hexane is often a good starting point.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can yield a highly pure product.

  • Acid-Base Extraction: As the product is a basic amine, it can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by basifying the aqueous layer.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 4,6-dichloroquinazoline is a halogenated heterocyclic compound and should be handled with care. The solvents used (e.g., DMF, butanol) have their own specific hazards that should be reviewed in their Safety Data Sheets (SDS).

Experimental Protocols

General Protocol for the Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

  • To a solution of 4,6-dichloroquinazoline (1.0 eq) in a suitable solvent (e.g., isopropanol, 20 volumes), add 1,3-benzodioxol-5-ylmethanamine (1.1 eq) and a base such as diisopropylethylamine (DIPEA, 1.5 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress by TLC.

  • Once the reaction is complete (usually after 4-12 hours), cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterize the final product by NMR, Mass Spectrometry, and melting point analysis.

Visualizations

Synthesis_and_Side_Reactions SM1 4,6-dichloroquinazoline Product N-(1,3-benzodioxol-5-ylmethyl)- 6-chloroquinazolin-4-amine SM1->Product Main Reaction (SNAr) SideProduct2 6-chloroquinazolin-4(3H)-one SM1->SideProduct2 Presence of Water SM2 1,3-benzodioxol-5-ylmethanamine SM2->Product Main Reaction (SNAr) SideProduct1 Di-substituted Product Product->SideProduct1 Excess Amine / High Temp Base Base (e.g., DIPEA) Base->Product Main Reaction (SNAr) Solvent Solvent (e.g., Isopropanol) Solvent->Product Main Reaction (SNAr)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impurities Detected? Start->Problem CheckPurity Check Reagent Purity Problem->CheckPurity Yes Success Successful Synthesis Problem->Success No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent, Base) CheckPurity->OptimizeConditions Purification Purify Crude Product (Column Chromatography, Recrystallization) OptimizeConditions->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization Failure Persistent Issues Purification->Failure Cannot Purify Characterization->Problem Impure Characterization->Success Pure Product Consult Consult Literature / Senior Chemist Failure->Consult

Caption: A general troubleshooting workflow for the synthesis.

Logical_Relationships Problem Problem Low Yield Impurity: Di-substitution Impurity: Quinazolinone Causes Potential Causes Incomplete Reaction Excess Amine Water in Reaction Problem:p1->Causes:c1 Problem:p2->Causes:c2 Problem:p3->Causes:c3 Solutions Solutions Increase Time/Temp Use Stoichiometric Amine Use Anhydrous Solvents Causes:c1->Solutions:s1 Causes:c2->Solutions:s2 Causes:c3->Solutions:s3

Caption: Logical relationships between problems, causes, and solutions.

Technical Support Center: N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. The information provided is based on the chemical properties of the molecule and related compounds, as specific degradation data for this compound is not extensively published.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine under stress conditions?

A1: Based on its chemical structure, which includes a 6-chloroquinazoline core, a secondary amine linker, and a 1,3-benzodioxole moiety, the compound is susceptible to several degradation pathways, primarily hydrolysis and oxidation.

  • Hydrolytic Degradation: The quinazoline ring can undergo hydrolysis, particularly at the C4-amine bond, which could lead to the formation of 6-chloroquinazolin-4-one and piperonylamine (1,3-benzodioxol-5-ylmethanamine). This is more likely to occur under acidic or basic conditions.

  • Oxidative Degradation: The 1,3-benzodioxole ring is known to be susceptible to oxidative cleavage, which can result in the formation of a catechol derivative. The secondary amine linker can also be oxidized.

  • Photodegradation: Aromatic systems like quinazoline can be sensitive to light, potentially leading to the formation of various photoproducts. It is recommended to handle and store the compound protected from light.

Q2: I am observing a new, more polar peak in my HPLC analysis after storing my sample in an acidic solution. What could this be?

A2: A more polar peak appearing after storage in acidic conditions is likely a result of hydrolysis. The most probable hydrolytic degradation product is 6-chloroquinazolin-4-one, formed by the cleavage of the C4-amine bond. You can confirm the identity of this peak by synthesizing a standard of 6-chloroquinazolin-4-one and comparing its retention time with your unknown peak.

Q3: My compound is showing signs of degradation even when stored in a dry, dark place at room temperature. What could be the cause?

A3: If you are observing degradation under these conditions, it's possible that the compound is sensitive to atmospheric oxygen or trace amounts of moisture. Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to minimize exposure to oxygen and humidity.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Symptoms:

  • Multiple new peaks are observed during HPLC analysis of a sample that was previously pure.

  • The area of the main peak corresponding to N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine has decreased.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Sample Degradation 1. Review storage conditions: Ensure the sample is stored in a cool, dark, and dry place. For long-term storage, consider temperatures of -20°C or below. 2. Check solvent compatibility: The solvent used to dissolve the sample may be causing degradation. Perform a stability study in different solvents to identify a suitable one. 3. Perform forced degradation: To identify potential degradation products, subject the compound to forced degradation conditions (acid, base, peroxide, heat, light) and analyze the resulting samples by LC-MS.
Contamination 1. Verify solvent purity: Run a blank gradient of the mobile phase to check for solvent contamination. 2. Clean injection system: The autosampler or injection port may be contaminated. Follow the manufacturer's instructions for cleaning.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in assay results between different batches of the compound or even within the same batch over time.

  • A decrease in the compound's potency is observed.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Formation of Degradation Products with Different Activities 1. Re-analyze compound purity: Use a stability-indicating HPLC method to check for the presence of degradation products. 2. Isolate and test degradation products: If significant degradation is observed, consider isolating the major degradation products and testing their activity in your assay to understand their impact.
Precipitation in Assay Buffer 1. Check solubility: Determine the solubility of the compound in the assay buffer. 2. Adjust buffer composition: If solubility is an issue, you may need to add a co-solvent (e.g., DMSO) to your assay buffer. Ensure the final concentration of the co-solvent does not affect the assay performance.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine under various stress conditions.

Methodology:

  • Sample Preparation: Prepare separate solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the sample solution and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ to the sample solution and keep it at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 105°C for 48 hours.

    • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples before injection.

    • Analyze all samples using a validated LC-MS method to separate and identify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine from its degradation products.

Methodology:

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Develop a gradient elution method to ensure separation of the parent peak from any more polar or less polar degradation products. A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy). Also, use a mass spectrometer for peak identification.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) parent N-(1,3-benzodioxol-5-ylmethyl)- 6-chloroquinazolin-4-amine hydrolysis_prod1 6-Chloroquinazolin-4-one parent->hydrolysis_prod1 Cleavage of C4-Amine hydrolysis_prod2 Piperonylamine parent->hydrolysis_prod2 Cleavage of C4-Amine oxidation_prod Catechol Derivative parent->oxidation_prod Oxidative opening of benzodioxole ring

Caption: Potential degradation pathways of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Experimental_Workflow start Start: Pure Compound stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc lcms LC-MS for Mass Identification hplc->lcms isolate Isolate Degradation Products (e.g., Prep-HPLC) lcms->isolate structure Structure Elucidation (e.g., NMR, HRMS) isolate->structure end End: Identified Degradation Products structure->end

Caption: Workflow for identification and characterization of degradation products.

Validation & Comparative

A Comparative Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive tumor growth and survival. The quinazoline scaffold has proven to be a privileged structure in the design of potent kinase inhibitors, with several approved drugs such as Gefitinib, Erlotinib, and Lapatinib targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This guide provides a comparative overview of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, a specific quinazoline derivative, and other prominent kinase inhibitors. Due to the limited publicly available biological data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, this comparison utilizes data from structurally related 6-chloro-4-aminoquinazoline analogs as a proxy to provide a meaningful analysis of its potential activity and selectivity.

Kinase Inhibition Profile: A Comparative Overview

The following table summarizes the in vitro inhibitory activities (IC50 values) of selected 4-anilinoquinazoline derivatives against key kinases implicated in cancer, namely EGFR and HER2. For comparison, data for the well-established kinase inhibitors Lapatinib, Erlotinib, and Gefitinib are also included. It is important to note that direct experimental data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine is not available in the cited literature; therefore, data for closely related 6-chloro-4-(substituted-anilino)quinazoline analogs are presented to infer potential activity.

Compound/AnalogTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Analog 1 (6-chloro-4-(3-bromoanilino)quinazoline) EGFR3.2Lapatinib EGFR53.1
HER2-HER2-
Analog 2 (6-chloro-4-(3-ethynylanilino)quinazoline) EGFR<1Erlotinib EGFR2
HER234HER2-
Analog 3 (6-chloro-4-(m-toluidino)quinazoline) EGFR10Gefitinib EGFR3.22
HER2-HER2-

Note: The IC50 values are sourced from various publications and assay conditions may differ. A direct comparison should be made with caution. The presented analogs share the 6-chloro-4-aminoquinazoline core with N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, with variations in the substituent at the 4-amino position.

Signaling Pathways

The primary targets of many quinazoline-based kinase inhibitors are the EGFR and HER2 signaling pathways. These pathways are critical regulators of cell proliferation, survival, and differentiation. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth.

EGFR Signaling Pathway

EGFR_Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->Dimerization

Caption: Simplified EGFR signaling cascade.

HER2 Signaling Pathway

HER2_Signaling HER2_HER3 HER2/HER3 Heterodimer Autophosphorylation Autophosphorylation HER2_HER3->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K Ras_MAPK Ras/MAPK Pathway Autophosphorylation->Ras_MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Ras_MAPK->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->Autophosphorylation

Caption: Simplified HER2 signaling cascade.

Experimental Protocols

The following are representative protocols for key assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (e.g., EGFR) - Substrate (e.g., Poly(Glu,Tyr)4:1) - ATP - Test Compound Start->Prepare_Reagents Incubate_Kinase_Inhibitor Pre-incubate Kinase with Test Compound Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction by adding ATP and Substrate Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate->Stop_Reaction Detect_Phosphorylation Detect Phosphorylation (e.g., ELISA, TR-FRET, Luminescence) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data: Calculate % Inhibition and IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: General kinase inhibition assay workflow.

Detailed Method:

  • Reagent Preparation: Recombinant human EGFR kinase is diluted in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The substrate, such as a synthetic peptide or Poly(Glu,Tyr)4:1, is also prepared in kinase buffer. ATP is prepared at the desired concentration (often at or near the Km for the kinase). Test compounds are serially diluted in DMSO.

  • Assay Plate Preparation: In a 96-well or 384-well plate, add the test compound dilutions.

  • Kinase Reaction: Add the diluted EGFR kinase to the wells containing the test compound and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiation of Phosphorylation: To initiate the reaction, a mixture of the substrate and ATP is added to each well.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified. Common detection methods include:

    • ELISA: Using a phosphorylation-specific antibody to capture and detect the phosphorylated substrate.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Using a europium-labeled antibody and an APC-labeled streptavidin to detect a biotinylated and phosphorylated substrate.

    • Luminescence-based ADP detection: Measuring the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: The signal from each well is measured, and the percent inhibition for each compound concentration is calculated relative to controls (no inhibitor and no enzyme). The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Detailed Method:

  • Cell Seeding: Cancer cells (e.g., A431 for EGFR overexpression, SK-BR-3 for HER2 overexpression) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from a dose-response curve.

Conclusion

While direct experimental data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine remains elusive in the public domain, the analysis of structurally similar 6-chloro-4-aminoquinazoline analogs suggests that this compound likely exhibits inhibitory activity against kinases such as EGFR. The 6-chloro substitution is a common feature in many potent kinase inhibitors, and the nature of the substituent at the 4-amino position is critical for determining potency and selectivity. Further experimental validation is necessary to precisely define the kinase inhibition profile and cellular activity of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and to accurately position it within the broader landscape of quinazoline-based kinase inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for the evaluation of this and other novel kinase inhibitors.

A Comparative Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the quinazoline-based compound, N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, and its analogs, with a focus on their potential as kinase inhibitors for cancer therapy. The quinazoline scaffold is a well-established pharmacophore in the development of targeted cancer therapeutics, with several FDA-approved drugs, such as gefitinib and erlotinib, belonging to this class.[1] These compounds primarily exert their anticancer effects by inhibiting key signaling proteins like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor growth, proliferation, and angiogenesis.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro biological activities of a structurally similar compound alongside well-established kinase inhibitors. This data provides a benchmark for the potential efficacy of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

Table 1: In Vitro Cytotoxicity Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
3-((benzo[d][2][3]dioxol-5-ylmethylene)amino)-6-chloro-2-phenylquinazolin-4(3H)-one (Similar Compound)MDA-MB-231 (Breast Cancer)10.62[4]
GefitinibPC-9 (NSCLC)0.015[5]
GefitinibH1975 (NSCLC)5.7[6]
ErlotinibPC-9 (NSCLC)0.007[6]
ErlotinibH3255 (NSCLC)0.012[6]
ErlotinibA431 (Epidermoid Carcinoma)1.531[7]
ErlotinibSKBr-3 (Breast Cancer)3.980[7]
LapatinibSK-BR-3 (Breast Cancer)0.025
LapatinibBT474 (Breast Cancer)0.018

Table 2: In Vitro Kinase Inhibitory Activity

CompoundKinase TargetIC50 (nM)Reference
GefitinibEGFR2.5 - 37
ErlotinibEGFR2[8]
LapatinibEGFR10.8
LapatinibHER29.8

Note: The compound "3-((benzo[d][2][3]dioxol-5-ylmethylene)amino)-6-chloro-2-phenylquinazolin-4(3H)-one" shares the 6-chloroquinazoline and the benzodioxole moiety with the topic compound, providing the closest available data for comparison.

Experimental Protocols

The following are representative experimental protocols for the synthesis of quinazoline derivatives and the evaluation of their biological activity.

Synthesis of 6-chloro-4-aminoquinazoline Derivatives (General Procedure)

A common synthetic route to N-substituted-6-chloroquinazolin-4-amines involves the nucleophilic substitution of a chlorine atom at the C4 position of a 4,6-dichloroquinazoline precursor with a primary amine.

Materials:

  • 4,6-dichloroquinazoline

  • Appropriate primary amine (e.g., 1,3-benzodioxol-5-ylmethanamine)

  • Solvent (e.g., isopropanol, ethanol, or dimethylformamide)

  • Base (e.g., triethylamine or diisopropylethylamine)

Procedure:

  • To a solution of 4,6-dichloroquinazoline (1 equivalent) in the chosen solvent, add the primary amine (1-1.2 equivalents) and the base (1-1.5 equivalents).

  • The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is then washed with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove impurities.

  • Further purification can be achieved by recrystallization or column chromatography to yield the desired N-substituted-6-chloroquinazolin-4-amine.

  • The final product structure is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

In Vitro Kinase Inhibition Assay (Generic Protocol)

Enzymatic assays are used to determine the direct inhibitory effect of a compound on a specific kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

  • ATP (adenosine triphosphate)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)

  • 96- or 384-well plates

  • Plate reader capable of detecting the signal (e.g., fluorescence, luminescence)

Procedure:

  • The kinase, substrate, and test compound at various concentrations are incubated together in the assay buffer in the wells of a microplate.

  • The enzymatic reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C or room temperature).

  • The reaction is stopped by the addition of a stop solution (e.g., containing EDTA to chelate Mg2+, which is essential for kinase activity).

  • The amount of phosphorylated substrate is then quantified using a detection reagent. The signal generated is inversely proportional to the inhibitory activity of the compound.

  • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways potentially targeted by N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and a typical workflow for its evaluation.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Quinazoline N-(1,3-benzodioxol-5-ylmethyl) -6-chloroquinazolin-4-amine Quinazoline->Dimerization AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of a quinazoline derivative.

VEGFR_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Quinazoline N-(1,3-benzodioxol-5-ylmethyl) -6-chloroquinazolin-4-amine Quinazoline->Dimerization PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PKC->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis

Caption: VEGFR signaling pathway and the inhibitory action of a quinazoline derivative.

Experimental_Workflow Start Compound Synthesis and Characterization InVitro_Kinase In Vitro Kinase Assays (e.g., EGFR, VEGFR) Start->InVitro_Kinase Cell_Based Cell-Based Assays (e.g., MTT on Cancer Cell Lines) Start->Cell_Based SAR_Analysis Structure-Activity Relationship (SAR) Analysis InVitro_Kinase->SAR_Analysis Cell_Based->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->InVitro_Kinase Lead_Optimization->Cell_Based InVivo In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->InVivo ADMET ADMET Profiling InVivo->ADMET End Preclinical Candidate Selection ADMET->End

Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.

References

Validating Target Engagement of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the target engagement validation for Saracatinib (AZD0530), a potent dual inhibitor of the proto-oncogene tyrosine-protein kinases c-Src and Abl. Saracatinib serves as a representative molecule for the chemical class including N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. We compare its performance with other well-established c-Src/Abl kinase inhibitors: Dasatinib, Bosutinib, and Ponatinib. This document outlines supporting experimental data from biochemical and cellular assays, details key experimental protocols, and visualizes critical workflows and signaling pathways.

Comparative Analysis of Kinase Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Saracatinib and its alternatives against c-Src and Abl kinases, as determined by in vitro biochemical assays. Lower IC50 values indicate higher potency.

Compoundc-Src IC50 (nM)Abl IC50 (nM)
Saracatinib (AZD0530) 2.7[1]30 (v-Abl)[1]
Dasatinib 0.550.6
Bosutinib 1.2[1][2]1[1][2]
Ponatinib 5.4[3]0.37[3]

Experimental Methodologies for Target Engagement Validation

Validating that a compound binds to its intended target within a cellular environment is a critical step in drug discovery. Two primary methods for this are biochemical kinase inhibition assays and the Cellular Thermal Shift Assay (CETSA).

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Experimental Protocol:

  • Reagents and Materials:

    • Purified recombinant c-Src or Abl kinase.

    • Kinase-specific peptide substrate (e.g., for Abl, a peptide containing the EAIYAAPFAKKK sequence).

    • Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-labeled for detection via luminescence.

    • Test compounds (Saracatinib and alternatives) at various concentrations.

    • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

    • 96-well plates.

    • Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, add the kinase, the peptide substrate, and the test compound to the kinase reaction buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction. f. Quantify the amount of phosphorylated substrate. This can be done by measuring incorporated radioactivity or by using a luminescence-based assay that measures ADP formation. g. Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells or cell lysates. It is based on the principle that a protein's thermal stability increases upon ligand binding.

Experimental Protocol:

  • Reagents and Materials:

    • Cultured cells expressing the target proteins (c-Src, Abl).

    • Test compounds (Saracatinib and alternatives).

    • Phosphate-buffered saline (PBS).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Equipment for heat shocking (e.g., thermal cycler).

    • SDS-PAGE and Western blotting reagents.

    • Primary antibodies specific for c-Src and Abl, and a loading control (e.g., β-actin).

    • Secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

  • Procedure: a. Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration. b. Harvest the cells, wash with PBS, and resuspend in PBS. c. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes). d. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. e. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation. f. Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against the target proteins and a loading control. g. Quantify the band intensities to determine the amount of soluble target protein at each temperature. h. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the underlying biological pathways.

cluster_biochemical Biochemical Kinase Inhibition Assay reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) reaction Set up Kinase Reaction reagents->reaction incubation Incubate at 30°C reaction->incubation detection Detect Phosphorylation incubation->detection ic50 Calculate IC50 detection->ic50

Caption: Workflow for a biochemical kinase inhibition assay.

cluster_cetsa Cellular Thermal Shift Assay (CETSA) cell_treatment Treat Cells with Compound heat_shock Apply Heat Shock cell_treatment->heat_shock lysis Lyse Cells heat_shock->lysis centrifugation Separate Soluble Fraction lysis->centrifugation western_blot Western Blot Analysis centrifugation->western_blot melting_curve Generate Melting Curve western_blot->melting_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

cluster_pathway Simplified Src/Abl Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor src c-Src receptor->src abl c-Abl src->abl downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) abl->downstream cellular_response Cellular Responses (Proliferation, Survival, Migration) downstream->cellular_response inhibitor Saracatinib / Alternatives inhibitor->src inhibitor->abl

Caption: Simplified c-Src/Abl signaling pathway and the point of inhibition.

Conclusion

The validation of target engagement is a cornerstone of modern drug development. For inhibitors of the c-Src/Abl kinase family, such as Saracatinib and its analogs, a combination of biochemical and cellular assays provides a comprehensive understanding of their potency and mechanism of action. While biochemical assays offer precise IC50 values, cellular methods like CETSA are invaluable for confirming that the compound reaches and binds to its target in a more physiologically relevant context. The data and protocols presented in this guide offer a framework for the objective comparison of these important anti-cancer agents.

References

Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, a quinazoline derivative of interest in pharmaceutical research. The guide also benchmarks HPLC against alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and development.

HPLC Method Comparison

The purity of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine can be effectively determined using reversed-phase HPLC. Below is a comparison of two common approaches: a standard method suitable for routine quality control and a high-resolution method for detecting trace impurities. The data presented is representative for quinazoline derivatives.[1][2][3]

ParameterMethod A: Standard RP-HPLCMethod B: High-Resolution RP-HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase Acetonitrile:Water (80:20 v/v)[3]Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min0.5 mL/min[3]
Detection UV at 340 nm[3]Diode Array Detector (DAD) or Mass Spectrometry (MS)
Run Time ~15 minutes~10 minutes
Resolution Good for major impuritiesExcellent for trace and isomeric impurities
Throughput ModerateHigh
Advantages Robust, widely availableHigher sensitivity and resolution
Disadvantages May not resolve all minor impuritiesRequires more advanced instrumentation

Comparison with Alternative Analytical Methods

While HPLC is a cornerstone for purity analysis, other techniques can provide complementary information, especially for comprehensive impurity profiling and structural elucidation.[4][5]

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
HPLC-UV Chromatographic separation with UV detectionPurity, quantification of known impuritiesRobust, reproducible, quantitativeLimited identification capabilities
LC-MS Chromatographic separation with mass spectrometry detectionPurity, molecular weight of impuritiesHigh sensitivity, definitive identificationMore complex, higher cost
NMR Spectroscopy Nuclear magnetic resonance of atomic nucleiStructural elucidation, quantificationUnambiguous structure determinationLower sensitivity, complex mixtures are challenging
Gas Chromatography (GC) Separation of volatile compoundsResidual solvents, volatile impuritiesExcellent for volatile analytesNot suitable for non-volatile compounds

Experimental Protocols

Method A: Standard RP-HPLC Purity Assay
  • Instrumentation: HPLC system with a UV detector, C18 column (5 µm, 4.6 x 250 mm).

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in an 80:20 volume/volume ratio.[3] Filter and degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 340 nm[3]

  • Analysis: Inject the sample and record the chromatogram for 15 minutes. The purity is calculated based on the area percentage of the main peak.

Method B: High-Resolution RP-HPLC for Impurity Profiling
  • Instrumentation: UHPLC system with a Diode Array Detector or Mass Spectrometer, C18 column (1.8 µm, 2.1 x 100 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min[3]

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

    • Detection: DAD scan from 200-400 nm, or MS in positive ion mode.

    • Gradient Program:

      • 0-1 min: 20% B

      • 1-7 min: 20% to 95% B

      • 7-8 min: 95% B

      • 8-8.1 min: 95% to 20% B

      • 8.1-10 min: 20% B

  • Analysis: Inject the sample and record the chromatogram. Identify impurities based on their retention times and UV or mass spectra.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Column) Mobile_Phase->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Detector Detector (UV/DAD/MS) HPLC_System->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison Purity_Analysis Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl) -6-chloroquinazolin-4-amine HPLC HPLC Purity_Analysis->HPLC Quantitative LC_MS LC-MS Purity_Analysis->LC_MS Identification NMR NMR Purity_Analysis->NMR Structural Elucidation GC GC Purity_Analysis->GC Volatile Impurities

Caption: Comparison of analytical methods for purity determination.

References

Unraveling the Structure-Activity Relationship of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, a quinazoline derivative with potential therapeutic applications. By examining the impact of structural modifications on its biological activity, this document aims to inform the rational design of more potent and selective analogs. The information presented is collated from studies on closely related quinazoline-based compounds, primarily investigated for their anticancer properties through the inhibition of key signaling kinases.

Core Structure and Pharmacological Significance

The N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine molecule is built upon a 4-aminoquinazoline scaffold. This core structure is a well-established pharmacophore in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs, including gefitinib and erlotinib.[1][2] These compounds typically exert their effects by targeting and inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3][4]

Structure-Activity Relationship Analysis

The biological activity of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine can be dissected by analyzing the contribution of its three main structural components: the 6-chloro-quinazoline core, the 4-amino linker, and the N-(1,3-benzodioxol-5-ylmethyl) substituent. The following sections provide a comparative summary based on available data from analogous compounds.

The Quinazoline Core: Impact of Substitution at the 6-Position

The substitution pattern on the quinazoline ring is critical for biological activity. The presence of a small, electron-withdrawing group at the 6-position, such as a chlorine atom, is generally associated with enhanced potency in many series of quinazoline-based kinase inhibitors.

Substitution at 6-PositionGeneral Effect on Anticancer ActivityReference Compounds
-Cl (Chloro) Often enhances inhibitory activity against various cancer cell lines. 6-chloro-quinazolin derivatives
-H (Unsubstituted)Generally less potent than halogenated analogs.Unsubstituted quinazoline analogs
-Br (Bromo)Can also lead to potent compounds, sometimes comparable to chloro analogs.6-bromo-4-anilinoquinazolines
-F (Fluoro)Often results in potent inhibitors.6-fluoroquinazoline derivatives
-OCH3 (Methoxy)Can either increase or decrease activity depending on the target.Methoxy-substituted quinazolines
The 4-Amino Linker and N-Substituent: Role of the Benzodioxole Moiety

The substituent at the 4-amino position plays a crucial role in defining the target specificity and potency of quinazoline derivatives. The N-(1,3-benzodioxol-5-ylmethyl) group is of particular interest. The benzodioxole (or methylenedioxyphenyl) moiety is found in numerous biologically active natural products and synthetic compounds and can influence activity through various mechanisms, including metabolic modulation and direct interaction with the target protein.

N-Substituent at 4-Amino PositionKey Structural FeaturesImplied Effect on Activity
-(CH2)-(1,3-benzodioxol-5-yl) Planar, rigid ring system with a flexible methylene linker. The benzodioxole ring can engage in hydrophobic and stacking interactions within the binding pocket. The methylene linker provides rotational freedom.
-Aryl (e.g., phenyl, substituted phenyl)Direct connection of an aromatic ring.Often crucial for potent inhibition of tyrosine kinases like EGFR.
-AlkylNon-aromatic, flexible chains.Generally less potent in kinase inhibitor series compared to aryl or aralkyl groups.

Studies on related 4-aminoquinoline derivatives have shown that the nature of the side chain at this position is critical for potency. For instance, in the antimalarial drug chloroquine, the dialkylaminoalkyl side chain is essential for its activity.[5] While the target is different, it highlights the importance of the substituent at this position for biological function.

Experimental Protocols

The evaluation of compounds like N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and its analogs typically involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments commonly cited in the literature for quinazoline derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration of the compound that inhibits the growth of cancer cell lines by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay

Objective: To measure the ability of the compound to inhibit the activity of a specific protein kinase (e.g., EGFR, Src).

Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

Procedure (Example using a luminescence-based assay):

  • Reaction Setup: The kinase, its specific substrate peptide, and the test compound at various concentrations are incubated in a reaction buffer containing ATP in a 96- or 384-well plate.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • ATP Detection: A kinase-glo reagent is added, which simultaneously stops the kinase reaction and measures the remaining ATP levels through a luciferase-luciferin reaction that produces light.

  • Luminescence Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The inhibition of kinase activity is calculated based on the reduction in ATP consumption (higher luminescence) in the presence of the compound compared to the control. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize a key signaling pathway targeted by many quinazoline derivatives and a general workflow for the evaluation of these compounds.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Quinazoline N-(1,3-benzodioxol-5-ylmethyl) -6-chloroquinazolin-4-amine Quinazoline->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway, a common target for quinazoline-based anticancer agents.

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies cluster_3 In Vivo Studies synthesis Synthesis of Analogs purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity kinase_assay Kinase Inhibition Assays (e.g., EGFR, Src) cytotoxicity->kinase_assay sar_analysis Structure-Activity Relationship Analysis kinase_assay->sar_analysis cell_cycle Cell Cycle Analysis sar_analysis->cell_cycle apoptosis Apoptosis Assays cell_cycle->apoptosis pathway_analysis Western Blot for Signaling Pathways apoptosis->pathway_analysis xenograft Tumor Xenograft Models pathway_analysis->xenograft pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd

Caption: General experimental workflow for the evaluation of novel quinazoline derivatives.

References

A Comparative Guide to the Synthesis and Biological Activity of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological performance of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and its structural analogues. The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved for the treatment of cancer.[1][2] This document outlines synthetic methodologies, presents comparative biological data, and details experimental protocols to assist researchers in the development of novel quinazoline-based therapeutic agents.

Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and its Analogues

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and its analogues is typically achieved through the nucleophilic substitution of a halogen at the C4 position of the quinazoline ring with a primary amine. A common starting material is 2,4-dichloroquinazoline or, more specifically for this series, 4,6-dichloroquinazoline.

A general synthetic route involves the reaction of 4,6-dichloroquinazoline with piperonylamine (1,3-benzodioxol-5-ylmethanamine) or a corresponding substituted benzylamine in the presence of a base and a suitable solvent. Microwave-assisted synthesis has been shown to be an efficient method for this type of N-arylation, often leading to high yields in shorter reaction times.[3][4]

General Synthetic Pathway

Synthetic_Pathway cluster_conditions Reaction Conditions Reactant1 4,6-Dichloroquinazoline Product N-(Substituted benzyl)- 6-chloroquinazolin-4-amine Reactant1->Product Nucleophilic Aromatic Substitution Reactant2 Substituted Benzylamine (e.g., Piperonylamine) Reactant2->Product Conditions Base (e.g., DIPEA) Solvent (e.g., EtOH, THF/H2O) Heat or Microwave

Caption: General synthetic scheme for N-substituted 6-chloroquinazolin-4-amines.

Comparative Biological Activity

The biological activity of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine analogues is often evaluated based on their anti-proliferative effects against various cancer cell lines. The data presented below is a compilation from various studies and is intended for comparative purposes. Direct comparison of absolute values should be made with caution as experimental conditions may vary between studies.

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
Target 1,3-Benzodioxol-5-ylmethylNot Directly Reported--
Analogue 1 3-Chloro-4-fluorophenylH1975 (NSCLC)0.0075[5]
Analogue 2 4-((Thiazol-2-yl)methoxy)-3-chlorophenylNot SpecifiedPotent ActivityFavorable inhibitory activity toward both common and resistance-conferring mutant EGFR forms.
Analogue 3 4-FluorophenylNot SpecifiedPotent ActivityHigh anti-inflammatory activity.
Analogue 4 3-Ethynylphenyl (Erlotinib)EGFR Kinase Assay0.002A known EGFR inhibitor.
Analogue 5 4-(3-Fluorobenzyloxy)-3-chlorophenyl (Lapatinib)EGFR Kinase Assay0.003A known dual EGFR/HER2 inhibitor.

Note: The IC50 values are indicative of the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of 4-anilinoquinazoline derivatives have revealed several key features for their anticancer activity.[1][2] The 6-chloro substituent on the quinazoline ring is often associated with enhanced biological activity.[3] The nature of the substituent at the N4 position plays a crucial role in determining the potency and selectivity of the compound. For instance, the 1,3-benzodioxole moiety is present in several biologically active compounds and may contribute to favorable interactions with the target protein.[6][7]

Experimental Protocols

Representative Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

This protocol is a generalized procedure based on common synthetic methods for 4-aminoquinazolines.

Materials:

  • 4,6-dichloroquinazoline

  • Piperonylamine (1,3-benzodioxol-5-ylmethanamine)

  • Diisopropylethylamine (DIPEA)

  • Ethanol (EtOH) or a mixture of Tetrahydrofuran (THF) and Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser or microwave reactor

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,6-dichloroquinazoline (1.0 eq) in ethanol, add piperonylamine (1.1 eq).

  • Add diisopropylethylamine (2.0 eq) to the reaction mixture.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours, or subjected to microwave irradiation at a suitable temperature and time.[3][4]

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[5]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the cell viability against the compound concentration.

Signaling Pathway Inhibition

Many quinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1][2] Inhibition of EGFR blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Inhibitor Quinazoline Inhibitor Inhibitor->EGFR

References

Comparative Selectivity Profile of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the hypothetical selectivity profile of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine against established kinase inhibitors with a similar quinazoline scaffold. Due to the limited availability of specific experimental data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine in the public domain, this comparison utilizes data from well-characterized, structurally related compounds—Gefitinib, Erlotinib, and Lapatinib—to provide a relevant benchmark for researchers investigating novel quinazoline-based compounds.

The quinazoline core is a privileged scaffold in kinase inhibitor design, frequently targeting protein tyrosine kinases involved in cell proliferation and survival signaling pathways. The comparative data presented herein is intended to offer a valuable reference for the potential biological activity and selectivity of new derivatives.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values) of established quinazoline-based kinase inhibitors against a panel of key protein kinases. This data provides a baseline for evaluating the potential potency and selectivity of novel compounds such as N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

CompoundTarget KinaseIC50 (nM)Notes
Gefitinib EGFR23 - 79Potent inhibitor of both wild-type and mutant EGFR.
HER2/ErbB23,700Significantly less potent against HER2 compared to EGFR.
VEGFR2>10,000Low activity against VEGFR2.
Erlotinib EGFR2 - 20Potent inhibitor of EGFR.
HER2/ErbB2720Moderate activity against HER2.
Abl>10,000Low activity against Abl kinase.
Lapatinib EGFR10.8[1]Potent dual inhibitor of EGFR and HER2.[2][3][4]
HER2/ErbB29.2[1]Potent dual inhibitor of EGFR and HER2.[2][3][4]
ErbB4367[1]Weaker inhibition of ErbB4.[1]
c-Src, c-Raf, MEK, ERK, c-Fms, CDK1, CDK2, p38, Tie-2, VEGFR2>10,000High selectivity for EGFR and ErbB2 over other kinases.[1]
N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine Data Not AvailableData Not AvailableHypothesized to exhibit activity against tyrosine kinases based on its quinazoline scaffold.

Experimental Methodologies

To ensure robust and reproducible results in kinase inhibitor profiling, standardized experimental protocols are essential. The following section details a representative in vitro kinase inhibition assay protocol that can be adapted for the evaluation of novel compounds like N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

1. Reagents and Materials:

  • Purified recombinant human kinase (e.g., EGFR, HER2)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (e.g., N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based ADP detection reagent

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

2. Experimental Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Kinase Reaction Setup:

    • Add 5 µL of the kinase reaction buffer to each well of the microplate.

    • Add 1 µL of the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase-substrate mixture (pre-diluted in reaction buffer) to each well.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 2 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well.

    • Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination and ADP Detection:

    • Stop the kinase reaction by adding 10 µL of the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The amount of ADP generated is proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

The diagram below illustrates a simplified representation of the EGFR signaling pathway, a primary target for many quinazoline-based kinase inhibitors.

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds to P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_Sos Grb2/Sos P_EGFR->Grb2_Sos Recruits PI3K PI3K P_EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->Proliferation Inhibitor Quinazoline Inhibitor (e.g., N-(1,3-benzodioxol-5-ylmethyl) -6-chloroquinazolin-4-amine) Inhibitor->P_EGFR Inhibits (Blocks ATP Binding)

Caption: EGFR signaling pathway and the site of action for quinazoline inhibitors.

Experimental Workflow

The following diagram outlines a general workflow for determining the kinase selectivity profile of a novel compound.

Kinase_Selectivity_Workflow Start Start: Novel Compound Synthesis Primary_Screen Primary Kinase Screen (Single High Concentration) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response For Identified Hits Selectivity_Panel Broad Kinase Panel Screen (e.g., >100 Kinases) Hit_Identification->Selectivity_Panel For Potent Hits Data_Analysis Data Analysis and Selectivity Profile Generation Dose_Response->Data_Analysis Selectivity_Panel->Data_Analysis End End: Characterized Compound Data_Analysis->End

Caption: Workflow for determining the kinase selectivity profile of a test compound.

References

A Comparative Guide to the Reproducibility of Experiments on 6-Chloro-4-(substituted-benzylamino)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental data and protocols related to the synthesis and biological evaluation of 6-chloro-4-(substituted-benzylamino)quinazoline derivatives, a class of compounds with potential therapeutic applications, including as kinase inhibitors. Due to the limited availability of specific experimental data for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, this guide focuses on a representative analog, 6-chloro-N-(4-methoxybenzyl)quinazolin-4-amine , and compares its synthetic and biological profile with alternative methodologies and related compounds.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 4-aminoquinazoline, in particular, have been extensively studied for their potential as enzyme inhibitors, with a notable focus on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors for cancer therapy.[1][2] The reproducibility of synthesizing these compounds and evaluating their biological activity is crucial for advancing drug discovery efforts. This guide aims to provide a clear and objective comparison of experimental methodologies to aid researchers in this field.

Experimental Protocols

Synthesis of 6-chloro-N-(4-methoxybenzyl)quinazolin-4-amine (Representative Compound)

A common and reproducible method for the synthesis of 4-aminoquinazoline derivatives involves the nucleophilic substitution of a 4-chloroquinazoline precursor with a primary amine.[3]

Protocol:

  • Starting Material: 4,6-dichloroquinazoline.

  • Reagents: (4-methoxyphenyl)methanamine, a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA), and a suitable solvent (e.g., isopropanol or dioxane).

  • Procedure:

    • To a solution of 4,6-dichloroquinazoline (1.0 equivalent) in isopropanol, add (4-methoxyphenyl)methanamine (1.1 equivalents) and DIPEA (1.5 equivalents).

    • The reaction mixture is heated to reflux (approximately 82°C) and stirred for 2-4 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product.

    • The precipitate is collected by filtration, washed with cold isopropanol, and dried under vacuum to yield the desired product, 6-chloro-N-(4-methoxybenzyl)quinazolin-4-amine.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Synthetic Approaches

Several alternative methods for the synthesis of 4-aminoquinazolines have been reported, offering potential advantages in terms of yield, reaction conditions, or environmental impact.

  • Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields. The reaction is typically carried out in a sealed vessel under microwave irradiation.[1]

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium- or copper-catalyzed reactions can be employed for the synthesis of 4-aminoquinazolines, offering a different substrate scope and functional group tolerance.

Data Presentation

Table 1: Comparison of Synthetic Methods for 4-Aminoquinazoline Derivatives
MethodKey FeaturesTypical YieldsReaction TimeAdvantagesDisadvantages
Nucleophilic Substitution Simple, widely used60-90%2-12 hoursReadily available starting materials, straightforward procedure.May require high temperatures and long reaction times.
Microwave-Assisted Use of microwave irradiation75-95%10-30 minutesRapid synthesis, often higher yields.Requires specialized equipment.
Metal-Catalyzed Coupling Use of Pd or Cu catalysts50-85%8-24 hoursBroad substrate scope, mild reaction conditions.Catalyst cost and removal can be a concern.

Biological Activity and Signaling Pathways

Many 6-chloro-4-aminoquinazoline derivatives have been investigated as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1][4] Overactivation of the EGFR signaling pathway is a hallmark of many cancers.[4]

EGFR Signaling Pathway

Upon binding of its ligand (e.g., EGF), the EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell growth, proliferation, and survival.[5][6]

Inhibitors based on the 6-chloro-4-aminoquinazoline scaffold typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its activation.[7]

Table 2: Biological Activity of Representative EGFR Inhibitors
CompoundTargetIC₅₀ (nM)Cell LineReference
Gefitinib EGFR2-37A431[Generic Data]
Erlotinib EGFR2H292[Generic Data]
Representative 6-chloro-4-anilinoquinazoline EGFR10-100Various[Hypothetical Data Based on Literature]

Note: IC₅₀ values are highly dependent on the specific assay conditions and cell line used.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4,6-dichloroquinazoline 4,6-dichloroquinazoline Reaction Nucleophilic Substitution 4,6-dichloroquinazoline->Reaction Amine (4-methoxyphenyl)methanamine Amine->Reaction Solvent Isopropanol Solvent->Reaction Base DIPEA Base->Reaction Heat Reflux (82°C) Heat->Reaction Product 6-chloro-N-(4-methoxybenzyl)quinazolin-4-amine Reaction->Product Purification Filtration & Recrystallization Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for 6-chloro-N-(4-methoxybenzyl)quinazolin-4-amine.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor 6-Chloro-4-amino- quinazoline Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Response Cell Proliferation, Survival Transcription->Cell_Response

Caption: Simplified EGFR signaling pathway and the mechanism of inhibition.

References

Safety Operating Guide

Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

The following document provides essential safety and logistical information for the proper disposal of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to handle N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine with appropriate personal protective equipment (PPE). This compound, like similar chemical structures, should be treated as hazardous.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If dusts or aerosols may be generated, a respirator is recommended.

II. Step-by-Step Disposal Protocol

Disposal of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine must be conducted through an approved hazardous waste disposal program. Do not dispose of this chemical in standard laboratory trash or down the drain.[1]

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any solid N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine, including contaminated items such as weighing paper or disposable lab equipment, in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should be treated as hazardous waste and collected in the solid waste container.[2]

Step 2: Waste Container Labeling

  • Label all waste containers with "Hazardous Waste" and the full chemical name: "N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine".

  • Include the approximate concentration and quantity of the waste.

  • Note any other chemicals present in the waste mixture.

Step 3: On-site Storage

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure containers are tightly closed to prevent leaks or spills.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Step 4: Scheduling Waste Pickup

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and handover.

III. Spill Management

In the event of a spill, adhere to the following emergency procedures:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance.[1]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office immediately.

IV. Hazard Summary and Disposal Data

Hazard CategoryDescriptionDisposal Implication
Acute Toxicity Harmful if swallowed or inhaled.[2]Requires handling with appropriate PPE to avoid exposure during collection and disposal.
Skin/Eye Irritation Can cause serious skin and eye irritation or burns.[1]Mandates the use of gloves and safety glasses/face shield.
Aquatic Toxicity Potentially harmful to aquatic life with long-lasting effects.[2]Prohibits disposal down the drain to prevent environmental release.[1]
Chemical Reactivity Incompatible with strong oxidizing agents and strong acids.[1]Waste should be segregated from these materials.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

G start Start: Chemical Waste Generated is_contaminated Is material contaminated with N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine? start->is_contaminated waste_type Determine Waste Type is_contaminated->waste_type Yes non_hazardous Dispose as non-hazardous waste (Follow institutional guidelines) is_contaminated->non_hazardous No solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid hazardous waste container liquid_waste->collect_liquid store_waste Store in designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste schedule_pickup Contact EHS for waste pickup store_waste->schedule_pickup end End: Proper Disposal schedule_pickup->end

Disposal workflow for the subject chemical.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.